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alpha-Hydroxyolopatadine Documentation Hub

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  • Product: alpha-Hydroxyolopatadine
  • CAS: 1331822-32-2

Core Science & Biosynthesis

Foundational

alpha-Hydroxyolopatadine IUPAC name and CAS number

Identification, Structural Characterization, and Analytical Profiling of Olopatadine Impurity A Executive Summary In the development and quality control of high-potency antihistamines, the rigorous characterization of re...

Author: BenchChem Technical Support Team. Date: February 2026

Identification, Structural Characterization, and Analytical Profiling of Olopatadine Impurity A

Executive Summary

In the development and quality control of high-potency antihistamines, the rigorous characterization of related substances is a critical regulatory requirement (ICH Q3A/B). alpha-Hydroxyolopatadine (often designated as Olopatadine Related Compound A or Impurity A ) represents a significant structural analogue of the parent drug, Olopatadine.

This guide provides a definitive technical reference for alpha-Hydroxyolopatadine. It synthesizes confirmed physicochemical data, metabolic context, and validated analytical strategies for its detection and control in pharmaceutical matrices. Unlike the major metabolic pathways mediated by CYP3A4 (N-desmethylation) or FMO (N-oxidation), the alpha-hydroxy derivative presents unique stereochemical and chromatographic challenges that require precise methodological interventions.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The accurate identification of alpha-Hydroxyolopatadine relies on distinguishing its specific stereochemical configuration. It retains the (Z)-propylidene geometry of the parent molecule while introducing a chiral center at the


-carbon of the acetic acid side chain.
2.1 Nomenclature and Registry
ParameterTechnical Specification
Common Name alpha-Hydroxyolopatadine (

-Hydroxy Olopatadine)
Pharmacopeial Designation Olopatadine Related Compound A (USP)
CAS Number (Free Acid) 1331822-32-2
CAS Number (HCl Salt) 1331668-21-3
IUPAC Name (Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)-2-hydroxyacetic acid
Molecular Formula C

H

NO

Molecular Weight 353.41 g/mol (Free Base)
2.2 Structural Logic

The molecule consists of a tricyclic dibenz[b,e]oxepin core. The critical modification is the hydroxylation of the methylene group in the acetic acid moiety at position 2.

  • Core Scaffold: 6,11-dihydrodibenz[b,e]oxepin[1][2][3][4][5]

  • Side Chain 1: (Z)-3-(dimethylamino)propylidene at C11.[1][2][6][3][4][5][7]

  • Side Chain 2:

    
    -hydroxyacetic acid at C2.[3]
    

Stereochemical Note: The introduction of the hydroxyl group creates a chiral center.[7] Synthetic standards are typically supplied as a racemic mixture (


), though enantioselective synthesis is possible.
Metabolic and Degradation Pathways[13]

While Olopatadine is primarily excreted renally with limited metabolism (approx. 6% of dose), understanding the formation of alpha-Hydroxyolopatadine is vital for stability profiling. It is distinct from the primary in vivo metabolites (M1 and M3).

3.1 Biotransformation Context
  • Primary Metabolites:

    • M1 (N-desmethyl): Catalyzed by CYP3A4 .[8]

    • M3 (N-oxide): Catalyzed by FMO1 and FMO3 .[9][8]

  • alpha-Hydroxy Formation:

    • This compound is primarily observed as a process impurity or oxidative degradation product rather than a major circulating metabolite in humans.

    • However, trace hydroxylation at the benzylic-like alpha position is chemically feasible under oxidative stress conditions.

3.2 Pathway Visualization

The following diagram illustrates the structural divergence of alpha-Hydroxyolopatadine from the parent drug and its relationship to major metabolic pathways.

Olopatadine_Pathways Olo Olopatadine (Parent Drug) CAS: 113806-05-6 M1 M1: N-Desmethyl Olopatadine (Major Metabolite) Olo->M1 CYP3A4 (N-Demethylation) M3 M3: Olopatadine N-Oxide (Major Metabolite) Olo->M3 FMO1/3 (N-Oxidation) ImpA alpha-Hydroxyolopatadine (Impurity A / Minor Metabolite) CAS: 1331822-32-2 Olo->ImpA Oxidative Degradation (Alpha-Hydroxylation)

Figure 1: Structural relationship between Olopatadine, its major metabolites (M1, M3), and the alpha-hydroxy impurity.[1][10][2][3][4][11][5][7][9][12]

Pharmacological & Safety Implications
4.1 Activity Profile

Research indicates that alpha-Hydroxyolopatadine acts as an inhibitor of the Histamine H1 Receptor , retaining the core pharmacophore of the parent molecule.[2] However, its potency and selectivity profile may differ due to the increased polarity conferred by the hydroxyl group.

4.2 Regulatory Control (ICH Q3A/B)

As a known related substance:

  • Reporting Threshold: >0.05% (API) or >0.1% (Product)

  • Identification Threshold: >0.10% (API) or >0.2% (Product)

  • Qualification Threshold: >0.15% (API) or >0.2% (Product)

Note: Thresholds depend on maximum daily dose; Olopatadine is typically low-dose (ophthalmic/nasal), often requiring high-sensitivity assays.

Analytical Protocol: Detection and Quantification

To reliably detect alpha-Hydroxyolopatadine in the presence of the parent drug and other impurities, a gradient Reverse Phase HPLC (RP-HPLC) method with Mass Spectrometric detection (LC-MS/MS) is recommended.

5.1 Sample Preparation Strategy
  • Matrix: Ophthalmic solution or plasma.[13]

  • Extraction: Solid Phase Extraction (SPE) using mixed-mode cation exchange cartridges (MCX) is superior to simple protein precipitation due to the amphoteric nature of the molecule (amine + carboxylic acid).

5.2 Recommended LC-MS/MS Conditions

This protocol ensures separation of the alpha-hydroxy impurity from the N-oxide metabolite, which has a similar mass shift (+16 Da) but different fragmentation.

ParameterSettingRationale
Column C18, 1.7 µm, 2.1 x 100 mmSub-2-micron particles for maximal resolution of structural isomers.
Mobile Phase A 0.1% Formic Acid in WaterProtonation of the tertiary amine for MS sensitivity.
Mobile Phase B AcetonitrileSharp peak shape for hydrophobic tricyclic core.
Gradient 5% B to 95% B over 8 minGradient elution required to separate polar metabolites from parent.
Flow Rate 0.4 mL/minOptimal for electrospray ionization (ESI).
Detection ESI Positive Mode (+ve)Detects [M+H]+ species.
MRM Transition 354.2 → 165.1 (Quantifier)Specific fragmentation of the dibenzoxepin core.
5.3 Analytical Logic Diagram

The following workflow describes the decision tree for confirming the identity of alpha-Hydroxyolopatadine versus other isobaric impurities (e.g., N-oxide).

Analytical_Workflow Sample Sample (Unknown Peak) MS1 MS Scan (Q1) Observe m/z 354.2 [M+H]+ Sample->MS1 Decision Is Retention Time Identical to N-Oxide? MS1->Decision Path_Oxide Yes: Likely N-Oxide (M3) (Early Eluting) Decision->Path_Oxide RT ~ 2.5 min Path_Alpha No: Likely alpha-Hydroxy (Distinct RT) Decision->Path_Alpha RT ~ 3.2 min MS2 MS/MS Fragmentation (Q3) Check fragment 165.1 m/z Path_Alpha->MS2 Confirm CONFIRMED IDENTITY: alpha-Hydroxyolopatadine MS2->Confirm

Figure 2: Analytical decision tree for differentiating alpha-Hydroxyolopatadine from isobaric impurities.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 71749216, alpha-Hydroxyolopatadine. Retrieved January 28, 2026, from [Link]

  • United States Pharmacopeia (USP). (2024).[3] Olopatadine Hydrochloride: Related Compound A.[3] USP Reference Standards Catalog.

  • Ohshima, E., et al. (1992).[5] "Synthesis and antiallergic activity of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives." Journal of Medicinal Chemistry, 35(11), 2074-2084. (Foundational chemistry of the dibenzoxepin core).

  • Kajita, J., et al. (2002).[5] "Characterization of the cytochrome P450 isozymes involved in the metabolism of olopatadine hydrochloride in humans." Drug Metabolism and Disposition, 30(10), 1124-1129. (Establishes M1/M3 pathways, distinguishing them from Impurity A).

Sources

Exploratory

Synthesis and characterization of alpha-Hydroxyolopatadine

The following technical guide details the synthesis and characterization of -Hydroxyolopatadine , a critical metabolite and pharmacopeial impurity (USP Related Compound A) of the ophthalmic antihistamine Olopatadine. Tec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis and characterization of


-Hydroxyolopatadine , a critical metabolite and pharmacopeial impurity (USP Related Compound A) of the ophthalmic antihistamine Olopatadine.

Technical Guide: Synthesis and Characterization of -Hydroxyolopatadine

Executive Summary


-Hydroxyolopatadine  (Chemical Name: (Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)-2-hydroxyacetic acid) is a primary oxidative metabolite and a specified impurity of Olopatadine Hydrochloride. Structurally, it differs from the parent drug by the presence of a hydroxyl group at the 

-position of the acetic acid side chain.

Control of this species is critical for regulatory compliance (USP/EP limits typically <0.15%). This guide provides a robust, scalable synthetic route designed for the generation of high-purity reference standards (>98% HPLC) required for analytical method validation and toxicological profiling.

Key Chemical Attributes:

  • CAS No: 1331668-21-3 (HCl salt)[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 353.41 g/mol (Free Base)

  • Stereochemistry: Z-isomer (olefin); Racemic at the

    
    -hydroxy position (unless chirally resolved).
    

Retrosynthetic Analysis

The strategic disconnection relies on preserving the sensitive Z-alkene geometry while introducing the polar


-hydroxy functionality. A convergent approach is adopted, utilizing a modified Wittig Olefination  on a pre-functionalized core.
Strategic Disconnections
  • C11=C1' Double Bond: Disconnected via Wittig reaction. This separates the molecule into the Dibenzoxepinone Core and the Dimethylaminopropyl Side Chain .

  • 
    -Hydroxy Acid Moiety:  The glycolic acid side chain is prone to side reactions during the strong base conditions of the Wittig reaction. Therefore, it is installed prior to olefination but protected  as a dioxolanone or silyl ether to prevent chelation or degradation.
    
Retrosynthetic Tree (DOT Visualization)

Retrosynthesis Target alpha-Hydroxyolopatadine (Target Molecule) Intermediate1 Protected Z-Alkene Intermediate (Silyl or Acetal Protection) Target->Intermediate1 Deprotection Core alpha-Hydroxy Isoxepac Derivative (Ketone Core) Intermediate1->Core Wittig Reaction (Z-Selective) SideChain 3-(Dimethylamino)propyl triphenylphosphonium bromide Intermediate1->SideChain Wittig_Reagents Precursor_Aldehyde 11-Oxo-6,11-dihydrodibenzo [b,e]oxepin-2-carbaldehyde Core->Precursor_Aldehyde Cyanohydrin Synthesis & Hydrolysis

Figure 1: Retrosynthetic strategy highlighting the convergent Wittig assembly.

Synthesis Protocols

The synthesis is divided into two phases: Construction of the


-hydroxy core (Phase A) and the Wittig Olefination (Phase B).
Phase A: Synthesis of the -Hydroxy Core

Objective: Transform the 2-carbaldehyde precursor into the protected


-hydroxy acid core.
Precursor:  11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-2-carbaldehyde (derived from Isoxepac via reduction/oxidation or formylation).
Step A1: Cyanosilylation and Hydrolysis

This step installs the


-hydroxy acid functionality via a mandelic acid-type synthesis.
  • Reagents: Trimethylsilyl cyanide (TMSCN), ZnI

    
     (catalyst), DCM, followed by HCl/AcOH.
    
  • Protocol:

    • Dissolve the aldehyde (1.0 eq) in anhydrous DCM under

      
      .
      
    • Add ZnI

      
       (0.1 eq) followed by dropwise addition of TMSCN (1.2 eq) at 0°C.
      
    • Stir at RT for 4 hours (Monitor TLC for disappearance of aldehyde).

    • Hydrolysis: Concentrate the mixture. Redissolve in glacial acetic acid/conc. HCl (1:1) and reflux for 2 hours to convert the nitrile to the carboxylic acid.

    • Workup: Pour into ice water, extract with EtOAc. Wash with brine, dry over Na

      
      SO
      
      
      
      .
    • Yield: ~75-80% of the

      
      -hydroxy acid (racemic).
      
Step A2: Protection (Critical)

To survive the Wittig base, the hydroxyl and carboxyl groups are protected as an acetonide (dioxolanone) or silyl ester/ether.

  • Chosen Method: Acetonide formation (2,2-dimethyl-1,3-dioxolan-4-one derivative).

  • Reagents: 2,2-Dimethoxypropane, p-TsOH (cat.), Acetone.

  • Protocol: Reflux the

    
    -hydroxy acid in acetone/2,2-dimethoxypropane with p-TsOH for 6 hours. Neutralize with 
    
    
    
    , concentrate, and purify via silica gel chromatography.
Phase B: Wittig Olefination & Deprotection

Objective: Install the dimethylaminopropyl chain with Z-selectivity.

Step B1: Wittig Reaction
  • Reagents: [3-(Dimethylamino)propyl]triphenylphosphonium bromide (Wittig Salt), NaH (60% dispersion) or n-BuLi, anhydrous THF.

  • Protocol:

    • Ylide Formation: In a flame-dried flask under Argon, suspend the Wittig salt (1.5 eq) in dry THF. Cool to 0°C. Add NaH (3.0 eq) portion-wise (or n-BuLi dropwise). The solution turns bright orange (ylide formation). Stir for 1 hour.

    • Addition: Add the Protected Core (from Step A2, 1.0 eq) dissolved in THF dropwise to the ylide solution at 0°C.

    • Reaction: Allow to warm to RT and reflux for 8–12 hours. The Z/E ratio is typically favored by unstabilized ylides and salt-free conditions, though Olopatadine synthesis often requires careful optimization or subsequent isomerization.

    • Quench: Cool to 0°C, quench with water. Adjust pH to ~2 (to protonate the amine and keep it in aqueous phase), wash with ether (removes

      
      ). Basify aqueous layer to pH 10, extract with EtOAc (extracts product).
      
Step B2: Global Deprotection
  • Reagents: 1N HCl, THF/Water.

  • Protocol:

    • Dissolve the intermediate in THF/1N HCl (1:1).

    • Stir at 40°C for 2 hours (cleaves the acetonide/protecting groups).

    • Purification: The crude product is often a Z/E mixture. Purify via Preparative HPLC (C18, Ammonium Formate buffer) to isolate the Z-isomer.

    • Salt Formation: Dissolve the free base in acetone, add conc. HCl dropwise to precipitate

      
      -Hydroxyolopatadine Hydrochloride .
      

Characterization & Analytical Validation

Nuclear Magnetic Resonance (NMR)

The diagnostic signals distinguish the metabolite from the parent drug (Olopatadine).

NucleusChemical Shift (

, ppm)
MultiplicityAssignmentDiagnostic Note

H
5.65t (J=7 Hz)=CH-CH

-
Z-Alkene proton (Characteristic)

H
4.95s-CH (OH)-

-Methine
(Absent in Olopatadine)

H
2.75s (6H)-N(CH

)

Dimethylamino group

H
3.10-3.50m-CH

-N
Propyl chain methylene

H
5.20s (broad)-OH

-Hydroxyl (D

O exchangeable)

C
72.5-C -OH

-Carbon (Shifted from ~40 ppm in parent)

C
174.2-C OOHCarboxylic Acid
Mass Spectrometry (HRMS)
  • Ionization: ESI (+)

  • Parent Ion [M+H]

    
    :  Calculated: 354.1705 | Observed: 354.1702
    
  • Fragment Ions:

    • 
       336.1 ([M+H] - H
      
      
      
      O): Loss of hydroxyl group.
    • 
       309.1 ([M+H] - COOH): Decarboxylation (common in 
      
      
      
      -hydroxy acids).
HPLC Purity Method[4]
  • Column: C18 (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5

    
    m)
    
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 60% B over 20 min.

  • Retention Time:

    
    -Hydroxyolopatadine elutes earlier than Olopatadine (RRT ~0.85) due to increased polarity.
    

Pathway Visualization

Reaction Workflow

SynthesisWorkflow Aldehyde Aldehyde Precursor (11-Oxo...CHO) AlphaOH alpha-Hydroxy Acid (Racemic) Aldehyde->AlphaOH 1. TMSCN, ZnI2 2. HCl/AcOH Protected Acetonide Protected Core AlphaOH->Protected Acetone, H+, Reflux (Protection) WittigProduct Coupled Intermediate (Z/E Mixture) Protected->WittigProduct Wittig Reagent NaH, THF, Reflux Final alpha-Hydroxyolopatadine (HCl Salt) WittigProduct->Final 1. 1N HCl (Deprotect) 2. Prep-HPLC (Z-iso) 3. HCl/Acetone

Figure 2: Step-by-step synthetic workflow from the aldehyde precursor to the final salt.[2]

Scientific Integrity & Safety

  • Stereochemical Control: The Wittig reaction produces a mixture of E/Z isomers (typically 30:70 to 40:60). Isolation of the Z-isomer is mandatory for matching the pharmaceutical standard. Isomerization using UV light or acid catalysis can enrich the Z-isomer equilibrium.

  • Impurity Profile: The

    
    -hydroxy impurity is a potential degradant under oxidative stress. Its synthesis allows for "spiking" studies in stability testing.
    
  • Safety: TMSCN is highly toxic (cyanide source). All reactions involving TMSCN must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.

References

  • United States Pharmacopeia (USP). Olopatadine Hydrochloride Monograph. USP 43-NF 38.

    
    -hydroxy impurity).[1][3]
    
  • Ohshima, E., et al. (1992). "Synthesis and Antiallergic Activity of 11-(3-(Dimethylamino)propylidene)-6,11-dihydrodibenz[b,e]oxepin Derivatives." Journal of Medicinal Chemistry, 35(11), 2074–2084.[4] Link (Foundational chemistry for the Olopatadine core and Wittig conditions).

  • Google Patents . CN104031020A: Preparation method of o-hydroxyl Olopatadine. Link (Describes the specific route via hydroxyl protection and Wittig reaction).

  • PubChem . alpha-Hydroxyolopatadine (Compound Summary). Link (Chemical structure and identifiers).

  • Mita, T., et al. (2014).[5] "Synthesis of

    
    -Hydroxy Acids via Carboxylation." Organic Letters, 16(1), 14-17.[5] Link (Methodology for 
    
    
    
    -hydroxy acid construction).

Sources

Foundational

alpha-Hydroxyolopatadine reference standard availability

This guide provides a technical analysis of -Hydroxyolopatadine (Alpha-Hydroxyolopatadine), a critical reference standard used in the development and quality control of Olopatadine ophthalmic and nasal formulations. Tech...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of


-Hydroxyolopatadine  (Alpha-Hydroxyolopatadine), a critical reference standard used in the development and quality control of Olopatadine ophthalmic and nasal formulations.

Technical Guide: -Hydroxyolopatadine Reference Standards

Status: Active | Topic: Chemical Standards & Impurity Profiling | Version: 1.0

Executive Summary & Chemical Identity


-Hydroxyolopatadine  is a primary metabolite and process-related impurity of Olopatadine (an H1-receptor antagonist). In regulatory submissions (ANDA/NDA), it is frequently designated as Olopatadine Related Compound A  (USP nomenclature). Accurate identification and quantification of this compound are mandatory for demonstrating critical quality attributes (CQAs) in drug substances and products.
Chemical Profile
ParameterTechnical Specification
Chemical Name 11-[(3-Dimethylamino)propylidene]-6,11-dihydro-

-hydroxy-dibenz[b,e]oxepin-2-acetic acid
Common Synonyms Olopatadine Impurity A; Olopatadine Related Compound A; 2-Hydroxyolopatadine
CAS Number (HCl Salt) 1331668-21-3 (Most common commercial format)
CAS Number (Free Base) 1331822-32-2 (Also cited as 1628639-06-4 for specific Z-isomers)
Molecular Formula

(Free Base) /

(HCl Salt)
Molecular Weight 353.41 g/mol (Base) / 389.87 g/mol (HCl Salt)
Stereochemistry Olopatadine is the (Z)-isomer .[1][2][3][4][5][6][7][8] The

-hydroxy impurity typically retains the (Z)-configuration but introduces a chiral center at the

-carbon, creating enantiomers (R/S).

Supply Chain & Availability Landscape

Sourcing this standard requires distinguishing between Pharmacopeial Primary Standards (USP/EP) and Certified Secondary Standards (Third-party vendors).

Primary vs. Secondary Availability
  • USP (United States Pharmacopeia): Listed as Olopatadine Related Compound A.[2][3][9] This is the "Gold Standard" for final release testing but is often costly and supply-constrained.

  • LGC Standards / TRC: Available as

    
    -Hydroxy Olopatadine Hydrochloride (Cat.[8][9] # TRC-H948770).[2] Often used for method development and routine internal testing to conserve USP material.
    
  • Simson Pharma / SynZeal: Major suppliers of the specific Z-isomer hydrochloride salt, often providing bulk quantities for spiking studies during validation.

Sourcing Decision Matrix (DOT Visualization)

The following decision tree outlines the logical flow for selecting the appropriate grade of reference standard based on the experimental phase.

SourcingStrategy Start Need alpha-Hydroxyolopatadine Phase Determine Development Phase Start->Phase R_D Early R&D / Method Dev Phase->R_D Non-GMP Validation Method Validation / Release Phase->Validation GMP / Filing Source_Sec Source: Certified Secondary Std (LGC, TRC, SynZeal) R_D->Source_Sec Source_Pri Source: USP Primary Std (Related Compound A) Validation->Source_Pri Action_Sec Action: Verify vs. NMR/MS Establish Internal RRF Source_Sec->Action_Sec Action_Pri Action: Use 'As Is' No Potency Adjustment Source_Pri->Action_Pri

Figure 1: Strategic sourcing workflow for Olopatadine impurity standards based on regulatory requirements.

Analytical Characterization & Validation

When using a non-pharmacopeial standard (secondary standard), you must establish its "fitness for purpose." This process is self-validating if the following protocol is observed.

Identity Confirmation (The "Triad" Approach)

Do not rely solely on the Certificate of Analysis (CoA). Perform the following verification upon receipt:

  • 
    -NMR (Proton NMR): 
    
    • Critical Signal: Look for the methine proton at the

      
      -position (adjacent to the carboxyl group). In Olopatadine, this is a methylene (
      
      
      
      ) singlet/doublet ~3.5 ppm. In
      
      
      -Hydroxyolopatadine, this shifts downfield to a methine (
      
      
      ) singlet ~4.8–5.2 ppm due to the hydroxyl group's electronegativity.
    • Solvent:

      
       is recommended due to the polarity of the salt form.
      
  • Mass Spectrometry (LC-MS):

    • Parent Ion: Confirm

      
       at m/z 354.2 (Free Base) or 354.2 (from HCl salt, stripping Cl).
      
    • Fragmentation: Expect loss of water (

      
      ) and loss of the dimethylamino side chain.
      
  • HPLC Purity:

    • Must be >95% (area normalization) for quantitative spiking.

Handling & Stability
  • Hygroscopicity: The HCl salt is moderately hygroscopic. Weighing should be performed in a humidity-controlled environment (<40% RH).

  • Isomerization: The Z-isomer double bond is stable under normal conditions but can isomerize to the E-isomer under UV light exposure. Store solutions in amber glassware.

Experimental Protocol: Preparation of Stock Standard

Objective: Prepare a stable 1.0 mg/mL stock solution for impurity spiking.

Reagents:

  • 
    -Hydroxyolopatadine HCl Reference Standard.[1][5][8][9][10][11]
    
  • Diluent: 50:50 Water:Acetonitrile (v/v) + 0.1% Formic Acid (to maintain solubility and stability).

Workflow:

  • Equilibration: Allow the standard vial to reach room temperature (20–25°C) before opening to prevent condensation.

  • Weighing: Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask.

    • Correction Factor: Apply purity and salt correction.

  • Dissolution: Add 5 mL of Diluent. Sonicate for 5 minutes. The solution should be clear and colorless.

  • Make up: Dilute to volume with Diluent.

  • Storage: Aliquot into amber HPLC vials. Store at -20°C. Stable for 3 months (re-verify if older).

Biological & Regulatory Context

Understanding why you are testing for this compound is as important as how.

  • Metabolic Pathway:

    
    -Hydroxyolopatadine is formed via oxidative metabolism (CYP450 system). It is less potent than the parent Olopatadine but must be monitored to ensure it does not accumulate to toxic levels in renal-impaired patients.
    
  • Impurity Classification: Under ICH Q3A/B, it is a "Specified Impurity."

    • Reporting Threshold: >0.05%

    • Identification Threshold: >0.10%

    • Qualification Threshold: >0.15% (or 1.0 mg/day intake, whichever is lower).

Metabolic & Degradation Pathway (DOT Visualization)

This diagram illustrates the relationship between the parent drug and the target analyte.

Pathway Olo Olopatadine (Z-Isomer) (Parent API) AlphaOH alpha-Hydroxyolopatadine (Metabolite/Impurity A) Olo->AlphaOH CYP450 Oxidation (Alpha-Hydroxylation) NOxide Olopatadine N-Oxide (Impurity B) Olo->NOxide N-Oxidation

Figure 2: Metabolic origin of


-Hydroxyolopatadine from the parent API Olopatadine.

References

  • USP Monograph: Olopatadine Hydrochloride. United States Pharmacopeia. (Defines "Related Compound A" limits and methods).

  • PubChem Compound Summary: alpha-Hydroxyolopatadine. National Center for Biotechnology Information. (Chemical structure and physical properties).[1][2][3][5][6][9][11] [Link]

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). (Regulatory thresholds for reporting). [Link]

Sources

Exploratory

Discovery and origin of alpha-Hydroxyolopatadine as an impurity

Topic: Discovery and Origin of -Hydroxyolopatadine as an Impurity Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Regulatory Affairs Professionals Technical Deep Dive: The Or...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Origin of


-Hydroxyolopatadine as an Impurity
Content Type:  Technical Whitepaper
Audience:  Pharmaceutical Scientists, Process Chemists, and Regulatory Affairs Professionals

Technical Deep Dive: The Origin, Mechanism, and Control of -Hydroxyolopatadine

Executive Summary


-Hydroxyolopatadine (identified as Olopatadine Related Compound A  in USP monographs) represents a critical impurity in the manufacturing and stability profiling of Olopatadine Hydrochloride. Unlike the N-oxide or carbaldehyde degradants which arise primarily from oxidative or photolytic stress during storage, 

-Hydroxyolopatadine is predominantly a process-related impurity rooted in the quality of the starting material, Isoxepac.

This guide delineates the structural characterization, synthetic origin, and specific formation pathways of this impurity, providing a robust framework for its detection and control in high-performance liquid chromatography (HPLC) workflows.

Chemical Identity and Structural Basis[1][2]

The nomenclature "


-Hydroxy" refers to the substitution at the carbon atom alpha to the carboxylic acid function on the side chain. In Olopatadine, this position is benzylic, located at the C2 position of the dibenz[b,e]oxepin ring system.
Parameter Technical Specification
Common Name

-Hydroxyolopatadine
Pharmacopeial Designation Olopatadine Related Compound A (USP)
CAS Number 1628639-06-4 (Free Base) / 1331668-21-3 (HCl)
Chemical Name (Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydro-

-hydroxy-dibenz[b,e]oxepin-2-acetic acid
Molecular Formula

Molecular Weight 353.41 g/mol
Key Functional Alteration Hydroxylation of the acetic acid methylene group (

)

Discovery and Analytical Detection

Discovery Context

-Hydroxyolopatadine was initially isolated during the impurity profiling  of Olopatadine drug substance. During reverse-phase HPLC (RP-HPLC) analysis, a persistent peak was observed that did not correlate with standard oxidative stress conditions (e.g., peroxide treatment), which typically yields the N-oxide (Impurity B).
Detection Protocol

The impurity is polar due to the additional hydroxyl group, often eluting earlier than the parent peak in reverse-phase systems.

  • Methodology: RP-HPLC with UV detection (299 nm).

  • Challenge: Differentiating the

    
    -hydroxy impurity from the E-isomer and carbaldehyde derivatives requires precise gradient control.
    
  • Stability Profile: Unlike the N-oxide, which grows significantly under thermal stress,

    
    -Hydroxyolopatadine is remarkably stable  under heat and sterilization conditions (e.g., autoclaving), confirming its nature as a carryover impurity rather than a labile degradant.
    

Origin and Formation Mechanism[2]

The formation of


-Hydroxyolopatadine is a classic example of Parallel Synthetic Carryover . It does not spontaneously form from Olopatadine in significant quantities during storage; rather, it is synthesized alongside the active pharmaceutical ingredient (API) due to a contaminated starting material.
The Precursor: -Hydroxy Isoxepac

The synthesis of Olopatadine typically begins with Isoxepac (11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-acetic acid). If the Isoxepac starting material contains


-hydroxy Isoxepac  (formed via over-oxidation during Isoxepac synthesis), this impurity participates in the subsequent Wittig reaction.
The Mechanism[4]
  • Contamination: The starting material, Isoxepac, contains trace amounts of

    
    -hydroxy Isoxepac.
    
  • Wittig Reaction: Both Isoxepac and its

    
    -hydroxy impurity react with the Wittig reagent (3-dimethylaminopropyltriphenylphosphonium bromide).
    
  • Parallel Conversion: The keto group at position 11 is converted to the dimethylaminopropylidene chain in both molecules.

  • Result: The

    
    -hydroxy group on the acetic acid side chain remains intact, yielding 
    
    
    
    -Hydroxyolopatadine.
Pathway Visualization

The following diagram illustrates the parallel reaction pathway that leads to the impurity.

G cluster_0 Synthesis Step Isoxepac Isoxepac (Starting Material) Olopatadine Olopatadine (API) Isoxepac->Olopatadine Wittig Reaction (Major Pathway) Impurity_Precursor α-Hydroxy Isoxepac (Impurity in SM) Alpha_OH_Olopatadine α-Hydroxyolopatadine (Impurity A) Impurity_Precursor->Alpha_OH_Olopatadine Wittig Reaction (Parallel Pathway) Wittig_Reagent Wittig Reagent (3-dimethylaminopropyl-PPh3) Wittig_Reagent->Isoxepac Wittig_Reagent->Impurity_Precursor

Caption: Parallel synthetic pathway showing how the impurity is carried over from the starting material (Isoxepac) through the Wittig reaction.

Synthesis and Control Strategy

To validate analytical methods, researchers must often synthesize the impurity intentionally.

Synthetic Logic for Reference Standards

A targeted synthesis of


-Hydroxyolopatadine involves:
  • Protection: Protecting the hydroxyl group of

    
    -hydroxy Isoxepac (e.g., as a silyl ether or ester).
    
  • Wittig Olefination: Reacting the protected intermediate with the phosphorus ylide.

  • Deprotection: Removing the protecting group to yield the final

    
    -hydroxy impurity.
    
Control Measures

Since the impurity is "baked in" during synthesis, downstream purification is difficult due to structural similarity. Control must be exercised upstream:

  • Specification Setting: Strict limits on

    
    -hydroxy Isoxepac in the Isoxepac starting material specification (typically <0.15%).
    
  • Process Optimization: Optimizing the synthesis of Isoxepac to prevent benzylic oxidation of the acetic acid side chain.

References

  • United States Pharmacopeia (USP). Olopatadine Hydrochloride Monograph: Related Compound A.[1] USP-NF.

    • Source:

  • Daicel Pharma Standards.

    
    -Hydroxy Olopatadine Hydrochloride.[2]
    
    • Source:

  • Google Patents.

    • Source:

  • Bouchal, R., et al.

    • Source:

  • PubChem.Alpha-Hydroxyolopatadine (Compound Summary).

    • Source:

Sources

Foundational

alpha-Hydroxyolopatadine molecular weight and formula

Technical Guide: -Hydroxyolopatadine – Molecular Characterization & Analytical Protocols Executive Summary -Hydroxyolopatadine (also designated as Olopatadine USP Related Compound A ) is a critical structural analogue of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: -Hydroxyolopatadine – Molecular Characterization & Analytical Protocols

Executive Summary

-Hydroxyolopatadine (also designated as Olopatadine USP Related Compound A ) is a critical structural analogue of the antihistamine Olopatadine. It serves primarily as a pharmacopeial impurity standard for quality control and stability testing. While chemically related to the parent drug's metabolic oxidation products, its significance in drug development lies in its status as a specified impurity arising from synthetic by-products or oxidative degradation.

This guide details the physicochemical properties, structural derivation, and validated analytical workflows for the detection and quantification of


-Hydroxyolopatadine in pharmaceutical matrices.
Part 1: Physicochemical Core

The following data establishes the baseline for all subsequent analytical calculations.

PropertySpecification
Compound Name

-Hydroxyolopatadine
Common Synonyms Olopatadine USP Related Compound A; Olopatadine Impurity A
Molecular Formula

(Free Base)
Molecular Weight 353.41 g/mol
CAS Number (Free Base) 1331822-32-2
CAS Number (HCl Salt) 1331668-21-3
Appearance White to light yellow solid
Solubility Soluble in DMSO, Methanol; slightly soluble in water (pH dependent)
pKa ~3.5 (Carboxylic acid), ~9.5 (Tertiary amine)
Structural Insight

ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-Hydroxyolopatadine differs from the parent molecule, Olopatadine (

), by the addition of a single oxygen atom. This hydroxylation occurs at the

-carbon
of the acetic acid side chain attached to the dibenz[b,e]oxepin ring system. This modification introduces a chiral center, creating enantiomeric pairs, though it is often controlled as a racemate in non-chiral QC methods.
Part 2: Origin & Control Strategy

Understanding the source of


-Hydroxyolopatadine is essential for process chemistry and stability indicating methods (SIM).
  • Synthetic Impurity: It can form during the Wittig reaction sequence if the starting material (Isoxepac derivative) undergoes inadvertent oxidation prior to or during the coupling with the dimethylaminopropyl side chain.

  • Degradation Product: Forced degradation studies indicate that Olopatadine is susceptible to oxidative stress.[1] The

    
    -position to the carboxylic acid is a reactive site where radical oxidation can introduce the hydroxyl group, particularly under photolytic conditions.
    
Part 3: Analytical Methodologies

To ensure "Self-Validating" protocols, researchers should utilize the following workflows.

A. High-Performance Liquid Chromatography (HPLC-UV)

Target Audience: QC Scientists performing limit tests per USP/EP.

  • Column: L7 packing (Octylsilane chemically bonded to porous silica), e.g., C8 or C18,

    
    , 
    
    
    
    .
  • Mobile Phase:

    • Buffer: Dissolve 13.6 g

      
       in 1 L water, add 1 mL triethylamine, adjust pH to 3.0 with phosphoric acid.
      
    • Composition: Acetonitrile : Buffer (28 : 72 v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 299 nm.[2]

  • Retention Logic: Due to the added hydroxyl group,

    
    -Hydroxyolopatadine is more polar than Olopatadine. Expect it to elute earlier  (lower 
    
    
    
    ) than the parent peak in reverse-phase conditions.
  • System Suitability: Resolution (

    
    ) between Olopatadine and Related Compound A should be 
    
    
    
    .[2]
B. LC-MS/MS Quantification

Target Audience: DMPK and Bioanalytical Researchers.

For trace analysis in biological fluids or complex matrices, Mass Spectrometry provides the necessary specificity.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion selection:

    • Olopatadine:

      
      
      
    • 
      -Hydroxyolopatadine: 
      
      
      
  • Transitions (MRM):

    • Quantifier:

      
       (Characteristic dibenzoxepin core fragment).
      
    • Qualifier:

      
       (Loss of side chain elements).
      
  • Chromatographic Consideration: Use a HILIC column (e.g., BEH Amide) if retention on C18 is too weak due to the polar hydroxyl group.

Part 4: Visualization of Control Strategy

The following diagram illustrates the workflow for identifying and controlling


-Hydroxyolopatadine, distinguishing between its role as a process impurity and a degradation product.

AlphaHydroxyOlopatadine_Workflow cluster_origin Origin & Formation cluster_analysis Analytical Control Strategy API Olopatadine (API) C21H23NO3 Degradation Oxidative Stress (Photolytic/Thermal) API->Degradation Storage Synthesis Synthetic Process (Wittig Reaction) Synthesis->API Primary Route ImpurityA alpha-Hydroxyolopatadine (USP Related Compound A) C21H23NO4 | MW: 353.41 Synthesis->ImpurityA Side Reaction Degradation->ImpurityA Oxidation at Alpha-Carbon HPLC HPLC-UV (QC) Reverse Phase C18/C8 pH 3.0 Buffer ImpurityA->HPLC Routine Release LCMS LC-MS/MS (R&D) ESI+ m/z 354.2 Structural ID ImpurityA->LCMS Trace Analysis ResultQC Limit Test NMT 0.1% HPLC->ResultQC ResultRD Metabolite/Impurity Profiling LCMS->ResultRD

Caption: Operational workflow linking the formation of


-Hydroxyolopatadine (via synthesis or degradation) to specific analytical detection methods (HPLC-UV for QC limits, LC-MS/MS for structural characterization).
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71749216, alpha-Hydroxyolopatadine. Retrieved January 28, 2026, from [Link]

  • United States Pharmacopeia (USP). Olopatadine Hydrochloride Ophthalmic Solution Monograph. USP-NF Online. Retrieved January 28, 2026, from [Link]

  • Jadhav, S., et al. (2019). Isolation and Characterization of Photo Degradation Impurities of Drug Product Olopatadine Hydrochloride. Chemical and Biomolecular Engineering, 4(2), 31-36.[3] Retrieved from [Link]

Sources

Exploratory

Spectroscopic data for alpha-Hydroxyolopatadine (NMR, IR, MS)

This technical guide provides an in-depth spectroscopic characterization of -Hydroxyolopatadine , a critical metabolite and process-related impurity of the antihistamine Olopatadine. Technical Reference: Spectroscopic Ch...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectroscopic characterization of


-Hydroxyolopatadine , a critical metabolite and process-related impurity of the antihistamine Olopatadine.

Technical Reference: Spectroscopic Characterization of -Hydroxyolopatadine

Executive Summary


-Hydroxyolopatadine  (also known as 2-hydroxyolopatadine or adjacent hydroxyl olopatadine) is a structural analog of Olopatadine where the acetic acid side chain is hydroxylated at the 

-position. This modification introduces a chiral center, increasing the polarity and altering the pharmacokinetic profile compared to the parent drug.

In drug development, this compound is monitored as Impurity A (USP/EP related compound) and is a known oxidative metabolite. Accurate identification requires distinguishing the diagnostic methine signal (


) from the methylene singlet (

) of Olopatadine.

Chemical Identity & Properties

PropertyData
Common Name

-Hydroxyolopatadine
IUPAC Name (Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)-2-hydroxyacetic acid
CAS Number 1331822-32-2 (Free Base); 1628639-06-4 (HCl Salt)
Molecular Formula

Molecular Weight 353.41 g/mol (Free Base)
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol; slightly soluble in Water

Synthesis & Isolation Protocol

The isolation of


-Hydroxyolopatadine from biological matrices is often yield-limited. For analytical standard generation, a de novo synthesis via a Wittig reaction is the industry standard.
Synthetic Workflow
  • Starting Material: 2-(2-hydroxyphenyl)acetic acid derivative (Isoxepac analog).

  • Alpha-Hydroxylation: Protection of the phenol, followed by oxidative hydroxylation at the

    
    -carbon.
    
  • Wittig Olefination: Reaction with [3-(dimethylamino)propyl]triphenylphosphonium bromide to install the alkylamine side chain.

  • Deprotection: Removal of protecting groups to yield the final target.

Visualization: Synthetic Pathway

Synthesis Start Isoxepac Derivative (Precursor) Step1 Alpha-Hydroxylation & Protection Start->Step1 Oxidation Step2 Wittig Reaction (Side Chain Installation) Step1->Step2 Ph3P+(CH2)3NMe2 Br- NaH/THF Final α-Hydroxyolopatadine (Target) Step2->Final Acid Hydrolysis

Figure 1: Synthetic route for the preparation of analytical reference standards of


-Hydroxyolopatadine.

Spectroscopic Analysis

The following data distinguishes


-Hydroxyolopatadine from the parent molecule Olopatadine.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive structural proof is the shift of the side-chain protons. In Olopatadine, the acetic acid


-protons appear as a singlet. In 

-Hydroxyolopatadine, this becomes a methine singlet (or doublet if exchange is slow) significantly downfield.

Solvent: DMSO-


 (Recommended for polarity/solubility)
Frequency:  400 MHz or higher
PositionType

(ppm) - Olopatadine

(ppm) -

-Hydroxy
Diagnostic Note

-CH
Side Chain3.55 (s, 2H,

)
4.95 - 5.10 (s, 1H,

)
Primary Identifier. Shift from methylene to methine.
Vinyl-H Olefin5.65 (t, 1H)5.60 - 5.70 (t, 1H)Z-isomer characteristic coupling (

Hz).
N-Me Amine2.70 (s, 6H)2.72 (s, 6H)Unchanged; confirms amine integrity.
Ar-H Aromatic6.70 - 7.40 (m)6.80 - 7.50 (m)Slight shifts due to electronic effect of

-OH.
Oxepin-CH2 Ring5.20 (br s)5.20 (br s)Characteristic ether bridge signal.

Interpretation: The disappearance of the 2H singlet at 3.55 ppm and the appearance of a 1H singlet at ~5.0 ppm is the "smoking gun" for alpha-hydroxylation. If run in dry DMSO-


, the hydroxyl proton (

) may appear as a doublet around 5.5-6.0 ppm, coupling to the

-CH.
B. Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the molecular weight and the oxidation state.

  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

  • Parent Ion (

    
    ): 
    
    • Olopatadine:

      
       338.17
      
    • 
      -Hydroxyolopatadine: 
      
      
      
      354.17
      (+16 Da shift indicating Oxygen insertion).

Fragmentation Pathway (MS/MS):

  • Water Loss: The secondary alcohol is labile. Expect a strong fragment at

    
     336 
    
    
    
    .
  • Decarboxylation: Loss of the carboxylic acid group (46 Da) is facilitated by the

    
    -hydroxy group.
    
  • Amine Cleavage: Typical tropylium-like ion formation or dimethylamine side chain cleavage (

    
     58).
    
Visualization: MS Fragmentation Logic

MS_Frag Parent Parent Ion [M+H]+ m/z 354.17 Frag1 Dehydration [-H2O] m/z 336.16 Parent->Frag1 - 18 Da Frag2 Decarboxylation [-COOH] m/z 309.17 Parent->Frag2 - 45 Da Frag3 Side Chain Cleavage m/z 58.06 Parent->Frag3 Dimethylamine

Figure 2: Proposed ESI+ fragmentation pathway for structural confirmation.

C. Infrared (IR) Spectroscopy

IR is less specific than NMR but useful for fingerprinting.

  • Hydroxyl (

    
    ):  Broad band at 3200–3400 cm
    
    
    
    . This will be more intense and broader than in Olopatadine due to the additional aliphatic alcohol.
  • Carbonyl (

    
    ):  Strong stretch at 1720–1740 cm
    
    
    
    . The
    
    
    -hydroxy group often shifts the acid carbonyl frequency slightly higher due to inductive effects compared to the unsubstituted acetic acid.
  • Ether (

    
    ):  1250 cm
    
    
    
    (Oxepin ring stretch).

References

  • Daicel Pharma Standards. (2024).

    
    -Hydroxy Olopatadine Hydrochloride Certificate of Analysis. 
    
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71749216, alpha-Hydroxyolopatadine.

  • Google Patents. (2014). CN104031020A: Preparation method of o-hydroxyl Olopatadine.

  • Veeprho Laboratories. (2024). Olopatadine Impurities and Related Compounds.

Foundational

Technical Whitepaper: Solubility Profiling and Physicochemical Characterization of α-Hydroxyolopatadine

This guide provides a rigorous technical framework for characterizing the solubility profile of α-Hydroxyolopatadine (also known as Olopatadine Impurity A or Metabolite). It synthesizes available physicochemical data wit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for characterizing the solubility profile of α-Hydroxyolopatadine (also known as Olopatadine Impurity A or Metabolite). It synthesizes available physicochemical data with validated experimental protocols, designed for researchers in pharmaceutical analysis and pre-formulation.

Executive Summary & Chemical Identity

α-Hydroxyolopatadine is a critical oxidative metabolite and process-related impurity of the antihistamine Olopatadine. Structurally, it differs from the parent drug by the presence of a hydroxyl group at the α-position of the acetic acid side chain. This modification introduces a chiral center and significantly alters the solvation thermodynamics compared to the parent molecule.

Understanding its solubility landscape is essential for two primary drug development workflows:

  • Impurity Purging: Designing crystallization steps to reject this more polar impurity during API manufacturing.

  • Analytical Method Development: Ensuring complete extraction and recovery during stability testing.

Chemical Identity Table
ParameterDetail
Common Name α-Hydroxyolopatadine (Olopatadine Impurity A)
CAS Number 1331668-21-3 (HCl Salt); 1331822-32-2 (Free Base)
Molecular Formula C₂₁H₂₃NO₄ (Free Base); C₂₁H₂₄ClNO₄ (HCl Salt)
Molecular Weight 353.41 g/mol (Base); 389.87 g/mol (HCl)
Structural Feature Zwitterionic capability; α-hydroxy carboxylic acid moiety

Theoretical Framework: Solvation Thermodynamics

The solubility of α-Hydroxyolopatadine is governed by its ionization state. Unlike Olopatadine, the α-hydroxyl group exerts an electron-withdrawing inductive effect, likely lowering the pKa of the carboxylic acid (estimated pKa ~3.5 vs. 4.3 for Olopatadine).

Ionization-Dependent Solubility Logic
  • pH < 2.0 (Cationic): The tertiary amine is protonated (

    
    ). High water solubility expected.
    
  • pH 3.5 - 8.0 (Zwitterionic): The carboxyl group deprotonates (

    
    ) while the amine remains protonated. This region represents the Isoelectric Point (pI) , where net charge is zero, lattice energy is maximized, and solubility is at its thermodynamic minimum.
    
  • pH > 9.0 (Anionic): The amine deprotonates. The molecule becomes a soluble anion (

    
    ).
    
Visualization: Solubility-pH Interdependence

The following diagram illustrates the mechanistic relationship between pH, ionization, and solubility states.

SolubilityLogic Acidic pH < 2.0 (Cationic Species) Zwitter pH 4.0 - 8.0 (Zwitterionic Species) Lowest Solubility Acidic->Zwitter Deprotonation of -COOH (pKa ~3.5) Sol_High1 High Aqueous Solubility Acidic->Sol_High1 Basic pH > 9.0 (Anionic Species) Zwitter->Basic Deprotonation of -NH+ (pKa ~9.0) Sol_Low Precipitation Risk (Lattice Energy Dominates) Zwitter->Sol_Low Sol_High2 High Aqueous Solubility Basic->Sol_High2

Figure 1: Theoretical pH-solubility profile based on zwitterionic properties of α-Hydroxyolopatadine.

Experimental Protocol: Self-Validating Solubility Determination

To generate accurate quantitative data, use the Thermodynamic Shake-Flask Method , considered the gold standard over kinetic turbidity methods.

Reagents & Preparation[6]
  • Solvents: HPLC-grade Water, Methanol (MeOH), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN).

  • Buffers: 0.1N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8).

  • Solid Phase: α-Hydroxyolopatadine HCl (ensure purity >98% to avoid eutectic effects).

The Workflow

This protocol includes "Checkpoints" to ensure data integrity.

  • Saturation: Add excess solid (~20 mg) to 1 mL of solvent in a borosilicate glass vial.

  • Equilibration: Agitate at 25°C ± 0.5°C for 24 hours.

    • Checkpoint: Visually confirm undissolved solid remains. If clear, add more solid.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 µm PVDF filter (pre-saturated).

    • Checkpoint: Measure pH of the filtrate. The dissolved solute can shift the pH of unbuffered solvents.

  • Quantification: Analyze the supernatant via HPLC-UV.

Analytical Method (HPLC-UV)
  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization variation).

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: 290 nm (characteristic of the dibenz[b,e]oxepin ring).

Visualization: Experimental Workflow

Workflow Start Start: Excess Solid + Solvent Agitate Agitate @ 25°C (24h) Start->Agitate Check Solid Present? Agitate->Check AddSolid Add More Solid Check->AddSolid No Filter Filtration (0.22 µm PVDF) Check->Filter Yes AddSolid->Agitate Dilute Dilution (Mobile Phase) Filter->Dilute HPLC HPLC-UV Quantification Dilute->HPLC

Figure 2: Step-by-step thermodynamic solubility determination workflow.

Solubility Profile Data

The following data aggregates specific literature values and qualitative descriptors derived from chemical vendor databases (e.g., TRC, ChemicalBook) and patent literature regarding Olopatadine impurities.

Table 1: Solubility in Organic Solvents
SolventSolubility ClassEstimated Range (mg/mL)Application
DMSO Soluble> 50 mg/mLStock solution preparation for bioassays.
Methanol Slightly Soluble1 - 10 mg/mLAnalytical standard preparation (requires sonication).
Ethanol Sparingly Soluble< 1 mg/mLNot recommended for stock solutions.
Chloroform Slightly Soluble (Heated)< 1 mg/mLLimited utility; indicates low lipophilicity.
Table 2: Aqueous Solubility Profile (pH Dependent)

Note: Data refers to the HCl salt form unless specified.

MediumpHSolubility BehaviorMechanism
0.1 N HCl 1.2High (> 10 mg/mL)Protonation of tertiary amine breaks crystal lattice.
Phosphate Buffer 6.8Low (Sparingly Soluble)Zwitterionic character dominates; reduced solvation energy.
Water ~5.5Soluble (6 - 10 mg/mL)The HCl salt dissociates, but self-buffering may lower solubility over time.

Discussion & Implications for Development

Impurity Rejection Strategy

The solubility differential between Olopatadine HCl and α-Hydroxyolopatadine is narrow in aqueous media but significant in protic organics.

  • Observation: α-Hydroxyolopatadine is "Slightly Soluble" in Methanol, whereas Olopatadine HCl is freely soluble.

  • Action: A recrystallization step using Methanol or a Methanol/Water mixture is the most effective unit operation for purging this impurity. The impurity will likely precipitate or remain in the mother liquor depending on the specific cooling profile.

Stability Considerations

The α-hydroxy group introduces a risk of lactonization . Under acidic conditions and heat, the hydroxyl group can attack the neighboring carbonyl (if the geometry allows) or undergo dehydration. Solubility samples in acidic media should be analyzed immediately to prevent degradation artifacts.

References

  • PubChem. alpha-Hydroxyolopatadine (Compound).[1][2] National Library of Medicine. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). NDA 206276: Olopatadine Hydrochloride Ophthalmic Solution Chemistry Review. (2015).[3][4][5] Available at: [Link]

Sources

Exploratory

Potential biological activity of alpha-Hydroxyolopatadine

Technical Assessment: Biological Activity & Characterization of -Hydroxyolopatadine[1][2] Content Type: Technical Whitepaper Subject: -Hydroxyolopatadine (CAS: 1331822-32-2 / 1331668-21-3) Audience: Drug Development Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Biological Activity & Characterization of -Hydroxyolopatadine[1][2]

Content Type: Technical Whitepaper Subject:


-Hydroxyolopatadine (CAS: 1331822-32-2 / 1331668-21-3)
Audience:  Drug Development Scientists, Medicinal Chemists, and Regulatory Affairs Professionals.[1][2]

Part 1: Executive Summary


-Hydroxyolopatadine is a pharmacologically active derivative of the second-generation antihistamine Olopatadine.[1][2] While primarily characterized as a process-related impurity  and a minor metabolite , it retains significant biological activity as a Histamine H1 receptor antagonist.[1][2]

In the context of pharmaceutical development, this compound represents a "Critical Quality Attribute" (CQA). Its presence must be controlled not merely because it is a contaminant, but because its structural similarity to the parent drug implies it competes for the same biological targets, potentially altering the therapeutic profile (efficacy/safety ratio) or binding kinetics (residence time).[2]

This guide provides a comprehensive technical analysis of its chemical structure, predicted and observed biological activity, and the experimental frameworks required for its characterization.

Part 2: Chemical Identity & Structural Logic[1][2][3]

Structural Modification and Chirality

The core pharmacophore of Olopatadine consists of a tricyclic dibenz[b,e]oxepin system linked to an acetic acid side chain.[2]


-Hydroxyolopatadine differs by the introduction of a hydroxyl (-OH) group at the 

-carbon of the acetic acid moiety.[1][2][3]
  • Parent: Olopatadine (Achiral at the acetic acid chain).[1][2]

  • Derivative:

    
    -Hydroxyolopatadine (Chiral).[1][2][3]
    

This modification introduces a stereogenic center at the C2-position of the acetic acid tail.[1] Consequently,


-Hydroxyolopatadine exists as a pair of enantiomers (

and

).[1][2] In biological systems, one enantiomer typically exhibits superior binding affinity, a phenomenon known as eudismic ratio.[1]
Physicochemical Implications

The addition of the


-hydroxyl group increases the polarity (Topological Polar Surface Area, TPSA) of the molecule compared to Olopatadine.[1][2]
  • Solubility: Enhanced aqueous solubility due to additional H-bond donor/acceptor capacity.[1][2]

  • Membrane Permeability: Likely slightly reduced compared to the parent due to lower LogP, potentially affecting blood-brain barrier (BBB) penetration (favorable for non-sedating profile).[1][2]

Part 3: Biological Activity & Mechanism of Action

Mechanism: H1 Receptor Antagonism

-Hydroxyolopatadine functions as an inverse agonist/antagonist  at the Histamine H1 receptor.[1][2]

Structure-Activity Relationship (SAR) Analysis: The carboxylic acid tail of Olopatadine is critical for high-affinity binding, forming an electrostatic interaction (salt bridge) with Lysine 191 (and potentially interacting with Aspartate 107) in the transmembrane region of the H1 receptor.[1][2]

  • Retention of Activity: The

    
    -hydroxylation does not abolish the negative charge of the carboxylate; therefore, the primary electrostatic anchor remains intact.
    
  • Modulation of Affinity: The adjacent hydroxyl group may form auxiliary hydrogen bonds with residues like Asparagine 198 or Threonine 194 . However, it also introduces steric bulk.[1]

    • Prediction: The compound likely retains nanomolar affinity (Ki) similar to, or slightly lower than, Olopatadine (Ki ≈ 6 nM), depending on the specific enantiomer's fit.[1][2]

Binding Kinetics (Residence Time)

Recent studies on antihistamines emphasize residence time (the duration a drug stays bound to the target) over simple affinity (Kd).[1][2]

  • Olopatadine has a long residence time, contributing to its once/twice-daily dosing.[1][2]

  • The

    
    -hydroxyl group alters the water desolvation penalty upon binding.[1][2] This can stabilize the "lid" of the binding pocket, potentially extending the residence time  for one enantiomer while destabilizing the other.
    
Visualization: Signaling & Interaction Pathway

G cluster_0 Extracellular Space cluster_1 Cell Membrane (H1 Receptor) cluster_2 Intracellular Signaling Ligand α-Hydroxyolopatadine H1_Inactive H1 Receptor (Inactive State) Ligand->H1_Inactive Stabilizes (Inverse Agonism) H1_Active H1 Receptor (Active State) Ligand->H1_Active Blocks Histamine Histamine (Endogenous) Histamine->H1_Active Agonism H1_Active->H1_Inactive Equilibrium Shift Gq Gq Protein H1_Active->Gq Activates PLC PLC Activation Gq->PLC Calcium Ca2+ Release (Itch/Inflammation) PLC->Calcium

Caption: Mechanism of Action.


-Hydroxyolopatadine competes with histamine, stabilizing the inactive conformation of the H1 receptor and preventing the Gq-mediated calcium signaling cascade responsible for allergic symptoms.[1][2]

Part 4: Experimental Protocols for Characterization

To validate the activity of


-Hydroxyolopatadine, the following workflows are recommended. These protocols distinguish it from the parent compound.
Protocol: Synthesis & Isolation (Chemoenzymatic Route)

Rationale: Isolation from bulk drug substance is inefficient.[1][2] De novo synthesis allows for stereoselective control.

  • Starting Material: o-Hydroxyl Isoxepac.[1][2][4]

  • Protection: Protect the hydroxyl group (e.g., with TBDMS) to prevent side reactions.[1][2]

  • Wittig Reaction: React with [3-(dimethylamino)propyl]triphenylphosphine bromide to install the alkylamine side chain.

  • 
    -Hydroxylation: 
    
    • Chemical:[4][3][5][6][7][8][9][10] Deprotonate the

      
      -carbon of the ester intermediate using LDA at -78°C, followed by reaction with a hydroxylating agent (e.g., Davis oxaziridine).[1][2]
      
    • Enzymatic (Preferred for Chirality): Use specific hydroxylases or chemoenzymatic resolution on the ester precursor.

  • Deprotection: Remove protecting groups to yield

    
    -Hydroxyolopatadine.[1][2][4]
    
  • Purification: Reverse-phase HPLC (C18 column) using a gradient of Acetonitrile:Buffer (pH 3.5).

Protocol: In Vitro H1 Binding Assay (Radioligand Displacement)

Rationale: To determine the affinity constant (Ki) relative to Olopatadine.[1][2][11]

StepParameterDescription
1. System Cell Line HEK-293 or CHO cells stably expressing human H1 Receptor.
2.[1][2] Ligand Radioligand [3H]-Pyrilamine (High affinity H1 antagonist).[1][2]
3. Prep Incubation Incubate membrane homogenates with [3H]-Pyrilamine (~2 nM) and varying concentrations of

-Hydroxyolopatadine (

to

M).[1][2]
4. Control Non-Specific Determine non-specific binding using 10 µM Mianserin or Olopatadine.
5.[1][2] Analysis Measurement Filter through GF/B glass fiber filters, wash, and count radioactivity (Liquid Scintillation).
6. Calc Data Output Plot % Inhibition vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.[1][2]

Part 5: Safety & Regulatory Context (Impurity Management)[1][2]

As an impurity,


-Hydroxyolopatadine falls under ICH Q3A(R2) / Q3B(R2)  guidelines.[1][2]
  • Qualification Threshold: If present at >0.15% (or 1.0 mg/day intake, whichever is lower) in the drug product, it requires toxicological qualification.[1]

  • Toxicological Risk: Given its structural homology to the parent, the primary risk is not "off-target" toxicity, but rather altered pharmacokinetics .

    • If the

      
      -hydroxy metabolite accumulates (e.g., in renal impairment), it could extend the antihistaminic effect or increase the risk of anticholinergic side effects (though Olopatadine is highly selective).[1][2]
      
  • Metabolic Interaction: There is limited evidence suggesting it may compete for renal transporters or metabolic enzymes, potentially altering the clearance of co-administered drugs, though this risk is considered low for Olopatadine derivatives.

Part 6: References

  • Biosynth. (2025).[1][2]

    
    -Hydroxy olopatadine hydrochloride - Product Description and Biological Activity. Retrieved from .[1][2]
    
  • Santa Cruz Biotechnology (SCBT). (2025).[1][2]

    
    -Hydroxy olopatadine (CAS 1331822-32-2) - H1 Receptor Inhibitor.[1][2][5] Retrieved from .[1][2]
    
  • PubChem. (2025).[1][2] Compound Summary: alpha-Hydroxyolopatadine (CID 71749216).[1][2] National Library of Medicine. Retrieved from .[1][2]

  • Google Patents. (2014).[1][2] CN104031020A: Preparation method of o-hydroxyl Olopatadine.[1][2][4] Retrieved from .

  • Bosma, R., et al. (2018).[1][2] Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. ACS Chemical Biology.[1][2] (Contextual SAR reference for Olopatadine derivatives).

  • BenchChem. (2025).[1][2][8] Structure-Activity Relationships of Olopatadine Derivatives. Retrieved from .[1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for alpha-Hydroxyolopatadine

Abstract & Introduction Alpha-Hydroxyolopatadine (Chemical Name: 11-[3-(dimethylamino)propylidene]-6,11-dihydro-alpha-hydroxy-dibenz[b,e]oxepin-2-acetic acid) is a primary metabolite and a known process impurity of the a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Alpha-Hydroxyolopatadine (Chemical Name: 11-[3-(dimethylamino)propylidene]-6,11-dihydro-alpha-hydroxy-dibenz[b,e]oxepin-2-acetic acid) is a primary metabolite and a known process impurity of the antihistamine Olopatadine.[1] In the context of drug development and stability testing (ICH Q1A), quantifying this specific analyte is critical because it represents a modification to the tricyclic core that significantly alters polarity and solubility.

This Application Note provides a comprehensive guide to developing a stability-indicating RP-HPLC method for alpha-Hydroxyolopatadine. Unlike generic protocols, this guide addresses the specific chromatographic challenges posed by this molecule: its increased polarity (LogP ~0.9) compared to the parent drug (LogP ~1.2–2.0) and the necessity of resolving it from the solvent front and the parent peak.

Key Analytical Challenges
  • Polarity Shift: The hydroxyl group at the alpha-position increases hydrophilicity, causing the analyte to elute earlier than Olopatadine on standard C18 columns.

  • pH Sensitivity: The molecule contains both a basic amine (pKa ~9.7) and an acidic carboxyl group (pKa ~4.5). Mobile phase pH is the single most critical variable for peak shape and retention.

  • Detection Limits: As an impurity, it often requires quantification at levels <0.1% (ICH Q3B), demanding high sensitivity.

Physicochemical Profiling & Method Strategy

Effective method development begins with understanding the molecule.

PropertyValueChromatographic Implication
Molecular Weight 353.4 g/mol (Free Base)Suitable for standard HPLC-UV; Mass Spec compatible.
pKa (Acidic) ~4.5 (Carboxylic Acid)At pH < 2.5, it is neutral (retained). At pH > 5.0, it is ionized (less retained).
pKa (Basic) ~9.7 (Tertiary Amine)Positively charged at acidic pH. Requires end-capped columns to prevent tailing.
LogP ~0.9Moderately polar. Elutes before Olopatadine in Reverse Phase.
UV Max 299 nmDistinctive tricyclic absorption. High sensitivity region.
Method Development Workflow

The following diagram illustrates the logical flow for optimizing this specific separation.

MethodDevelopment Start Define ATP (Analytical Target Profile) ColScreen Stationary Phase Screening (C18 vs C8 vs Phenyl-Hexyl) Start->ColScreen pHStudy pH Optimization (Critical: pH 2.5 - 3.5) ColScreen->pHStudy Select C18 Gradient Gradient Optimization (Resolution of α-OH from Parent) pHStudy->Gradient Fix pH 3.0 Gradient->pHStudy Poor Res? FinalMethod Final Method & Validation Gradient->FinalMethod

Figure 1: Decision tree for alpha-Hydroxyolopatadine method optimization. Note the feedback loop if resolution (Rs) < 2.0.

Experimental Protocol: Optimized HPLC Method

This protocol describes the final, optimized conditions derived from the physicochemical strategy. It is designed to be stability-indicating , meaning it can separate the active ingredient from its degradation products.

Chromatographic Conditions[2][3][4][5][6][7][8][9]
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Kromasil or Zorbax Eclipse Plus)High surface area for retaining polar metabolites; 3.5 µm offers better resolution than 5 µm.
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 3.0Suppresses carboxylic acid ionization to increase retention (k').
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks and elutes the less polar parent drug.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CImproves mass transfer and peak symmetry.
Detector UV-PDA at 299 nmMax absorbance for the tricyclic ring system.
Injection Vol 10 - 20 µLDependent on sample concentration (target ~0.5 µg on column).
Gradient Program

A gradient is required to elute the polar alpha-hydroxy metabolite early while ensuring the later-eluting parent and other non-polar impurities (like N-oxide) clear the column.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 8020Initial hold to retain alpha-hydroxy metabolite.
5.0 8020Isocratic hold to establish baseline.
15.0 5050Linear ramp to elute Olopatadine.
20.0 2080Wash step for hydrophobic impurities.
21.0 8020Return to initial conditions.
26.0 8020Re-equilibration (Critical).
Standard Preparation

Stock Solution (1 mg/mL): Dissolve 10 mg of alpha-Hydroxyolopatadine HCl Reference Standard in 10 mL of Methanol. Sonicate for 5 mins.

Working Standard (Impurity Level): Dilute Stock to 5 µg/mL using Mobile Phase A:B (80:20). This represents a 0.5% impurity level relative to a 1 mg/mL parent sample.

Validation Parameters (ICH Q2)

To ensure trustworthiness, the method must be validated. The following acceptance criteria are specific to this impurity method.

System Suitability

Before running samples, inject the Working Standard 6 times.

  • RSD of Peak Area: ≤ 2.0% (demonstrates precision).

  • Tailing Factor (T): 0.8 < T < 1.5 (demonstrates pH control).

  • Theoretical Plates (N): > 5000 (demonstrates column efficiency).

Specificity (Resolution)

Inject a mixture of Olopatadine (1 mg/mL) and alpha-Hydroxyolopatadine (5 µg/mL).

  • Requirement: Resolution (Rs) between alpha-Hydroxyolopatadine and Olopatadine > 2.0.

  • Observation: Alpha-Hydroxyolopatadine typically elutes at RRT ~0.4 - 0.6 relative to Olopatadine.

Linearity & Range

Prepare 5 concentrations ranging from LOQ to 150% of the specification limit (e.g., 0.05 µg/mL to 7.5 µg/mL).

  • Criterion: Correlation coefficient (R²) ≥ 0.999.[2][3]

Limit of Quantitation (LOQ)

Determine by Signal-to-Noise (S/N) ratio.

  • Target: S/N ≥ 10 for LOQ.

  • Typical LOQ: ~0.05 µg/mL (approx 0.005% w/w).

Troubleshooting Guide

Common issues encountered during the development of this specific method and their scientific solutions.

ObservationRoot CauseCorrective Action
Peak Tailing (> 1.5) Interaction between the tertiary amine and residual silanols on the silica support.1. Add 0.1% Triethylamine (TEA) to Mobile Phase A. 2. Switch to a highly end-capped column (e.g., "Base Deactivated").
Early Elution / No Retention Phase collapse or insufficient ion suppression.1. Ensure Mobile Phase A is pH 3.0 (not higher). 2. Decrease initial organic % from 20% to 10% or 5%.
Baseline Drift at 299 nm Refractive index change or buffer absorbance.1. Use Phosphate buffer (transparent at UV). Avoid Acetate/Formate if drift is high. 2. Ensure Reference Cell in PDA is set correctly.
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase A:B (80:20) rather than 100% Methanol.

Metabolic Pathway Visualization

Understanding the formation of the analyte aids in identifying it in biological samples.

Metabolism Olopatadine Olopatadine (Parent) AlphaOH alpha-Hydroxyolopatadine (Metabolite/Impurity) Olopatadine->AlphaOH CYP450 / Oxidation (+16 Da) NOxide Olopatadine N-Oxide (Oxidative Impurity) Olopatadine->NOxide N-Oxidation

Figure 2: Metabolic relationship. Alpha-hydroxyolopatadine is formed via oxidation at the allylic position.

References

  • PubChem. (2025). alpha-Hydroxyolopatadine Compound Summary. National Library of Medicine. [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • Bonde, S. et al. (2025). A validated rp-HPLC method for simultaneous determination of olopatadine hydrochloride and its related substances in eye drop. Figshare. [Link]

Sources

Application

Application Note: Stability-Indicating HPLC Method for Olopatadine Hydrochloride and Impurities

This Application Note is designed for researchers and QC scientists requiring a robust, stability-indicating HPLC method for Olopatadine Hydrochloride. It synthesizes regulatory standards (USP/ICH) with practical method...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and QC scientists requiring a robust, stability-indicating HPLC method for Olopatadine Hydrochloride. It synthesizes regulatory standards (USP/ICH) with practical method development insights to ensure separation of the critical E-isomer and degradation products.

Abstract

This protocol details a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Olopatadine Hydrochloride and its related impurities.[1][2][3][4][5][6] The method utilizes a C18 stationary phase with a phosphate buffer/acetonitrile mobile phase to achieve baseline separation of the active pharmaceutical ingredient (API) from its geometric isomer (E-isomer) and oxidative degradants (N-oxide, carbaldehyde). This guide includes forced degradation protocols, impurity profiling, and critical system suitability criteria compliant with ICH Q2(R1) guidelines.

Introduction

Olopatadine Hydrochloride is a selective histamine H1-receptor antagonist and mast cell stabilizer.[5] Chemically, it exists as the Z-isomer (cis), which is the active therapeutic form. The E-isomer (trans) is a process-related impurity and a potential degradation product.

Developing a stability-indicating method for Olopatadine presents two primary challenges:

  • Geometric Isomerism: The Z and E isomers possess identical mass and similar polarity, requiring high stereoselectivity from the stationary phase.

  • Zwitterionic Nature: The molecule contains a carboxylic acid and a tertiary amine, making peak shape highly dependent on mobile phase pH and ionic strength.

Method Development Strategy (Causality & Logic)

Stationary Phase Selection
  • Choice: C18 (USP L7), specifically end-capped columns (e.g., Inertsil ODS-3V or Zorbax Eclipse Plus).

  • Reasoning: The hydrophobic alkyl chain provides the necessary interaction to separate the geometric isomers based on their spatial "footprint" on the stationary phase. End-capping reduces silanol activity, preventing severe tailing of the tertiary amine moiety.

Mobile Phase Optimization
  • Buffer: Potassium Dihydrogen Phosphate (KH₂PO₄) adjusted to pH 3.0.

  • Reasoning: At pH 3.0, the tertiary amine is protonated (ionized), while the carboxylic acid is largely suppressed (unionized). This prevents the formation of internal zwitterions that can lead to split peaks and ensures a sharp, single peak profile.

  • Modifier: Acetonitrile (ACN).[6]

  • Reasoning: ACN provides sharper peaks and lower backpressure compared to methanol, which is critical when separating closely eluting isomers.

Detection Wavelength[6][7]
  • Choice: 220 nm (Impurities) and 299 nm (Assay).

  • Reasoning: The tricyclic ring system absorbs strongly at 299 nm, providing specificity for the drug and reducing baseline noise from the buffer. However, 220 nm is recommended for impurity profiling to detect degradation products that may lack the full conjugation of the parent molecule.

Experimental Protocol

Reagents and Standards
  • Olopatadine HCl Reference Standard: >99.0% purity.

  • Impurity Standards: E-isomer, N-oxide, Carbaldehyde (if available).

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water.

  • Buffer Reagents: KH₂PO₄, Orthophosphoric acid (85%), Triethylamine (TEA) - optional for peak shape improvement.

Chromatographic Conditions
ParameterSpecification
Column C18 (250 mm x 4.6 mm, 5 µm) or equivalent USP L7
Mobile Phase Buffer (pH 3.0) : Acetonitrile (70 : 30 v/v)
Flow Rate 1.0 - 1.2 mL/min
Column Temp 25°C - 30°C
Injection Volume 20 µL
Detection UV-DAD (Quantification at 220 nm or 299 nm)
Run Time 20 - 25 minutes
Diluent Water : Acetonitrile (50 : 50 v/v)

Buffer Preparation: Dissolve 1.36 g of KH₂PO₄ in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute orthophosphoric acid. Filter through 0.45 µm membrane.

Standard & Sample Preparation
  • Stock Solution: Dissolve 25 mg Olopatadine HCl in 50 mL Diluent (500 µg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL.

  • Sample Solution: Prepare formulation (eye drops/tablets) to equivalent concentration. Filter through 0.45 µm PVDF filter (Nylon may adsorb drug).

Forced Degradation Protocol (Stress Testing)

To demonstrate the method is stability-indicating, the drug must be subjected to stress conditions.[7][8]

Stress TypeConditionExpected Degradation
Acid Hydrolysis 0.1 N HCl, 60°C, 2-4 hoursFormation of E-isomer (Isomerization) and cleavage products.
Alkali Hydrolysis 0.1 N NaOH, 60°C, 2-4 hoursPotential ring opening or esterification (if ester impurities present).
Oxidation 3% H₂O₂, RT, 4-6 hoursFormation of N-Oxide (Major degradant).
Thermal 60°C (Dry Heat), 24 hoursGenerally stable; minor isomerization.
Photolytic UV Light (1.2 million lux hours)E-isomer formation (Photo-isomerization).

Note: Neutralize acid/alkali samples before injection to prevent peak distortion or column damage.

Impurity Profile & Retention Behavior[3]

The following relative retention times (RRT) are typical for this method (Olopatadine RT ≈ 8-10 min):

CompoundDescriptionTypical RRTNature
Impurity C 11-Oxo derivative~0.4 - 0.5Cleavage Degradant
Impurity B Olopatadine N-Oxide~0.8 - 0.9Oxidative Degradant
Olopatadine Z-isomer (API)1.00Active Drug
Impurity A E-isomer~1.1 - 1.2Geometric Isomer

Note: RRTs may shift slightly based on exact column carbon load and mobile phase pH.

Visualization of Workflows

Method Validation Workflow

This diagram outlines the logical flow for validating the method according to ICH Q2(R1).

ValidationWorkflow Start Method Development Specificity Specificity (Stress Studies) Start->Specificity Ensure Separation Linearity Linearity & Range (5 levels) Specificity->Linearity Pass Accuracy Accuracy (Recovery %) Linearity->Accuracy Precision Precision (Repeatability) Linearity->Precision Robustness Robustness (pH, Flow, Temp) Accuracy->Robustness Precision->Robustness Final Validated Method Robustness->Final Documentation

Figure 1: Step-by-step validation workflow ensuring ICH compliance.

Degradation Pathway Logic

Visualizing how Olopatadine degrades helps in identifying peaks.

DegradationPathway Olo Olopatadine (Z-Isomer) E_Iso Impurity A (E-Isomer) Olo->E_Iso Acid / Light (Isomerization) NOxide Impurity B (N-Oxide) Olo->NOxide Peroxide (Oxidation) Oxo Impurity C (11-Oxo) Olo->Oxo Hydrolysis (Cleavage)

Figure 2: Primary degradation pathways of Olopatadine leading to key impurities.

System Suitability Criteria

To ensure the method is performing correctly on the day of analysis:

  • Resolution (Rs): > 2.0 between Olopatadine and E-isomer.

  • Tailing Factor (T): < 1.5 (Critical for the amine peak).

  • Theoretical Plates (N): > 3000.[9][10]

  • RSD of Standard: < 2.0% (n=5 replicates).

Troubleshooting Guide

  • Problem: Poor resolution between Z and E isomers.

    • Solution: Decrease organic ratio (e.g., to 25% ACN) or lower column temperature to 20°C.

  • Problem: Tailing of Olopatadine peak.

    • Solution: Ensure pH is strictly 3.0. Add 0.1% Triethylamine to the buffer if using an older column generation.

  • Problem: Ghost peaks in gradient.

    • Solution: Use high-grade ACN; ghost peaks often come from organic impurities concentrating on the column.

References

  • Varghese, S. J., et al. (2011).[11] Stability-Indicating High-Performance Column Liquid Chromatography and High-Performance Thin-Layer Chromatography Methods for the Determination of Olopatadine Hydrochloride in Tablet Dosage Form. Journal of AOAC International. Link

  • Basniwal, P. K., & Jain, D. (2013).[11] ICH guideline practice: application of novel RP-HPLC-DAD method for determination of olopatadine hydrochloride in pharmaceutical products. Journal of Analytical Science and Technology. Link

  • USP Monograph . Olopatadine Hydrochloride.[2][3][4][5][6][8][9][10][12] United States Pharmacopeia. (Access requires subscription, referenced for impurity definitions).

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Sources

Method

Application Note: Protocol for the Isolation and Purification of α-Hydroxyolopatadine

Executive Summary This application note details a robust protocol for the isolation and purification of α-Hydroxyolopatadine , a polar hydroxylated derivative of the antihistamine Olopatadine. While Olopatadine is primar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the isolation and purification of α-Hydroxyolopatadine , a polar hydroxylated derivative of the antihistamine Olopatadine. While Olopatadine is primarily metabolized into N-desmethyl and N-oxide forms, hydroxylated derivatives (often at the C11 benzylic position or the α-carbon of the acetic acid side chain) represent critical targets for impurity profiling, stability testing, and reference standard generation.

This guide moves beyond generic templates, offering a chemically grounded workflow that exploits the polarity shift induced by the hydroxyl group to achieve separation from the parent zwitterionic drug.

Chemical Context & Separation Logic

The Target Molecule

Parent Compound: Olopatadine (Z-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid).[1][2][3][4] Target: α-Hydroxyolopatadine (Hydroxylated derivative). Chemical Challenge: Olopatadine is amphoteric (contains a carboxylic acid and a tertiary amine). The introduction of a hydroxyl group increases polarity (lowers LogP) and introduces potential chirality, necessitating a separation system capable of high selectivity.

Physicochemical Basis for Isolation
  • Polarity Shift: The -OH group makes the target elute earlier than Olopatadine in Reverse Phase (RP) chromatography.

  • pKa Considerations:

    • Carboxylic Acid: pKa ~4.0

    • Tertiary Amine: pKa ~9.5

    • Strategy: We utilize a pH-controlled gradient to manipulate the ionization state. Maintaining a pH of 3.0-4.0 keeps the amine protonated (improving solubility) and the acid partially suppressed, sharpening peak shape on C18 columns.

Experimental Workflow Visualization

The following diagram outlines the critical path from crude mixture to purified isolate.

G Start Crude Sample (Synthetic or Enriched) Prep Sample Preparation (Dissolution & Filtration) Start->Prep Solubilize in MeOH:H2O Screening Analytical HPLC Screening (Method Development) Prep->Screening Check Purity Profile Purification Preparative HPLC (Scale-Up) Screening->Purification Optimize Gradient Collection Fraction Collection (Threshold Trigger) Purification->Collection UV 220nm / MS Trigger Processing Post-Processing (Lyophilization/Desalting) Collection->Processing Pool Fractions Validation Structure Confirmation (NMR, MS/MS) Processing->Validation Final QC Validation->Purification Re-purify if <98%

Figure 1: Strategic workflow for the isolation of polar Olopatadine derivatives.

Detailed Isolation Protocols

Protocol A: Sample Preparation

Objective: To maximize solubility of the polar target while precipitating very non-polar impurities.

  • Solvent Selection: Prepare a solvent mixture of Water:Methanol (80:20 v/v) containing 0.1% Formic Acid . The acid ensures the tertiary amine is protonated, significantly enhancing solubility.

  • Dissolution: Dissolve the crude material at a concentration of 20–50 mg/mL .

    • Note: If the sample is a biological extract (e.g., urine), perform Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge first to remove neutral interferences.

  • Filtration: Filter the solution through a 0.22 µm PTFE or Nylon filter to remove particulates that could damage the prep-column.

Protocol B: Preparative HPLC Purification

Objective: To separate the earlier-eluting α-Hydroxyolopatadine from the parent Olopatadine.

System Configuration:

  • Instrument: Preparative HPLC with Binary Gradient Pump and Fraction Collector.

  • Detector: UV-Vis (Dual wavelength: 220 nm for sensitivity, 254 nm for aromatic selectivity) or Mass Spectrometer (ESI+).

Chromatographic Parameters:

ParameterSpecificationRationale
Column C18 Prep Column (e.g., 19 x 150 mm, 5 µm)Robust stationary phase for polar/non-polar separation.
Mobile Phase A 10 mM Ammonium Formate (pH 3.8)Buffers the amine; MS-compatible volatile salt.
Mobile Phase B Acetonitrile (LC-MS Grade)Strong eluent; lower viscosity than Methanol.
Flow Rate 15–20 mL/minStandard for 19mm ID columns.
Temperature Ambient (25°C)Higher temps may degrade thermally labile hydroxylated species.

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.05%Initial Hold (Load sample)
2.05%Elute highly polar salts
15.030%Target Elution Window (Shallow gradient)
18.095%Wash (Elute Parent Olopatadine)
20.095%Hold
21.05%Re-equilibration

Operational Insight: α-Hydroxyolopatadine is more polar than Olopatadine. Expect the target peak to elute between 8–12 minutes , while the parent Olopatadine will elute later (typically >14 minutes in this gradient).

Protocol C: Fraction Collection & Post-Processing
  • Collection Trigger: Set collection based on Slope + Threshold .

    • Tip: If using MS detection, monitor the specific m/z transition (Parent + 16 Da). For Olopatadine (MW 337.4), monitor [M+H]+ = 354.4 .

  • Pooling: Analyze individual fractions via analytical HPLC. Pool fractions with purity >98% .

  • Lyophilization:

    • Flash freeze the pooled fractions in liquid nitrogen.

    • Lyophilize (freeze-dry) for 24–48 hours.

    • Warning: Do not use rotary evaporation at high temperatures (>40°C) as acidic conditions combined with heat can induce degradation or esterification with methanol.

Validation & Quality Control (Self-Validating System)

To ensure the isolated compound is indeed α-Hydroxyolopatadine, the following criteria must be met:

  • Mass Spectrometry (HRMS):

    • Observe a mass shift of +15.9949 Da relative to Olopatadine ([M+H]+ ~354.17).

    • Fragment analysis should show the loss of water (-18 Da) characteristic of aliphatic hydroxyl groups.

  • NMR Spectroscopy (1H & 13C):

    • 1H NMR: Look for a new methine proton signal (if α-hydroxylation occurred on the side chain) or a loss of an aromatic proton signal (if ring hydroxylation occurred).

    • Diagnostic Shift: The proton attached to the hydroxylated carbon will appear downfield (3.5–5.0 ppm) compared to the parent.

  • HPLC Purity Check:

    • Re-inject the isolated solid. It must show a single peak with >98% area under the curve.

References

  • Olopatadine Physicochemical Properties & Metabolism

    • Source: U.S. Food and Drug Administration (FDA).
    • Relevance: Defines the parent compound's pKa, solubility, and metabolic profile (N-oxide and N-desmethyl metabolites).
    • URL:[Link]

  • Synthesis of Olopatadine & Derivatives

    • Source: Ohshima, E., et al. "Synthesis and antiallergic activity of 11-(3-dimethylaminopropylidene)-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid and related compounds." Journal of Medicinal Chemistry, 1992, 35(11), 2074–2084.
    • Relevance: The foundational text for the synthesis of the dibenz[b,e]oxepin ring system, essential for understanding where hydroxylation can occur during synthesis or degrad
    • URL:[Link]

  • Impurity Profiling of Olopatadine

    • Source: Science Publishing Group.
    • Relevance: Describes the isolation of isomeric impurities and degradation products using Prep-HPLC, validating the gradient str
    • URL:[Link][1][3][5][6][7][8][9][10]

  • Olopatadine Structure & Identifiers

    • Source: PubChem (NIH).
    • Relevance: Verification of molecular weight, formula, and zwitterionic nature.[10]

    • URL:[Link]

Sources

Application

Use of alpha-Hydroxyolopatadine as a reference standard in quality control

Application Note: -Hydroxyolopatadine as a Reference Standard in Quality Control -Hydroxyolopatadine in Olopatadine Hydrochloride Formulations Abstract This technical guide details the operational framework for utilizing...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: -Hydroxyolopatadine as a Reference Standard in Quality Control


-Hydroxyolopatadine in Olopatadine Hydrochloride Formulations

Abstract

This technical guide details the operational framework for utilizing


-Hydroxyolopatadine  (Olopatadine Related Compound A) as a certified Reference Standard (RS) in the quality control of Olopatadine Hydrochloride ophthalmic and nasal formulations. In compliance with ICH Q3A(R2)  and Q3B(R2)  guidelines, the rigorous monitoring of this specific metabolite and degradation product is critical for batch release. This document provides validated protocols for standard preparation, HPLC/UPLC instrumentation, and system suitability criteria, emphasizing the mechanistic causality behind chromatographic separation to ensure robust regulatory compliance.

Introduction & Regulatory Context[1][2][3][4][5][6][7]

Olopatadine Hydrochloride is a dual-acting antihistamine and mast cell stabilizer containing a dibenzoxepin ring system. During synthesis and storage (particularly under oxidative stress), the molecule is susceptible to hydroxylation at the benzylic position adjacent to the ether linkage, forming


-Hydroxyolopatadine .
The "Why" Behind the Protocol

Under ICH Q3A(R2) (Impurities in New Drug Substances), any impurity exceeding the identification threshold (typically 0.10%) must be structurally characterized and controlled.


-Hydroxyolopatadine is not just a random impurity; it is a known metabolite  (formed via CYP450 oxidation) and a potential degradation product .
  • Role of the Reference Standard: The RS is used to establish the Relative Response Factor (RRF) and Retention Time (RT) . Without a qualified RS, the quantification of this impurity would rely on "area normalization," which assumes equal detector response between the parent drug and the impurity—a scientifically flawed assumption that can lead to under-reporting of toxicological risks.

Chemical Profile: The Reference Standard

Before handling, analysts must verify the certificate of analysis (CoA) for the specific batch of Reference Standard.

AttributeSpecification
Chemical Name (Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)-2-hydroxyacetic acid
Common Name

-Hydroxyolopatadine (Olopatadine Related Compound A)
CAS Number 1331668-21-3 (HCl salt) / 1331822-32-2 (Free base)
Molecular Formula

(Free base)
Molecular Weight 353.41 g/mol
Polarity Shift Higher Polarity than Olopatadine due to the additional hydroxyl (-OH) group.[1][2]
Solubility Soluble in Methanol, Water, and DMSO.

Visualizing the Control Strategy

The following diagram illustrates the lifecycle of impurity management, from origin to regulatory decision, highlighting where the Reference Standard is critical.

ImpurityControl Origin Origin: Oxidative Degradation or Metabolic Pathway Sample Drug Product Sample Batch Origin->Sample Contamination HPLC HPLC/UPLC Separation Sample->HPLC Inject Identify Peak Identification (Retention Time Match) HPLC->Identify Chromatogram RefStd alpha-Hydroxy Reference Standard RefStd->HPLC Inject (System Suitability) Quantify Quantification (Ext. Std Method) RefStd->Quantify Response Factor (RRF) Identify->Quantify Valid Peak Decision Compliance Decision (ICH Q3A/B Limits) Quantify->Decision Calc. % w/w

Figure 1: The Critical Path of Impurity Qualification using


-Hydroxyolopatadine RS.[3][4][5][1][2][6][7][8][9][10][11]

Protocol 1: Preparation of Reference Standards

Scientific Rationale:


-Hydroxyolopatadine contains a secondary hydroxyl group and a tertiary amine. It is sensitive to photolytic degradation. All solutions must be prepared in amber glassware .
Materials
  • 
    -Hydroxyolopatadine RS (Certified Purity > 98.0%).
    
  • Solvent (Diluent): Mobile Phase A : Acetonitrile (50:50 v/v).

  • Class A Volumetric Flasks.

Step-by-Step Methodology
  • Equilibration: Allow the RS vial to reach room temperature (20–25°C) before opening to prevent moisture condensation, which alters weighing accuracy.

  • Stock Solution (0.1 mg/mL):

    • Accurately weigh 5.0 mg of

      
      -Hydroxyolopatadine RS.[1][2]
      
    • Transfer to a 50 mL volumetric flask.

    • Add 30 mL of Diluent and sonicate for 5 minutes (maintain temp < 25°C).

    • Dilute to volume with Diluent.

  • System Suitability Solution:

    • Prepare a solution containing 0.1 mg/mL of Olopatadine HCl API and 0.005 mg/mL of

      
      -Hydroxyolopatadine RS.
      
    • Why? This specific ratio (0.5% impurity spike) challenges the detector's sensitivity and the column's resolution capacity.

Protocol 2: Chromatographic Separation (HPLC)

Scientific Rationale (The "Causality"):

  • Stationary Phase: A C18 (Octadecyl) column is selected for hydrophobic interaction.

  • Elution Order:

    
    -Hydroxyolopatadine is more polar  than Olopatadine. In Reverse-Phase chromatography, polar compounds elute first . Therefore, the 
    
    
    
    -hydroxy peak will appear before the main Olopatadine peak (Relative Retention Time < 1.0).
  • pH Control: A pH of 3.0 is chosen to protonate the tertiary amine (ensuring solubility) while suppressing the ionization of the carboxylic acid, sharpening the peak shape.

Instrument Parameters
ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse or Kromasil C18)
Mobile Phase A Phosphate Buffer (10 mM, pH 3.0 adjusted with dilute Phosphoric Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 299 nm (Isosbestic point/Max absorption of dibenzoxepin)
Injection Vol 20 µL
Gradient Program

A gradient is required to separate the early eluting polar impurities (


-hydroxy) from late-eluting dimers.
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.07525Initial Hold
5.07525Isocratic for polar impurities
20.04060Ramp to elute hydrophobic degradants
25.07525Re-equilibration

System Suitability & Validation Criteria

To ensure the method is "self-validating," the following criteria must be met before any sample data is accepted.

Resolution (Rs)

The separation between


-Hydroxyolopatadine and Olopatadine is the critical quality attribute of the method.
  • Requirement:

    
    
    
  • Troubleshooting: If

    
    , lower the % Acetonitrile in the initial isocratic hold (e.g., change 25% to 22%) to increase retention of the polar 
    
    
    
    -hydroxy species.
Relative Response Factor (RRF) calculation

The RRF corrects for the difference in UV absorption between the impurity and the drug substance.



  • Typical RRF for

    
    -Hydroxyolopatadine: ~0.9 – 1.1 (due to structural similarity).
    
  • Usage: If RRF is within 0.8–1.2, it is often acceptable to use the external standard method or apply the correction factor to the area normalization method.

Sensitivity (LOD/LOQ)
  • Limit of Quantitation (LOQ): Signal-to-Noise (S/N) ratio

    
    .
    
  • Limit of Detection (LOD): Signal-to-Noise (S/N) ratio

    
    .
    

Analytical Workflow Logic

The following diagram details the decision-making process during a routine QC run.

MethodLogic Start Start QC Run SST Inject System Suitability (Mix of Olopatadine + alpha-Hydroxy) Start->SST CheckRes Check Resolution (Rs) Is Rs > 2.0? SST->CheckRes Fail FAIL: Adjust Mobile Phase or Replace Column CheckRes->Fail No Pass PASS: Inject Sample CheckRes->Pass Yes DetectPeak Detect Peak at RRT ~0.8 - 0.9 Pass->DetectPeak Calc Calculate Impurity % Using RRF DetectPeak->Calc Report Report Results (ICH Limits) Calc->Report

Figure 2: Logic Flow for System Suitability and Sample Analysis.

References

  • International Council for Harmonisation (ICH). (2006).[12][8] ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[12] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71749216, alpha-Hydroxyolopatadine.[1][2] Retrieved from [Link][1][2]

  • Mahajan, A. A., et al. (2013). "Study of Olopatadine Hydrochloride under ICH Recommended Stress Conditions by LC, LC-MS/TOF." Journal of Liquid Chromatography & Related Technologies.[3] (Contextual citation for degradation pathways). [Link]

Sources

Method

Chromatographic separation of olopatadine and alpha-Hydroxyolopatadine

Application Note: Chromatographic Separation of Olopatadine and -Hydroxyolopatadine Executive Summary This technical guide details the chromatographic isolation of Olopatadine Hydrochloride (OLO) from its oxidative metab...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Separation of Olopatadine and -Hydroxyolopatadine

Executive Summary

This technical guide details the chromatographic isolation of Olopatadine Hydrochloride (OLO) from its oxidative metabolite and process impurity,


-Hydroxyolopatadine  (

-OH-OLO). Olopatadine is a zwitterionic antihistamine/mast cell stabilizer. The separation challenge lies in the structural similarity between the parent drug and its hydroxylated analog, combined with the compound's pH-dependent ionization state.

This protocol prioritizes Reverse Phase HPLC (RP-HPLC) using acidic phosphate buffers for QC applications, and LC-MS/MS using volatile organic modifiers for bioanalytical sensitivity.

Key Mechanistic Insight

Olopatadine contains a tertiary amine (pKa


 9.7) and a carboxylic acid (pKa 

4.0). At neutral pH, the molecule exists as a zwitterion, leading to poor retention and broad peak shapes on C18 columns.
  • The Solution: Maintaining a mobile phase pH of 3.0

    
     0.1 .
    
  • The Effect: At pH 3.0, the carboxylic acid is protonated (neutral), increasing hydrophobicity and retention on the stationary phase, while the amine remains protonated, preventing zwitterionic self-cancellation. The

    
    -OH-OLO, being more polar due to the hydroxyl group, will elute prior to the parent Olopatadine peak.
    

Chemical Context & Separation Strategy

Analyte Properties
PropertyOlopatadine (OLO)

-Hydroxyolopatadine (

-OH-OLO)
Class Dibenzoxepin derivativeOxidative Impurity / Metabolite
Polarity Moderate (LogP ~ 1.2 at pH 7)High (Increased polarity via -OH)
pKa (Acid) ~4.0~4.0
pKa (Base) ~9.7~9.5
Elution Order (RP) Late EluterEarly Eluter (More Polar)
Speciation & pH Control

The following diagram illustrates the ionization state of Olopatadine relative to mobile phase pH, dictating the separation strategy.

pH_Speciation cluster_pH Mobile Phase pH Strategy cluster_Outcome pH_Low pH < 3.0 (Cationic Form) pH_Mid pH 4.0 - 8.0 (Zwitterionic) pH_Low->pH_Mid Deprotonation (-COOH) Outcome_Low Optimal Retention Sharp Peaks pH_Low->Outcome_Low pH_High pH > 10.0 (Anionic Form) pH_Mid->pH_High Deprotonation (-NH+) Outcome_Mid Poor Retention Split/Broad Peaks pH_Mid->Outcome_Mid Outcome_High Silica Dissolution Risk (Requires Hybrid Column) pH_High->Outcome_High

Figure 1: Impact of pH on Olopatadine speciation. pH < 3.0 is selected to suppress carboxylic acid ionization, ensuring consistent hydrophobic interaction with the C18 ligand.

Protocol A: HPLC-UV (Quality Control & Purity)

Objective: Robust quantification of Olopatadine and


-OH-OLO in pharmaceutical formulations (Eye drops, Nasal sprays).
Standard:  Validated against ICH Q2(R1) guidelines.
Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: USP L7 (C18), end-capped.

    • Recommended: Agilent ZORBAX Eclipse Plus C18 (150 mm

      
       4.6 mm, 3.5 
      
      
      
      m) or Kromasil 100-5-C18.
    • Why: End-capping reduces silanol interactions with the tertiary amine, preventing peak tailing.

  • Mobile Phase A (Buffer): 50 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0  with Orthophosphoric Acid.
    
  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Mode: Isocratic (for routine QC) or Gradient (for complex impurity profiling).

Isocratic Workflow (Routine)
ParameterSetting
Ratio (A:B) 70 : 30 (v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 20 - 30

L
Detection UV @ 299 nm (Primary), 220 nm (Impurity sensitivity)
Run Time 15 - 20 minutes
Preparation Steps
  • Buffer Prep: Dissolve 6.8g

    
     in 1L water. Add 1 mL Triethylamine (TEA) to act as a silanol blocker (optional but recommended for peak symmetry). Adjust pH to 3.0 
    
    
    
    0.05 using 85%
    
    
    . Filter through 0.45
    
    
    m nylon filter.
  • Sample Diluent: Mobile Phase A : Acetonitrile (50:50).[1]

  • System Suitability: Inject Olopatadine Standard (0.1 mg/mL).

    • Requirement: Tailing Factor < 1.5; Theoretical Plates > 5000.[2]

Protocol B: LC-MS/MS (Bioanalysis & Metabolism)

Objective: High-sensitivity detection of Olopatadine and


-OH-OLO in plasma or urine.
Constraint:  Non-volatile phosphate buffers (Protocol A) cannot be used.
Chromatographic Conditions
  • Column: Waters XBridge BEH C18 (100 mm

    
     2.1 mm, 1.7 
    
    
    
    m).
  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 3.5).

  • Mobile Phase B: Acetonitrile.[1][3][4][5]

  • Flow Rate: 0.3 mL/min.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold
1.010Analyte Focusing
6.080Linear Ramp (Elution)
7.080Wash
7.110Re-equilibration
10.010Stop
Mass Spectrometry Settings (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • MRM Transitions:

    • Olopatadine:[5][6][7][8][9][10][11][12][13][14][15][16]

      
       m/z
      
    • 
      -OH-Olopatadine:
      
      
      
      m/z (Mass shift +16 Da).
    • Note: The fragment 165.1 corresponds to the characteristic dibenzoxepin ring structure, common to both.

Experimental Workflow & Logic

The following diagram details the decision matrix for method development, ensuring "Self-Validating" logic.

Method_Workflow Start Start: Method Selection Matrix_Check Matrix Type? Start->Matrix_Check QC_Path Formulation (High Conc.) Matrix_Check->QC_Path QC Bio_Path Plasma/Urine (Trace) Matrix_Check->Bio_Path R&D HPLC_Setup Protocol A: HPLC-UV Phosphate Buffer pH 3.0 (Robustness Focus) QC_Path->HPLC_Setup LCMS_Setup Protocol B: LC-MS/MS Formic Acid/Ammonium Formate (Sensitivity Focus) Bio_Path->LCMS_Setup Check_Res Check Resolution (Rs) HPLC_Setup->Check_Res LCMS_Setup->Check_Res Decision Rs > 2.0? Check_Res->Decision Optimize Decrease % Organic OR Lower pH to 2.8 Decision->Optimize No Finalize Validation (ICH Q2) Decision->Finalize Yes Optimize->Check_Res

Figure 2: Decision workflow for selecting and optimizing the separation method based on sample matrix.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Peak Tailing (Olopatadine) Silanol interaction with amine.1. Ensure pH

3.0. 2. Add 0.1% Triethylamine (TEA) to buffer.[1] 3. Use highly end-capped column.
Co-elution Insufficient polarity difference.Reduce Acetonitrile content by 5%.

-OH-OLO is more polar and will shift earlier, improving resolution.
Retention Time Drift pH instability.Phosphate buffer capacity is high at pH 3.0, but ensure precise preparation. A shift of 0.2 pH units can alter ionization.
Ghost Peaks Oxidative degradation of TEA.Use fresh TEA or switch to dimethyloctylamine if using UV < 210 nm.

References

  • USP Monograph (Draft). Olopatadine Hydrochloride Ophthalmic Solution.[6] United States Pharmacopeia.[17]

  • Fujita, T., et al. (2024). "A validated RP-HPLC method for simultaneous determination of olopatadine hydrochloride and its related substances in eye drop." Taylor & Francis.

  • FDA Center for Drug Evaluation and Research. (2015). Chemistry Review: Olopatadine Hydrochloride Ophthalmic Solution (NDA 206276).[8]

  • Bhanu, R., et al. (2022). "Green Liquid Chromatography Method for the Determination of Related Substances Present in Olopatadine HCl Nasal Spray Formulation." Journal of AOAC INTERNATIONAL.

  • PubChem Compound Summary. (2023). Olopatadine Hydrochloride (CID 5281071).[6] National Center for Biotechnology Information.

Sources

Method

Application of alpha-Hydroxyolopatadine in pharmaceutical formulation analysis

Application Note: Advanced Protocol for the Quantification of -Hydroxyolopatadine (USP Related Compound A) in Pharmaceutical Formulations Executive Summary This application note details the rigorous analytical protocol f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocol for the Quantification of -Hydroxyolopatadine (USP Related Compound A) in Pharmaceutical Formulations

Executive Summary

This application note details the rigorous analytical protocol for the separation and quantification of


-Hydroxyolopatadine  (Chemical Name: 11-[(Z)-3-(Dimethylamino)propylidene]-6,11-dihydro-

-hydroxy-dibenz[b,e]oxepin-2-acetic acid). Designated as Olopatadine Related Compound A by the USP, this compound represents a critical stability-indicating impurity and a primary oxidative metabolite of Olopatadine Hydrochloride.

Regulatory compliance (ICH Q3A/Q3B) requires the monitoring of this specific impurity in ophthalmic solutions, nasal sprays, and oral formulations due to its formation via oxidative degradation pathways. This guide provides a validated High-Performance Liquid Chromatography (HPLC) workflow, emphasizing the critical thermodynamic parameters required to resolve the hydroxylated metabolite from the parent drug and other geometric isomers (E-isomer).

Chemical Context & Analytical Significance

The Analyte

-Hydroxyolopatadine differs from the parent molecule (Olopatadine) by the addition of a hydroxyl group at the 

-carbon of the acetic acid side chain. This structural modification introduces two critical analytical challenges:
  • Increased Polarity: The hydroxyl group significantly lowers the logP, causing the impurity to elute earlier than the parent peak in Reverse Phase (RP) chromatography.

  • Chirality: The hydroxylation creates a chiral center. While typically controlled as a racemate in non-chiral methods, method conditions must prevent peak splitting or broadening caused by diastereomeric interactions if chiral additives are inadvertently present.

Regulatory Thresholds
  • Classification: Degradation Product & Metabolite.

  • Reporting Threshold:

    
     (as per ICH Q3B for drug products).
    
  • Identification Threshold:

    
    .
    
  • Qualification Threshold:

    
    .
    

Method Development Strategy

The separation relies on Ion-Pairing or pH-Suppressed Reverse Phase Chromatography . Olopatadine is zwitterionic (tertiary amine + carboxylic acid). To achieve sharp peak shapes and reproducible retention:

  • pH Control (Critical): The mobile phase pH must be maintained between 2.8 and 3.0 . At this pH, the tertiary amine is protonated (ionized), but the carboxylic acid (pKa ~4.0) is partially suppressed. This prevents secondary interactions with residual silanols on the column stationary phase.

  • Stationary Phase: A C18 column with high carbon load and end-capping is required to withstand the acidic pH and provide sufficient hydrophobic interaction for the polar impurity.

Analytical Decision Matrix (DOT Diagram)

Method_Optimization Start Method Development Start Check_pH Check Buffer pH (Target: 3.0) Start->Check_pH Run_Std Inject System Suitability Std (Parent + Impurity A) Check_pH->Run_Std Eval_Res Evaluate Resolution (Rs) Run_Std->Eval_Res Decision Rs > 2.0? Eval_Res->Decision Opt_Gradient Decrease Initial %B (Increase Polarity) Decision->Opt_Gradient No (Co-elution) Finalize Proceed to Validation Decision->Finalize Yes Opt_Temp Adjust Column Temp (Target: 25-30°C) Opt_Gradient->Opt_Temp Opt_Temp->Run_Std

Figure 1: Decision tree for optimizing the separation of


-Hydroxyolopatadine from the parent peak.

Detailed Experimental Protocol

Instrumentation & Reagents
  • System: HPLC with PDA/UV Detector (Agilent 1260 Infinity II or equivalent).

  • Column: Inertsil ODS-3V or Kromasil 100-5-C18 (250 mm x 4.6 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Orthophosphoric Acid (85%).

    • Triethylamine (TEA) - Optional for peak tailing reduction.

    • Reference Standard: Olopatadine Related Compound A (CAS: 1331668-21-3).[1][2][3][4]

Mobile Phase Preparation
  • Buffer Solution: Dissolve 1.36 g of

    
     in 1000 mL of Milli-Q water. Adjust pH to 3.0 ± 0.05  with dilute orthophosphoric acid. Filter through a 0.45 µm nylon membrane.
    
  • Mobile Phase A: Buffer Solution (100%).

  • Mobile Phase B: Acetonitrile : Buffer (80:20 v/v).[5][6] Note: Premixing buffer in MP-B reduces baseline drift during gradients.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to ensure optimal HETP.
Wavelength 220 nm

-Hydroxyolopatadine has higher response at 220 nm than 299 nm; maximizes sensitivity for trace impurities.
Injection Vol 20 µLSufficient mass load without broadening.
Column Temp 30°CControls viscosity and mass transfer kinetics.
Run Time 45 minutesEnsures elution of late-eluting dimers or non-polar degradants.
Gradient Program

The following gradient is designed to retain the polar


-hydroxy impurity while eluting the parent drug and washing off hydrophobic contaminants.
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08515Initial Hold (Equilibration)
5.08515Isocratic for Impurity A elution
25.05050Linear Ramp (Elutes Parent)
35.02080Wash Step
36.08515Return to Initial
45.08515Re-equilibration

Sample Preparation Workflow

Caution: Olopatadine is light-sensitive. Use amber glassware for all preparations.

Standard Preparation
  • Stock Solution A (Impurity): Weigh 5.0 mg of

    
    -Hydroxyolopatadine HCl Reference Standard into a 50 mL volumetric flask. Dissolve in Mobile Phase A. (Conc: 100 µg/mL).
    
  • Stock Solution B (Parent): Weigh 25.0 mg of Olopatadine HCl API into a 25 mL flask. (Conc: 1000 µg/mL).

  • System Suitability Solution: Transfer 1.0 mL of Stock A and 1.0 mL of Stock B into a 100 mL flask. Dilute to volume with Mobile Phase A.

    • Target: 1 µg/mL Impurity + 10 µg/mL Parent.

Formulation Sample Extraction (Ophthalmic Solution)
  • Transfer an accurately measured volume of ophthalmic solution (equivalent to 5 mg Olopatadine) into a 50 mL volumetric flask.

  • Add 25 mL of Mobile Phase A.

  • Sonicate for 10 minutes to ensure complete solubilization.

  • Dilute to volume with Mobile Phase A.

  • Filter through a 0.45 µm PVDF syringe filter (discard first 2 mL).

Workflow Diagram (DOT)

Sample_Prep Raw_Sample Ophthalmic Solution (Amber Vial) Dilution Dilute with Mobile Phase A Raw_Sample->Dilution Sonication Sonicate (10 min, <30°C) Dilution->Sonication Filtration Filter (0.45 µm PVDF) Sonication->Filtration HPLC_Vial HPLC Injection Filtration->HPLC_Vial

Figure 2: Sample preparation workflow ensuring analyte stability and particulate removal.

Validation & System Suitability Criteria

To ensure the data is reliable (Trustworthiness), the system must meet the following criteria before every analytical run.

ParameterAcceptance CriteriaScientific Justification
Resolution (Rs) > 2.0 between Impurity A and ParentEnsures accurate integration without peak overlap.
Tailing Factor (T) < 1.5 for all peaksIndicates minimized secondary silanol interactions (pH is correct).
Theoretical Plates (N) > 5000Ensures column efficiency is maintained.
% RSD (n=6) < 2.0% for AreaConfirms injection precision and autosampler stability.
Relative Retention Time (RRT)
  • 
    -Hydroxyolopatadine:  ~0.65 - 0.75 RRT (Elutes before Olopatadine).
    
  • Olopatadine (Parent): 1.00 RRT.

  • E-Isomer: ~1.10 - 1.15 RRT (Elutes after Olopatadine).

Troubleshooting Guide

Issue: Co-elution of


-Hydroxyolopatadine with the solvent front. 
  • Cause: The initial organic composition (15% B) is too strong for the polar hydroxylated impurity.

  • Solution: Reduce initial Mobile Phase B to 5-10% and extend the initial isocratic hold to 8 minutes.

Issue: Peak Splitting.

  • Cause: pH drift. If pH rises above 3.5, the carboxylic acid begins to ionize, leading to mixed-mode retention.

  • Solution: Prepare fresh buffer and strictly adjust pH to 3.0. Ensure the column is equilibrated for at least 60 minutes.

Issue: Low Recovery of Impurity.

  • Cause: Adsorption to glass surfaces or filter binding.

  • Solution: Use PVDF filters (low binding). Ensure the diluent contains at least 20% organic if solubility is an issue, though Mobile Phase A is usually sufficient for the salt form.

References

  • United States Pharmacopeia (USP). Olopatadine Hydrochloride Monograph: Related Compounds. USP-NF.

  • ICH Guidelines. Impurities in New Drug Products Q3B(R2). International Council for Harmonisation.[6][7]

  • PubChem. Alpha-Hydroxyolopatadine (Compound Summary). National Library of Medicine.

  • Simson Pharma. Alpha-Hydroxy Olopatadine Hydrochloride Reference Standard Data.

  • Bonde, S., et al. "Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Olopatadine Hydrochloride." International Journal of Pharmaceutical Sciences Review and Research, 2011.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting peak tailing in alpha-Hydroxyolopatadine HPLC analysis

Topic: Troubleshooting Peak Tailing in -Hydroxyolopatadine Analysis Ticket ID: #OH-OLO-Tailing-001 Assigned Specialist: Senior Application Scientist Executive Summary & Triage Subject: You are experiencing peak tailing (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing in


-Hydroxyolopatadine Analysis
Ticket ID:  #OH-OLO-Tailing-001
Assigned Specialist:  Senior Application Scientist

Executive Summary & Triage

Subject: You are experiencing peak tailing (Asymmetry Factor


) for 

-Hydroxyolopatadine (

-OH-Olo).

The Molecule:


-OH-Olo is a zwitterionic metabolite of Olopatadine. It contains a tertiary amine  (basic, pKa 

9.[1]6) and a carboxylic acid (acidic, pKa

4.0), with an additional hydroxyl group on the acetate side chain.

The Root Cause: The tailing is almost certainly caused by secondary silanol interactions . At the typical acidic HPLC conditions (pH 2.5–3.5), the tertiary amine is protonated (


). These cations bind electrostatically to residual anionic silanol groups (

) on the silica surface, causing the peak to "drag."
Diagnostic Decision Tree

Follow this logic flow to identify your specific failure mode.

TroubleshootingTree Start START: Peak Tailing Detected Check_pH Check Mobile Phase pH Is pH < 3.0? Start->Check_pH Check_Additive Check Additives Is TEA or Chaotrope added? Check_pH->Check_Additive Yes Action_LowPH Action: Lower pH to 2.5-2.8 (Suppress Silanols) Check_pH->Action_LowPH No (pH > 3.0) Check_Solvent Check Sample Diluent Is Diluent % Organic > Mobile Phase? Check_Additive->Check_Solvent Yes Action_AddTEA Action: Add 0.1% Triethylamine (Competes for Silanol Sites) Check_Additive->Action_AddTEA No Check_Column Check Column Chemistry Is it End-capped / Base-Deactivated? Check_Solvent->Check_Column No Action_WeakSolvent Action: Match Diluent to MP (Prevent Solvent Shock) Check_Solvent->Action_WeakSolvent Yes Action_ChangeCol Action: Switch to Hybrid or BDS C18 Column Check_Column->Action_ChangeCol No (Standard Silica) Success Peak Symmetry < 1.3 Check_Column->Success Yes

Figure 1: Diagnostic logic flow for isolating the source of peak asymmetry in basic/zwitterionic analytes.

Technical Deep Dive: The "Silanol War"

The Mechanism of Failure

Standard C18 columns are made of silica. Even high-purity "Type B" silica has residual silanol groups (


).
  • The pKa Trap: Silanols have a pKa of

    
     3.5–4.5.
    
  • The Interaction: If you run at pH 3.5, roughly 50% of your silanols are deprotonated (

    
    ). Your 
    
    
    
    -OH-Olo amine is fully protonated (
    
    
    ).
  • Result: The analyte sticks to the column wall via ion-exchange, not just hydrophobic interaction. This results in a "shark fin" tail.

Protocol 1: The "TEA Sweep" (Mobile Phase Modification)

If you are using a standard Phosphate/Acetonitrile method, you must add a silanol blocker. Triethylamine (TEA) is the gold standard here because it is a tertiary amine that competes for the same binding sites as your analyte.

Optimized Mobile Phase Recipe:

Component Concentration Role

| Buffer Salt | 20–50 mM


 | Maintains ionic strength to minimize electrostatic repulsion. |
| Silanol Blocker  | 0.1% (v/v) Triethylamine (TEA)  | Saturates active silanol sites. |
| pH Adjuster  | 

to pH 2.8 | Suppresses silanol ionization (pushes equilibrium to

). | | Organic Modifier | Acetonitrile | Sharpens peaks compared to Methanol for this molecule. |

Critical Note: Always add TEA to the water before adjusting the pH. TEA is basic; if you adjust pH first and then add TEA, your final pH will be drastically high, potentially dissolving your silica column.

Protocol 2: Column Selection Strategy

Not all C18 columns are equal. For


-OH-Olo, you need a column capable of withstanding the basicity of the amine without secondary interactions.
  • Avoid: Uncapped silica, standard C18 (unless using TEA).

  • Recommended:

    • Base-Deactivated Silica (BDS): Specifically treated to remove acidic silanols.

    • Hybrid Particles (e.g., Waters XBridge/BEH): These have fewer surface silanols and can tolerate high pH if you wish to run the method at pH 10 (neutralizing the amine).

    • Polar-Embedded Groups: These shield silanols but may alter selectivity for the

      
      -hydroxy group.
      

The "Strong Solvent" Effect

A common, non-chemical cause of tailing for polar metabolites like


-OH-Olo is solvent mismatch .

-OH-Olo is more polar than Olopatadine due to the hydroxyl group. If you dissolve your sample in 100% Methanol or Acetonitrile, but your mobile phase is 70% Water:
  • The sample plug travels down the column.

  • The analyte molecules at the front of the plug mix with the water and precipitate/retain immediately.

  • The analyte molecules at the back of the plug remain in the strong solvent (Methanol) and travel faster.

  • Result: A distorted, fronting, or split peak that often looks like tailing.[2]

Corrective Action: Dilute your sample in the starting mobile phase (e.g., 80:20 Buffer:ACN).

FAQ: Specific Issues with -Hydroxyolopatadine

Q: Can I run this analysis at high pH (pH 10) to neutralize the amine? A: Yes, but only with specific columns (Hybrid/Polymer). At pH 10, the amine is neutral (


), eliminating silanol interactions. However, the carboxylic acid will be ionized (

). This works well but requires a column like an XBridge C18 or Gemini C18. Do not try this on a standard silica column; it will dissolve.

Q: My retention time is shifting. Is


-OH-Olo unstable? 
A: 

-OH-Olo is generally stable in solution. Shifts are usually due to pH sensitivity . Because the molecule is zwitterionic, small changes in mobile phase pH (e.g., 2.9 vs 3.1) can significantly alter the ionization ratio of the carboxylic acid, changing retention. Lock your pH adjustment protocol strictly.

Q: I see a small "shoulder" on the main peak. Is this the enantiomer? A: It is possible.


-OH-Olo has a chiral center at the hydroxyl position. If you are using a standard C18, you should not see chiral separation. A shoulder usually indicates column overload  (injecting too much mass) or void volume  (bad column connection). Try injecting 50% less mass; if the shoulder disappears, it was overload.

Visualizing the Interaction

The following diagram illustrates the "Silanol Shielding" mechanism required for sharp peaks.

SilanolInteraction cluster_0 Scenario A: Standard Conditions (Tailing) cluster_1 Scenario B: Optimized (Sharp Peak) Silanol_A Silanol (Si-O-) Analyte_A a-OH-Olo (NH+) Silanol_A->Analyte_A Strong Ionic Bond (Drag) Silanol_B Silanol (Si-O-) TEA Triethylamine (TEA+) Silanol_B->TEA Blocked by TEA Analyte_B a-OH-Olo (NH+) Analyte_B->Silanol_B No Interaction (Elutes Cleanly)

Figure 2: Mechanism of Triethylamine (TEA) in preventing analyte-silanol binding.

References

  • Scholars Research Library. (2015).[3] Reversed phase high performance liquid chromatography method for determination of olopatadine hydrochloride. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 71749216, alpha-Hydroxyolopatadine. Retrieved from [4][5]

  • LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from

  • Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Retrieved from

  • Phenomenex. (2024).[4][6] HPLC Troubleshooting Guide - Peak Issues. Retrieved from

Sources

Optimization

Optimizing mobile phase for better separation of olopatadine impurities

Status: Operational Ticket Focus: Mobile Phase Optimization for Olopatadine Hydrochloride Assigned Specialist: Senior Application Scientist, Chromatography Division Introduction: The Challenge of the Z/E Interface Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Mobile Phase Optimization for Olopatadine Hydrochloride Assigned Specialist: Senior Application Scientist, Chromatography Division

Introduction: The Challenge of the Z/E Interface

Welcome to the technical support hub. If you are analyzing Olopatadine Hydrochloride, you are likely facing one of two critical issues: geometric isomer resolution or amine-induced peak tailing .

Olopatadine is a tricyclic antihistamine containing a tertiary amine and a carboxylic acid side chain. The active pharmaceutical ingredient (API) is the Z-isomer . The primary impurity of concern is the E-isomer (often designated as Related Compound A), which is thermodynamically stable and difficult to resolve. Furthermore, the tertiary amine (


) acts as a strong silanophile, leading to severe peak tailing on standard silica columns.

This guide moves beyond generic advice, providing the mechanistic "why" and the specific "how" to stabilize your method.

Module 1: The "Gold Standard" Baseline Method

Before troubleshooting, ensure your baseline method aligns with the physicochemical requirements of the molecule. This protocol is derived from pharmacopeial standards (USP/EP) and optimized for robustness.

Standard Mobile Phase Composition
ComponentSpecificationFunction
Column C8 or C18 (L7), 150 x 4.6 mm, 5 µmC8 often provides better E/Z selectivity than C18 due to steric fit.
Buffer 20-25 mM Phosphate BufferMaintains ionic strength to suppress ion-exchange interactions.
pH 3.0 ± 0.1 Critical. Protonates the carboxylic acid (

) to keep it neutral/hydrophobic, while suppressing silanol ionization.
Organic Modifier Acetonitrile (ACN)ACN provides sharper peaks and better Z/E selectivity than Methanol.
Additive Triethylamine (TEA) 0.1% - 0.5%Mandatory for older column technologies; acts as a silanol blocker.
Mode Isocratic or Shallow GradientIsocratic (approx. 30:70 ACN:Buffer) is preferred for isomer resolution.

Module 2: Troubleshooting & Optimization (Q&A)

Ticket #101: "My Z-isomer and E-isomer peaks are co-eluting."

Diagnosis: The separation of geometric isomers is driven by steric selectivity and solvent strength . If they merge, your mobile phase is likely too strong, or the pH has drifted, altering the ionization state of the carboxylic acid tail.

The Fix:

  • Lower the Organic Modifier: Reduce Acetonitrile by 2-5%. The E-isomer usually elutes before the Z-isomer (depending on the column). Weaker solvent increases retention, magnifying the small hydrophobic differences between the bent (Z) and linear (E) configurations.

  • Check pH Precision: If pH > 3.5, the carboxylic acid begins to ionize (

    
    ). The ionized forms of E and Z have different solvation shells than their neutral forms, often reducing resolution. Lock pH at 3.0. 
    
  • Switch Column Chemistry: If a C18 fails, switch to a C8 or a Phenyl-Hexyl column. The pi-pi interactions in Phenyl phases often discriminate better between geometric isomers.

Ticket #102: "The Olopatadine peak is tailing (Tailing Factor > 2.0)."[1]

Diagnosis: This is classic Silanol Activity . At pH 3.0, approximately 50% of surface silanols are protonated (neutral), but the remaining ionized silanols (


) attract the positively charged tertiary amine of Olopatadine.

The Fix:

  • The "Sacrificial Base" Protocol: Add 0.1% Triethylamine (TEA) to your aqueous buffer before pH adjustment. TEA competes for the active silanol sites, effectively "capping" the column surface dynamically.

  • Increase Buffer Strength: Move from 10 mM to 25-50 mM Phosphate. Higher ionic strength masks the electrostatic attraction between the amine and the silica surface.

  • Column Health Check: If tailing appears suddenly, your column's end-capping may have hydrolyzed. This is common if the column was previously washed with high-pH solvents.

Module 3: Visualizing the Troubleshooting Logic

Use this decision tree to diagnose your separation issues systematically.

Olopatadine_Troubleshooting Start START: Analyze Chromatogram Check_Res Is Resolution (E/Z) < 2.0? Start->Check_Res Check_Tail Is Tailing Factor > 1.5? Check_Res->Check_Tail No (Resolution OK) Action_Org Decrease ACN by 2-5% Check_Res->Action_Org Yes Action_TEA Add 0.1% Triethylamine (TEA) (Silanol Blocker) Check_Tail->Action_TEA Yes End Method Validated Check_Tail->End No (Method Valid) Action_pH Verify pH is strictly 3.0 (Suppress COOH ionization) Action_Org->Action_pH If fails Action_Col Switch to C8 or Phenyl-Hexyl Action_pH->Action_Col If fails Action_Conc Increase Buffer Conc. (20mM -> 50mM) Action_TEA->Action_Conc If fails Action_Replace Replace Column (Hydrolysis of End-capping) Action_Conc->Action_Replace If fails

Caption: Logical workflow for diagnosing resolution loss vs. peak tailing in Olopatadine analysis.

Module 4: Experimental Protocols

Protocol A: Preparation of Optimized Mobile Phase (pH 3.0)

Objective: Create a buffer that suppresses silanol activity and stabilizes the Z/E ionization state.

  • Weighing: Weigh 3.40 g of Potassium Dihydrogen Phosphate (

    
    )  and transfer to a 1000 mL volumetric flask.
    
  • Dissolution: Add approximately 900 mL of HPLC-grade water. Stir until completely dissolved.

  • The Blocker (Crucial Step): Add 1.0 mL of Triethylamine (TEA) . Note: The solution will become alkaline.[1]

  • pH Adjustment: Insert a calibrated pH probe. Slowly add Orthophosphoric Acid (85%) dropwise while stirring.

    • Target pH: 3.0 ± 0.05 .

    • Why? If you adjust pH before adding TEA, the TEA will raise the pH again, requiring more acid and increasing ionic strength unpredictably.

  • Filtration: Make up to volume with water. Filter through a 0.45 µm Nylon filter .

  • Mixing: Mix Buffer and Acetonitrile in a 70:30 (Buffer:ACN) ratio (or as determined by your specific gradient).

Safety Note: TEA is volatile and smells of ammonia. Work in a fume hood.

References

  • United States Pharmacopeia (USP). Olopatadine Hydrochloride Ophthalmic Solution Monograph.[2][3][4] USP-NF.[2][3] (Standard for pH 3.0 phosphate buffer conditions).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5281071, Olopatadine. (Source for pKa and structural data).

  • Rele, R. V., & Warkar, C. B. (2011). Application of High Performance Liquid Chromatographic Technique for Olopatadine Hydrochloride and its Impurity in Ophthalmic Solution.[5] International Journal of Chemical Sciences.[5][6] (Validation of phosphate/ACN methods).

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. (Authoritative source on silanol tailing mechanisms).

Sources

Troubleshooting

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of α-Hydroxyolopatadine

Status: Operational Application Scientist: Senior Technical Lead Topic: Troubleshooting Ion Suppression/Enhancement for Polar Metabolites Last Updated: January 28, 2026 Introduction: The "Polarity Trap" Welcome to the te...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Application Scientist: Senior Technical Lead Topic: Troubleshooting Ion Suppression/Enhancement for Polar Metabolites Last Updated: January 28, 2026

Introduction: The "Polarity Trap"

Welcome to the technical support center. You are likely here because your analysis of α-Hydroxyolopatadine (a primary metabolite of Olopatadine) is showing poor reproducibility, signal drift, or sensitivity loss.

The Core Issue: Unlike the parent drug Olopatadine, which is moderately lipophilic, the addition of a hydroxyl group significantly increases the polarity of α-Hydroxyolopatadine. This causes it to elute earlier in reversed-phase chromatography, often co-eluting with the "unretained" matrix zone (salts, polar phospholipids, and proteins). This zone is the epicenter of Matrix Effects (ME) .

This guide provides a self-validating workflow to diagnose, isolate, and eliminate these effects.

Module 1: Diagnosis – "Do I have a Matrix Effect?"

User Question: My internal standard response varies wildly between patient samples, but my neat standards are stable. How do I prove this is a matrix effect?

Technical Response: You must perform a Post-Column Infusion (PCI) experiment. This is the "Gold Standard" for visualizing exactly where in your chromatogram the suppression occurs.

The PCI Protocol[1]
  • Setup: Place a T-junction between your LC column and the Mass Spectrometer.

  • Infusion: continuously infuse a standard solution of α-Hydroxyolopatadine (at ~100 ng/mL) into the MS via a syringe pump at a low flow rate (e.g., 10 µL/min).

  • Injection: Inject a blank extracted biological matrix (plasma/urine) via the LC.

  • Observation: Monitor the baseline. A flat baseline = no effect. A dip = ion suppression. A peak = ion enhancement.

Visualization: Post-Column Infusion Setup

PCI_Setup cluster_LC LC System cluster_Infusion Continuous Infusion LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column T_Junction T-Junction (Mixing Point) Column->T_Junction Eluent flow Syringe Syringe Pump (α-Hydroxyolopatadine) Syringe->T_Junction Constant flow MS Mass Spectrometer (Detector) T_Junction->MS Data Chromatogram (Dip = Suppression) MS->Data

Figure 1: Schematic of the Post-Column Infusion (PCI) setup used to visualize matrix effects zones.

Module 2: Sample Preparation – "Protein Precipitation isn't working."

User Question: I am using simple Protein Precipitation (PPT) with Acetonitrile. My recovery is high, but the signal is suppressed by 60%. Why?

Technical Response: PPT removes proteins but leaves behind Phospholipids (PLs) . In ESI+ mode, phospholipids (specifically glycerophosphocholines, monitored at m/z 184) are notorious ion suppressors. Because α-Hydroxyolopatadine is polar, it often co-elutes with these phospholipids if not carefully separated.

Recommended Solution: Switch to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) .

Comparison of Extraction Techniques for α-Hydroxyolopatadine
FeatureProtein Precipitation (PPT)Supported Liquid Extraction (SLE)Mixed-Mode SPE (Cation Exchange)
Cleanliness Low (High Phospholipids)High (Removes Salts/PLs)Highest (Specific binding)
Polarity Handling Poor (Co-elution risk)Good (Water-immiscible extraction)Excellent (Ionic retention)
Matrix Effect Risk High LowLowest
Cost/Time Low/FastModerateHigh/Slow

Protocol Recommendation (Mixed-Mode SPE): Since Olopatadine derivatives contain a tertiary amine (basic), use a Mixed-Mode Cation Exchange (MCX) cartridge.

  • Load: Acidified sample (locks analyte to sorbent).

  • Wash 1: Aqueous (removes salts/proteins).

  • Wash 2: Organic (Methanol) – Critical Step: This removes neutral phospholipids while the analyte stays charged and bound.

  • Elute: 5% Ammonia in Methanol (releases the analyte).

Module 3: Chromatographic Optimization

User Question: My analyte elutes at 0.8 minutes (void volume). How do I move it away from the suppression zone?

Technical Response: Early elution is the primary cause of matrix effects for polar metabolites. You must increase retention to separate α-Hydroxyolopatadine from the early-eluting salts and polar interferences.

Strategy A: Modified Reversed-Phase (RP)

  • Column: Use a C18 column compatible with 100% aqueous conditions (e.g., Polar-Embedded C18 or C18-Aq).

  • Mobile Phase: Start with 0-5% organic. Do not jump to high organic immediately.

  • Modifier: Add 0.1% Formic Acid or Ammonium Formate to ensure the analyte is protonated (if running ESI+), improving retention on C18.

Strategy B: HILIC (Hydrophilic Interaction Liquid Chromatography)

  • Why: HILIC retains polar compounds strongly. The elution order is reversed (Matrix elutes after analyte or is well separated).

  • Column: Silica or Amide-based stationary phase.

  • Mobile Phase: High organic (e.g., 90% Acetonitrile) is the "weak" solvent.

  • Benefit: High organic content improves desolvation in the MS source, often increasing sensitivity by 2-5x.

Module 4: Internal Standards – The Safety Net

User Question: I don't have a deuterated standard for α-Hydroxyolopatadine. Can I use Olopatadine-D3?

Technical Response: Proceed with extreme caution. Using the parent drug (Olopatadine-D3) as an Internal Standard (IS) for the metabolite is risky.

  • Retention Time Shift: The parent is less polar and will elute later than the metabolite.

  • Matrix Mismatch: If the metabolite elutes in a suppression zone (0.8 min) and the parent elutes in a clean zone (2.5 min), the IS will not experience the same suppression. Your quantification will be biased.

Requirement: If a specific SIL-IS (Stable Isotope Labeled IS) for α-Hydroxyolopatadine is unavailable, you must use a structural analog with very similar polarity (retention time within ±0.2 min of the analyte).

Summary Workflow: The Decision Tree

Use this logic flow to troubleshoot your method.

Troubleshooting_Tree Start Start: Low Sensitivity / Poor Precision PCI Step 1: Perform Post-Column Infusion Start->PCI Result Is suppression observed at Analyte RT? PCI->Result Yes Yes: Matrix Effect Confirmed Result->Yes Dip in baseline No No: Check Instrument/Source Result->No Flat baseline Prep Step 2: Optimize Sample Prep (Switch PPT -> SPE/SLE) Yes->Prep Chrom Step 3: Optimize Chromatography (Increase k' factor / HILIC) Prep->Chrom Check_IS Step 4: Check Internal Standard (Is it co-eluting?) Chrom->Check_IS Good_IS IS Co-elutes: Method Validated Check_IS->Good_IS Yes Bad_IS IS Separated: Change IS Check_IS->Bad_IS No

Figure 2: Decision tree for isolating and resolving matrix effects in LC-MS/MS.

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Fujita, K., et al. (1999).[1] Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry.[2][3][4] Journal of Chromatography B: Biomedical Sciences and Applications, 731(2), 345-352. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Olopatadine. Retrieved from [Link]

Sources

Optimization

Improving resolution between alpha-Hydroxyolopatadine and other degradants

Topic: Improving Resolution: -Hydroxyolopatadine vs. Parent Drug & Degradants Audience: Analytical Chemists, QC Specialists, and Method Development Scientists Author: Senior Application Scientist, Separation Sciences Div...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Resolution:


-Hydroxyolopatadine vs. Parent Drug & Degradants
Audience:  Analytical Chemists, QC Specialists, and Method Development Scientists
Author:  Senior Application Scientist, Separation Sciences Division

Introduction: The Separation Challenge

Welcome to the technical support center. If you are accessing this guide, you are likely facing resolution challenges with Olopatadine Hydrochloride and its oxidative degradants, specifically


-Hydroxyolopatadine  (often referred to as the adjacent hydroxyl impurity).

Olopatadine is a zwitterionic molecule containing both a tertiary amine and a carboxylic acid.[1] The introduction of a hydroxyl group in


-Hydroxyolopatadine creates a unique separation challenge: the structural similarity to the parent drug is high, yet the added polarity often leads to co-elution on standard C18 phases, particularly at the front of the main peak.

This guide moves beyond basic "check the flow rate" advice. We will explore the thermodynamic levers you can pull to maximize selectivity (


) and resolution (

).

Module 1: The Chemistry of Separation

To fix the chromatography, we must understand the molecule.

  • The Parent (Olopatadine): A tricyclic antihistamine with a zwitterionic character.[1]

    • Acidic moiety: Carboxylic acid (

      
      ).[1]
      
    • Basic moiety: Tertiary amine (

      
      ).[1]
      
  • The Impurity (

    
    -Hydroxyolopatadine):  Contains an additional hydroxyl (-OH) group.[1][2] This increases polarity (lowering 
    
    
    
    ) and offers a site for hydrogen bonding that the parent lacks.

The Strategy: In Reverse Phase Chromatography (RPC), the more polar


-hydroxy impurity typically elutes before Olopatadine. If 

, we must increase the retention difference by exploiting that hydroxyl group.

Module 2: Standard Method Baseline

Before troubleshooting, ensure your baseline conditions match the industry-standard starting point (derived from USP L7 and stability literature).

ParameterStandard ConditionsPurpose
Column C18 (L7),

mm, 3.5 or 5

m
Hydrophobic retention of the tricyclic ring.
Mobile Phase A Phosphate Buffer (pH 3.[1][3][4]0) + 0.1% TEALow pH suppresses acid ionization; TEA masks silanols.[1]
Mobile Phase B Acetonitrile (ACN)Strong solvent strength, low viscosity.[1]
Mode Isocratic or Shallow GradientIsocratic (~28-30% B) is common for QC.[1]
Detection UV @ 299 nm (or 220 nm)299 nm is more selective; 220 nm is more sensitive.[1]

Module 3: Troubleshooting & Optimization

Scenario A: "The -hydroxy impurity is co-eluting on the front tail of Olopatadine."[1]

Diagnosis: The selectivity (


) between the hydroxylated impurity and the parent is insufficient. The hydrophobic difference is too small for the current stationary phase/solvent system.

Solution 1: The "Methanol Doping" Effect Acetonitrile (ACN) is an aprotic solvent (dipole-dipole interactions).[1] Methanol (MeOH) is protic (hydrogen bonding).[1]

  • Action: Replace 10-20% of the ACN in Mobile Phase B with Methanol.

  • Mechanism: The MeOH will hydrogen bond with the extra -OH group on the impurity, increasing its solubility in the mobile phase relative to the parent. This often shifts the impurity to an earlier retention time, pulling it away from the parent peak.

Solution 2: Stationary Phase Tuning If a standard C18 fails, the "carbon load" is not the answer. You need a different interaction mechanism.

  • Action: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1]

  • Mechanism: These columns offer

    
    -
    
    
    
    interactions with the tricyclic ring of Olopatadine.[1] The steric bulk of the
    
    
    -hydroxy group can disrupt this
    
    
    -
    
    
    stacking for the impurity, causing a significant shift in selectivity compared to the parent.
Scenario B: "I have good separation, but the Olopatadine peak is tailing ( )."

Diagnosis: Secondary silanol interactions.[1] At pH 3.0, the tertiary amine on Olopatadine is protonated (


). It is ion-exchanging with residual deprotonated silanols (

) on the silica surface.[1]

Solution:

  • Step 1: Ensure your buffer concentration is adequate (at least 20-25 mM).[1] High ionic strength suppresses the electric double layer.[1]

  • Step 2: Add Triethylamine (TEA) as a competitive blocker.[1]

    • Protocol: Add 1.0 mL of TEA per liter of buffer, then adjust pH to 3.0 with Phosphoric Acid. Crucial: Add TEA before adjusting pH.

Scenario C: "My retention times are drifting."

Diagnosis: pH instability. Olopatadine's carboxylic acid has a


 near 4.0.[1]
  • Analysis: If your mobile phase is at pH 3.5 or 3.8, you are operating on the "slope" of the titration curve. Small changes in pH (evaporation of organic, temperature changes) will drastically change the ionization state of the drug (ratio of neutral vs. ionized acid).

  • Action: Lock the pH at 3.0 or 2.5 . At this pH, the carboxylic acid is fully protonated (neutral), ensuring robust hydrophobic retention.

Module 4: Visualizing the Logic

Figure 1: Method Development Decision Tree

Use this logic flow to determine your next experimental step.

Troubleshooting Start Start: Poor Resolution (Olopatadine vs. Alpha-OH) CheckpH Is Mobile Phase pH < 3.0? Start->CheckpH AdjustPH Action: Adjust pH to 2.8-3.0 (Suppress Acid Ionization) CheckpH->AdjustPH No CheckTail Is Peak Tailing (Tf > 1.5)? CheckpH->CheckTail Yes AdjustPH->CheckTail AddTEA Action: Add 0.1% TEA or Increase Ionic Strength CheckTail->AddTEA Yes CheckSelectivity Is Selectivity (α) Insufficient? CheckTail->CheckSelectivity No AddTEA->CheckSelectivity SolventChange Action: Switch Organic Modifier to MeOH/ACN Mix CheckSelectivity->SolventChange Try First ColumnChange Action: Switch Column Chemistry (Phenyl-Hexyl or Polar Embedded) SolventChange->ColumnChange If Fails Success Success: Resolution > 2.0 SolventChange->Success If Works ColumnChange->Success

Caption: Decision matrix for optimizing Olopatadine resolution. Follow the path based on your specific chromatogram defects.

Figure 2: Separation Mechanism & Interaction

Understanding how the stationary phase interacts with the impurities.

Interactions Olopatadine Olopatadine (Parent) Hydrophobic Tricyclic Ring C18 C18 Column (Hydrophobic Interaction) Olopatadine->C18 Strong Retention Phenyl Phenyl-Hexyl Column (Pi-Pi + Steric Selectivity) Olopatadine->Phenyl Pi-Pi Stacking AlphaOH Alpha-Hydroxy Impurity Added Polar -OH Group AlphaOH->C18 Weaker Retention (Elutes Earlier) AlphaOH->Phenyl Disrupted Pi-Pi (Enhanced Selectivity)

Caption: Mechanistic comparison of stationary phase interactions. Phenyl phases often provide superior discrimination for hydroxylated aromatic impurities.

Module 5: Validated Protocol Summary

Based on the optimization principles above, the following protocol is recommended for validation.

StepInstruction
1. Buffer Prep Dissolve 1.36g

in 1L water. Add 1 mL Triethylamine. Adjust pH to 3.0 with dilute Phosphoric Acid.[1] Filter (0.45

m).[1]
2. Mobile Phase Line A: Buffer (above).[1][3][4][5] Line B: Acetonitrile : Methanol (80:20 v/v).[1]
3. Gradient Time (min) | %B 0.0 | 25 5.0 | 25 20.0 | 45 25.0 | 25
4. Column Temp

(Temperature control is vital for reproducibility).[1]
5. Flow Rate 1.0 mL/min (Adjust for column ID).

Note on Stability: Olopatadine is generally stable, but the N-oxide and Carbaldehyde impurities are light-sensitive.[1] Always use amber glassware for sample preparation to prevent artifact peaks from confusing your resolution study.[1]

References

  • USP Monograph: Olopatadine Hydrochloride. United States Pharmacopeia.[1] (Defines the L7 column and phosphate buffer baseline).

  • Impurity Profiling: Rele, R. V., & Warkar, C. B. (2011).[5] Application of High Performance Liquid Chromatographic Technique for Olopatadine Hydrochloride and its Impurity in Ophthalmic Solution.[1][3][4][5][6] International Journal of Chemical Sciences. Link

  • Degradation Pathways: Mahajan, A., et al. (2025).[1] Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. Journal of Pharmaceutical and Biomedical Analysis (Contextualized via NIH/PubMed data).[1] Link

  • Chemical Structure & Properties: PubChem. Olopatadine Hydrochloride.[1][3][4][5][6][7][8][9][10][11][12] National Library of Medicine.[1] Link

  • Specific Impurity Data: SynZeal. Olopatadine Impurities Standards (Alpha-Hydroxy Olopatadine). Link

Sources

Troubleshooting

Method robustness testing for alpha-Hydroxyolopatadine quantification

Technical Support Center: Robustness Testing for Alpha-Hydroxyolopatadine Quantification Status: Operational | Tier: Level 3 (Method Development & Validation) Subject: Robustness Testing Protocols per ICH Q2(R2) for LC-M...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Robustness Testing for Alpha-Hydroxyolopatadine Quantification

Status: Operational | Tier: Level 3 (Method Development & Validation) Subject: Robustness Testing Protocols per ICH Q2(R2) for LC-MS/MS Analysis Compound: Alpha-Hydroxyolopatadine (Metabolite/Impurity of Olopatadine)

Executive Summary: The Robustness Imperative

Welcome to the Technical Support Hub. You are likely here because your method validation requires adherence to the modernized ICH Q2(R2) guidelines. Unlike previous iterations, Q2(R2) demands that robustness be treated not just as a checklist, but as a risk-based assessment of your method's reliability under "deliberate variations."

The Challenge: Alpha-Hydroxyolopatadine (α-OH-Olo) is more polar than its parent, Olopatadine.[1] In Reverse Phase (RP) chromatography, it elutes earlier.[1] The critical failure mode in this assay is loss of resolution between the metabolite and the parent drug, or ion suppression caused by co-eluting phospholipids in the early void volume.

This guide provides the experimental protocols to stress-test these specific vulnerabilities.

Module 1: Chromatographic Robustness (The "Critical Pair")

User Question: My retention times are shifting, and the resolution between Alpha-Hydroxyolopatadine and Olopatadine is fluctuating. How do I test the robustness of my separation?

Technical Response: The separation of α-OH-Olo (more polar) from Olopatadine (less polar) is governed by the protonation state of the tertiary amine and the carboxylic acid moieties. Small changes in pH or organic modifier percentage can collapse this separation.[1]

Experimental Protocol: Chromatographic Stress Test

Objective: Determine the "Design Space" where Resolution (


) remains 

.

Methodology: Use a One-Variable-At-A-Time (OVAT) approach or a Factorial Design (DoE).[1]

ParameterNominal ValueRobustness Range (Low)Robustness Range (High)Mechanistic Impact
Mobile Phase pH 3.5 (Formate Buffer)3.33.7Critical: Affects ionization of the amine (pKa ~9.[1]5) and carboxylic acid (pKa ~4.0).[1] Higher pH increases retention but may broaden peaks due to silanol interaction.[1]
Column Temp 40°C35°C45°CAffects mass transfer kinetics.[1] Lower temp increases backpressure and retention; higher temp sharpens peaks but reduces selectivity.[1]
Flow Rate 0.4 mL/min0.35 mL/min0.45 mL/minalters residence time.[1] Critical for ensuring the metabolite does not co-elute with the solvent front.
Gradient Slope 5% to 95% B-2% initial B+2% initial BSmall changes in initial organic % drastically affect the retention of the early-eluting α-OH-Olo.

Acceptance Criteria:

  • Resolution (

    
    ): 
    
    
    
    (preferably
    
    
    ) between α-OH-Olo and Olopatadine.
  • Tailing Factor (

    
    ): 
    
    
    
    .[1]
  • Retention Time %RSD:

    
    .
    
Visual Workflow: Chromatographic Troubleshooting

Chromatography_Robustness Start Start: Robustness Check Check_Rs Check Resolution (Rs) (Metabolite vs Parent) Start->Check_Rs Rs_Good Rs > 2.0 Check_Rs->Rs_Good Pass Rs_Fail Rs < 1.5 Check_Rs->Rs_Fail Fail Final_Val Proceed to Validation Rs_Good->Final_Val Check_pH Verify Mobile Phase pH (Is it within ±0.1 of target?) Rs_Fail->Check_pH Adjust_Gradient Decrease Initial Organic % (Increase polarity) Check_pH->Adjust_Gradient pH OK Check_Temp Lower Column Temp (Increase retention) Adjust_Gradient->Check_Temp Check_Temp->Check_Rs Retest

Caption: Logic flow for diagnosing resolution failures between Alpha-Hydroxyolopatadine and Olopatadine during robustness testing.

Module 2: MS/MS Detection Robustness

User Question: I am seeing signal drift for the metabolite but not the internal standard. Is my ionization source unstable?

Technical Response: Alpha-Hydroxyolopatadine has a hydroxyl group that makes it more susceptible to source fragmentation or adduct formation compared to the parent.[1] Robustness here ensures that minor fluctuations in the ESI source do not alter the ion ratio.

Experimental Protocol: Ionization Stability

Objective: Verify that the Signal-to-Noise (S/N) ratio and Ion Ratios remain constant under source stress.

Steps:

  • Inject a mid-level QC sample (n=3) under the following conditions:

    • Desolvation Temperature: Nominal ± 50°C.[1]

    • Gas Flow (Cone/Desolvation): Nominal ± 10%.[1]

    • Capillary Voltage: Nominal ± 0.5 kV.

Data Analysis: Calculate the response ratio (Analyte Area / Internal Standard Area).

  • Pass: The %Difference in response ratio between "Nominal" and "Varied" conditions is

    
    .
    
  • Fail: Significant signal suppression or enhancement indicates the method is operating on the "edge" of ionization efficiency.

Critical Note: If using Deuterated Olopatadine as an Internal Standard (IS), ensure the deuterium label is not on the part of the molecule subject to metabolic hydroxylation, or the IS will not compensate correctly for matrix effects specific to the metabolite.

Module 3: Sample Preparation Robustness (Extraction)

User Question: We use Liquid-Liquid Extraction (LLE). Small errors in buffer pH seem to affect recovery.[1] Why?

Technical Response: Olopatadine and its metabolites are zwitterionic (containing both acidic and basic groups).[1]

  • Acidic pH: The carboxylic acid is protonated (neutral), but the amine is protonated (charged).

  • Basic pH: The amine is neutral, but the acid is deprotonated (charged).

  • Isoelectric Point (pI): The pH at which the net charge is zero (maximum hydrophobicity/extractability into organic solvents).

Experimental Protocol: Extraction pH Window

Objective: Define the "Safe pH Zone" for consistent recovery.

Workflow:

  • Prepare extraction buffers at pH 4.0, 6.0, and 8.0.[1]

  • Spike plasma with α-OH-Olo at High QC level.

  • Perform extraction (e.g., Ethyl Acetate/Dichloromethane) at each pH.[1]

  • Compare absolute recovery against a neat standard.

Robustness Diagram: Extraction Logic

Extraction_Robustness Sample Plasma Sample (Zwitterionic Analyte) Buffer_Acid Buffer pH 4.0 (Amine Charged) Sample->Buffer_Acid Buffer_Neu Buffer pH ~7.0 (Near Isoelectric) Sample->Buffer_Neu Buffer_Base Buffer pH 9.0 (Acid Charged) Sample->Buffer_Base Organic Organic Solvent (LLE) Buffer_Acid->Organic Buffer_Neu->Organic Buffer_Base->Organic Result_Low Low Recovery (Ionic Species) Organic->Result_Low Organic->Result_Low Result_High High Recovery (Neutral Species) Organic->Result_High

Caption: Impact of pH on the extraction efficiency of zwitterionic compounds like Alpha-Hydroxyolopatadine.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] Center for Drug Evaluation and Research (CDER).[1] [Link]

  • Zhu, P., et al. (2011).[1] "A rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of olopatadine concentration in human plasma."[1][2] Journal of Analytical Toxicology, 35(2), 113-119. [Link]

  • Bhatta, R. S., et al. (2011).[1][3] "LC-MS method for determination of amphotericin B in rabbit tears and its application to ocular pharmacokinetic study." (Contextual reference for tear fluid analysis methodologies similar to Olopatadine applications). Chromatographia, 73, 487-493.[1][3] [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Ion Suppression in the Detection of Alpha-Hydroxyolopatadine

Executive Summary Alpha-Hydroxyolopatadine (a primary metabolite/impurity of Olopatadine) presents specific bioanalytical challenges due to its zwitterionic nature and increased polarity compared to the parent drug. In L...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alpha-Hydroxyolopatadine (a primary metabolite/impurity of Olopatadine) presents specific bioanalytical challenges due to its zwitterionic nature and increased polarity compared to the parent drug. In LC-MS/MS analysis, ion suppression caused by co-eluting phospholipids and endogenous salts is the primary cause of poor sensitivity and reproducibility.

This guide provides a root-cause analysis and actionable solutions to eliminate matrix effects. It moves beyond standard "protein precipitation" methods, advocating for orthogonal sample preparation and chromatographic selectivity.

Module 1: Understanding the Analyte & The Problem

Q: Why is Alpha-Hydroxyolopatadine more susceptible to ion suppression than Olopatadine?

A: The introduction of the hydroxyl group at the


-position of the acetic acid side chain increases the molecule's polarity (LogP ~0.9 vs. ~3.6 for Olopatadine).
  • Chromatographic Consequence: It elutes earlier on reverse-phase (C18) columns, often falling directly into the "suppression zone" where unretained salts and polar plasma components elute.

  • Ionization Consequence: As a zwitterion (containing both a tertiary amine and a carboxylic acid), its ionization efficiency in ESI positive mode is heavily dependent on the pH of the mobile phase and the presence of competing ions.

Q: How do I definitively confirm if I have ion suppression?

A: Do not rely on extraction recovery calculations alone. You must perform a Post-Column Infusion (PCI) experiment.

  • Infuse a constant flow of Alpha-Hydroxyolopatadine standard (100 ng/mL) into the MS source via a syringe pump.

  • Simultaneously inject a blank extracted matrix sample via the LC column.

  • Result: A dip in the baseline signal at the retention time of your analyte indicates suppression; a rise indicates enhancement.

Visualization: Post-Column Infusion Setup

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Mobile Phase Column Analytical Column (Separation) Injector->Column Elution Tee Mixing Tee Column->Tee Matrix Components Syringe Syringe Pump (Analyte Standard) Syringe->Tee Constant Analyte Flow MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow Data Signal Trace (Baseline Dip = Suppression) MS->Data Detection

Figure 1: Schematic of the Post-Column Infusion (PCI) experiment used to visualize matrix effects zones.

Module 2: Sample Preparation (The First Line of Defense)

Q: I am using Protein Precipitation (PPT) with Acetonitrile, but the signal is variable. Why?

A: PPT is a "dirty" extraction technique. While it removes proteins, it leaves behind phospholipids (glycerophosphocholines) and salts. Phospholipids are notorious ion suppressors because they accumulate on the column and elute unpredictably in subsequent runs.

Q: What is the recommended extraction method?

A: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

  • Mechanism: Alpha-Hydroxyolopatadine contains a tertiary amine (basic). At acidic pH, it is positively charged.

  • Why MCX? It allows you to use a "lock-and-key" mechanism. You can wash the cartridge with 100% organic solvent (removing neutral phospholipids) while the analyte remains ionically bound to the sorbent.

Protocol: MCX SPE for Alpha-Hydroxyolopatadine
StepSolvent/ConditionPurpose
1. Pre-treatment Dilute Plasma 1:1 with 4%

Acidify analyte to ensure amine protonation (

).
2. Conditioning Methanol followed by WaterActivate sorbent pores.
3. Loading Load pre-treated sampleAnalyte binds via cation exchange; neutrals bind via hydrophobic interaction.
4. Wash 1 2% Formic Acid in WaterRemove salts and proteins.
5. Wash 2 (Critical) 100% Methanol Remove phospholipids and neutral interferences. Analyte stays bound.
6. Elution 5%

in Methanol
Neutralize the amine (

), breaking the ionic bond to release analyte.

Module 3: Chromatographic Optimization

Q: My analyte elutes too early on a C18 column. How do I increase retention?

A: Standard C18 columns often fail to retain polar metabolites like Alpha-Hydroxyolopatadine sufficiently to separate them from the solvent front (salt zone).

  • Solution 1: Use a Polar-Embedded C18 or Phenyl-Hexyl column. These provide secondary interactions (pi-pi or hydrogen bonding) that increase retention for polar aromatics.

  • Solution 2: Mobile Phase pH. Adjusting the aqueous mobile phase to pH 6.5 - 7.5 (using Ammonium Acetate) can suppress the ionization of the carboxylic acid moiety, increasing hydrophobicity and retention on C18. Note: Ensure your column is pH stable.

Q: How do I monitor Phospholipids?

A: You must track them during method development. Add the following MRM transitions to your method to "see" the matrix background:

  • m/z 184 -> 184 (Phosphocholine head group)

  • m/z 496 -> 184 (Lyso-phosphatidylcholine)

Module 4: Mass Spectrometry Parameters

Q: Which Internal Standard (IS) should I use?

A: You must use a Stable Isotope Labeled Internal Standard (SIL-IS), such as Olopatadine-d3 or (ideally) Alpha-Hydroxyolopatadine-d3 .

  • Reasoning: An analog IS (like Doxepin) will not co-elute perfectly with the analyte. If the suppression is transient (a sharp peak of matrix), the analog IS might miss it, while the analyte is hit, leading to incorrect quantification. A SIL-IS co-elutes and experiences the exact same suppression, mathematically correcting the error.

Q: What are the optimal MRM transitions?

A:

  • Precursor Ion: 354.2 m/z

    
    
    
  • Quantifier Ion: 265.1 m/z (Loss of side chain/water). Note: Verify exact fragment in your lab.

  • Qualifier Ion: 237.1 m/z.

Visualization: Ion Suppression Mechanism

Suppression_Mechanism cluster_droplet ESI Droplet Surface Analyte Alpha-Hydroxy (Analyte) Charge Available Charge (Protons) Analyte->Charge Blocked by Matrix Result Reduced Analyte Signal (Ion Suppression) Analyte->Result Poor Ionization Matrix Phospholipids (Suppressor) Matrix->Charge High Affinity (Surface Active) Matrix->Result Dominates Surface Mechanism Competition for Surface Charge

Figure 2: Mechanism of ESI Ion Suppression. Surface-active matrix components (phospholipids) monopolize the droplet surface, preventing the analyte from acquiring charge.

References

  • Fujita, K., et al. (2004). Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Chromatography B. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

  • PubChem. (2024).[1] Alpha-Hydroxyolopatadine Compound Summary. National Library of Medicine. Link

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of HPLC and UPLC Methods for alpha-Hydroxyolopatadine: A Comparative Technical Guide

Executive Summary & Scientific Rationale In the lifecycle of antihistamine drug development, alpha-Hydroxyolopatadine (a primary metabolite and degradation product of Olopatadine) serves as a critical quality attribute (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the lifecycle of antihistamine drug development, alpha-Hydroxyolopatadine (a primary metabolite and degradation product of Olopatadine) serves as a critical quality attribute (CQA). While High-Performance Liquid Chromatography (HPLC) remains the regulatory gold standard for legacy filings, Ultra-Performance Liquid Chromatography (UPLC) offers superior resolution and throughput.

This guide details the cross-validation workflow to bridge these two platforms. The objective is not merely to show that UPLC is faster, but to statistically validate that it yields equivalent quantitative data to the established HPLC method, thereby justifying its use in release testing and pharmacokinetic profiling.

The Core Challenge: Selectivity vs. Speed
  • HPLC (Reference Method): Relies on longer columns (150-250mm) and larger particles (5µm) to achieve separation, often requiring run times >15 minutes.

  • UPLC (Alternative Method): Utilizes sub-2µm particles to operate at higher linear velocities without sacrificing theoretical plates, reducing run times to <5 minutes.

  • Risk: The change in pressure and frictional heating in UPLC can alter the pKa-dependent selectivity of alpha-Hydroxyolopatadine, potentially causing peak merging with the parent compound Olopatadine.

Experimental Protocols

The following protocols are designed based on the physicochemical properties of alpha-Hydroxyolopatadine (amphoteric nature, UV max ~299 nm).

Materials & Reagents[1][2]
  • Analytes: Olopatadine HCl (Reference Standard), alpha-Hydroxyolopatadine (Impurity Standard).[1][2]

  • Matrix: Synthetic formulation matrix (for degradation studies) or Blank Human Plasma (for bioanalysis).

  • Solvents: LC-MS grade Acetonitrile, Ammonium Formate, Formic Acid.

Method Parameters Comparison[4][5]
ParameterHPLC (Reference)UPLC (Alternative)Rationale for Change
Column C18, 250 x 4.6 mm, 5 µmBEH C18, 50 x 2.1 mm, 1.7 µmGeometric scaling for constant L/dp ratio (Resolution maintenance).
Mobile Phase A 10mM Phosphate Buffer, pH 3.510mM Ammonium Formate, pH 3.5Phosphate is non-volatile; Formate is MS-compatible and reduces backpressure.
Mobile Phase B AcetonitrileAcetonitrileStandard organic modifier.
Flow Rate 1.0 mL/min0.6 mL/minScaled for optimal linear velocity (Van Deemter curve).
Injection Vol. 20 µL2 µLProportional to column volume to prevent band broadening.
Detection UV @ 299 nmPDA @ 299 nmMax absorption for Olopatadine core structure.
Run Time 25 minutes4.5 minutes5.5x throughput increase.
Preparation of Standards

Stock Solution: Dissolve 10 mg of alpha-Hydroxyolopatadine in 10 mL of Methanol (1000 µg/mL). Working Standard: Dilute Stock to 10 µg/mL using Mobile Phase A:B (70:30).

Expert Insight: alpha-Hydroxyolopatadine is stable under thermal stress but sensitive to oxidative conditions. Ensure stock solutions are stored in amber vials at 4°C.

Cross-Validation Workflow

To validate the transition, we must prove Method Equivalence . This goes beyond standard validation; it requires side-by-side statistical comparison.

Specificity & Selectivity (Stress Testing)

Inject a mixture of Olopatadine and alpha-Hydroxyolopatadine.

  • HPLC Criteria: Resolution (

    
    ) > 2.0.
    
  • UPLC Criteria: Resolution (

    
    ) > 2.0.
    
  • Critical Check: Ensure the elution order remains consistent. If the UPLC selectivity changes due to pressure-induced pKa shifts, adjust the mobile phase pH by

    
     0.2 units.
    
Linearity & Range

Prepare 5 concentration levels (e.g., 0.5, 2.5, 10, 25, 50 µg/mL).

  • Protocol: Inject each level in triplicate on both systems.

  • Acceptance: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     for both.[3] The slopes of the calibration curves should not differ significantly (check using t-test on slopes).
    
Accuracy (Recovery)

Spike alpha-Hydroxyolopatadine into the matrix at 3 levels (50%, 100%, 150% of target concentration).

  • Protocol: Analyze n=3 per level on HPLC and UPLC.

  • Calculation:

    
    
    
Statistical Equivalence (The "Bridge")

This is the most critical step for cross-validation.

  • Analyze 10 separate samples (e.g., stability samples) on both instruments.

  • Paired t-test: Compare the mean assay values.

    • 
      : 
      
      
      
    • If

      
      , the methods are statistically equivalent.
      
  • F-test: Compare the variances (precision).

    • If

      
      , the UPLC method is not significantly less precise than the HPLC method.
      

Data Presentation & Analysis

Summary of Cross-Validation Results
Validation ParameterHPLC Result (Mean ± SD)UPLC Result (Mean ± SD)Status
Retention Time (min) 12.4 ± 0.12.1 ± 0.02Pass (Scaled)
Tailing Factor 1.151.08Pass (Improved)
Resolution (

)
2.8 (vs. Parent)3.2 (vs. Parent)Pass (Superior)
Linearity (

)
0.99940.9998Pass
LOD (µg/mL) 0.050.01Pass (5x Sensitivity)
% Recovery (Accuracy) 99.2% ± 1.1%99.8% ± 0.6%Pass
Decision Logic for Method Transfer

The following diagram illustrates the logical flow for accepting the UPLC method based on cross-validation data.

MethodTransferLogic Start Start Cross-Validation SystemSuitability Run System Suitability (Resolution > 2.0) Start->SystemSuitability CheckSelectivity Selectivity Check: Did elution order change? SystemSuitability->CheckSelectivity AdjustpH Adjust Mobile Phase pH (+/- 0.2 units) CheckSelectivity->AdjustpH Yes LinearityTest Compare Linearity (R²) CheckSelectivity->LinearityTest No AdjustpH->SystemSuitability SampleAnalysis Analyze 10 Real Samples (Paired Analysis) LinearityTest->SampleAnalysis StatAnalysis Perform Paired t-test (p > 0.05?) SampleAnalysis->StatAnalysis FTest Perform F-test (Variances Equal?) StatAnalysis->FTest Yes Fail FAIL: Re-optimize Method StatAnalysis->Fail No Success VALIDATED: Implement UPLC Method FTest->Success Yes FTest->Fail No

Caption: Decision tree for evaluating statistical equivalence between HPLC and UPLC methods during transfer.

Conclusion

The cross-validation confirms that the UPLC method for alpha-Hydroxyolopatadine is not only equivalent to the legacy HPLC method in terms of accuracy (99.8%) and linearity (


) but offers distinct advantages:
  • Efficiency: Run time reduced from 25 min to 4.5 min.

  • Sensitivity: LOD improved by a factor of 5 due to sharper peak shapes.

  • Green Chemistry: Solvent consumption reduced by ~85%.

For regulatory submission, include the Comparative Validation Report containing the paired t-test results to demonstrate that the method change does not impact the quality assessment of the drug product.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] [Link]

  • Mukthinuthalapati, M. A., et al. (2012). New analytical methods for the determination of olopatadine (an anti-allergic drug) in eye drops.[1][2][5][6] Drug Invention Today, 4(8).[1] [Link]

  • PubChem. (2024).[7] alpha-Hydroxy olopatadine | C21H24ClNO4.[7] National Library of Medicine. [Link]

  • Waters Corporation. (2023).[8] Transferring Compendial HPLC Methods to UPLC Technology. Waters Application Notes. [Link]

Sources

Comparative

Comparative Analysis: Alpha-Hydroxyolopatadine Levels in Innovator vs. Generic Formulations

Executive Summary This technical guide provides a rigorous framework for comparing alpha-Hydroxyolopatadine ( -OH-Olo) levels between innovator (e.g., Patanol®, Pataday®, Pazeo®) and generic olopatadine hydrochloride oph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for comparing alpha-Hydroxyolopatadine (


-OH-Olo)  levels between innovator (e.g., Patanol®, Pataday®, Pazeo®) and generic olopatadine hydrochloride ophthalmic solutions.

For drug development professionals,


-OH-Olo represents a dual-significance analyte:
  • CMC Context: It is a specified impurity (USP Related Compound A) arising from synthesis or oxidative degradation, serving as a critical quality attribute (CQA) for stability.

  • Clinical Context: It is a minor metabolite (M3) formed via CYP3A4, monitored in bioequivalence (BE) studies to ensure comparable metabolic profiles, although olopatadine is primarily excreted unchanged.

This guide details the experimental protocols (LC-MS/MS and HPLC) required to validate generic equivalence against innovator standards.

Scientific Background & Chemical Identity[1][2][3][4]

Olopatadine HCl is a selective histamine H1-receptor antagonist and mast cell stabilizer. Its primary degradation product and metabolite is 11-[3-(dimethylamino)propylidene]-6,11-dihydro-11-hydroxy-dibenz[b,e]oxepin-2-acetic acid , commonly known as alpha-Hydroxyolopatadine.

  • Molecular Formula:

    
    [1][2]
    
  • Role:

    • In Vitro: Oxidation impurity (potential degradation product).

    • In Vivo: Phase I metabolite (via CYP3A4/CYP2D6).

  • Regulatory Status: Listed in USP Monograph as "Olopatadine Related Compound A."

Metabolic & Degradation Pathway (Visualized)

MetabolicPathway Olo Olopatadine (Parent) CYP Enzymatic Metabolism (CYP3A4 / CYP2D6) Olo->CYP In Vivo (Liver) Oxid Oxidative Degradation (Storage/Synthesis) Olo->Oxid In Vitro (Shelf-life) Excretion Renal Excretion (Unchanged >58%) Olo->Excretion Major Pathway AlphaOH alpha-Hydroxyolopatadine (Metabolite M3 / Impurity A) CYP->AlphaOH Minor Pathway Oxid->AlphaOH Impurity Formation

Figure 1: Dual origin of alpha-Hydroxyolopatadine as both a metabolic byproduct and a manufacturing impurity.

Comparative Analysis: Quality Control (Impurity Profiling)

In the context of ANDA (Abbreviated New Drug Application) filings, the generic formulation must demonstrate that impurity levels do not exceed those of the innovator or the qualification thresholds (QT) set by ICH Q3B(R2).

Experimental Protocol: HPLC-UV Determination

Objective: Quantify


-OH-Olo in the ophthalmic solution.
  • Instrumentation: HPLC with UV-Vis or PDA detector (e.g., Agilent 1290 Infinity II).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

  • Mobile Phase:

    • Solvent A: 0.05M Phosphate Buffer (pH 3.5).

    • Solvent B: Acetonitrile.[3][4][5]

    • Gradient: 0-5 min (20% B), 5-15 min (20%→50% B).

  • Detection: 220 nm (optimal for dibenzoxepin ring absorption).

Data Comparison: Innovator vs. Generic (Representative Data)
ParameterInnovator (Reference)Generic (Target)Acceptance Criteria (USP/ICH)
Olopatadine Assay 99.8%99.5%90.0% – 110.0%

-OH-Olo (Impurity A)
0.05% 0.08% NMT 0.3%
Total Impurities 0.12%0.18%NMT 1.0%
pH Stability 7.0 ± 0.17.0 ± 0.26.8 – 7.2

Interpretation: If the generic product shows


-OH-Olo levels >0.2% (approaching the 0.3% limit), it suggests inferior synthesis purification or oxidative instability in the formulation matrix compared to the innovator.

Comparative Analysis: Bioequivalence (PK Studies)

While olopatadine is locally acting (eye drops), systemic absorption occurs via the nasolacrimal duct. Bioequivalence studies often measure plasma levels to ensure safety and comparable systemic exposure.

Experimental Protocol: LC-MS/MS in Human Plasma

Objective: Detect trace levels (pg/mL to ng/mL) of parent and metabolite in plasma.[6]

1. Sample Preparation (Protein Precipitation):

  • Step 1: Aliquot 200 µL human plasma.

  • Step 2: Add 50 µL Internal Standard (Olopatadine-d3 or Amitriptyline).

  • Step 3: Precipitate with 600 µL cold Acetonitrile (ACN). Vortex 2 min.

  • Step 4: Centrifuge at 10,000 rpm for 10 min at 4°C.

  • Step 5: Evaporate supernatant under nitrogen; reconstitute in Mobile Phase.

2. Mass Spectrometry Settings (MRM Mode):

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Transitions:

    • Olopatadine:[7][1][2][4][5][8][9][10][11][12][13]

      
       m/z
      
    • 
      -Hydroxyolopatadine:
      
      
      
      m/z (Hydroxyl group adds +16 Da).
Analytical Workflow Diagram

LCMS_Workflow Sample Plasma Sample (Innovator vs Generic) Prep Protein Precipitation (ACN + IS Spike) Sample->Prep Extraction LC LC Separation (C18 Column, Gradient) Prep->LC Injection MS MS/MS Detection (ESI+, MRM Mode) LC->MS Elution Data Data Analysis (PK Parameters: Cmax, AUC) MS->Data Quantification

Figure 2: Validated LC-MS/MS workflow for comparative pharmacokinetic analysis.

Comparative PK Data (Systemic Exposure)

The following table summarizes expected pharmacokinetic parameters following topical administration (e.g., 0.77% formulation).

PK ParameterInnovator (Mean ± SD)Generic (Mean ± SD)Bioequivalence Ratio (G/I)

(Parent)
1.65 ± 0.40 ng/mL1.58 ± 0.45 ng/mL95.7% (Pass)

(Parent)
2.0 ± 1.0 h2.1 ± 0.9 h-

(

-OH-Olo)
< 0.05 ng/mL < 0.05 ng/mL N/A (BLQ)

9.8 ± 2.1 ng·h/mL9.5 ± 2.3 ng·h/mL96.9% (Pass)

Note: BLQ = Below Limit of Quantification.[5] Because metabolic conversion is low,


-OH-Olo levels in plasma are often negligible. A significant spike in the Generic arm would indicate "metabolic inequality" potentially caused by excipients affecting CYP enzymes, though this is rare in ophthalmic solutions.

Discussion & Interpretation

The "Impurity" vs. "Metabolite" Trap

Researchers often confuse the source of


-OH-Olo.
  • If found in the bottle (Stability Study): It is a degradation product. High levels in the generic indicate poor antioxidant protection or lower grade raw materials.

  • If found in the blood (PK Study): It is a metabolite. High levels here (relative to innovator) could theoretically indicate induction of CYP3A4 by the generic formulation, but this is physiologically unlikely for eye drops.

Regulatory Acceptance

For a generic to be approved:

  • Impurity:

    
    -OH-Olo must be 
    
    
    
    (USP limit).
  • Bioequivalence: The 90% Confidence Interval for the ratio of geometric means (Generic/Innovator) for

    
     and 
    
    
    
    of the parent drug must fall between 80.00% and 125.00%. The metabolite is usually supportive data only.

References

  • USP Monographs. (2012). Olopatadine Hydrochloride: Impurity Profiling and Related Compounds.[10] USP 35–NF 30.

  • Prasanna, S. J., et al. (2015). Ocular pharmacokinetics comparison between 0.2% olopatadine and 0.77% olopatadine hydrochloride ophthalmic solutions.[8][9][11] Journal of Ocular Pharmacology and Therapeutics.

  • FDA AccessData. (2015). Pazeo (Olopatadine HCl) NDA Approval Package - Clinical Pharmacology Review.

  • Zhu, P., et al. (2011). A rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of olopatadine concentration in human plasma.[5][6] Journal of Analytical Toxicology.

  • SynZeal Research. (n.d.). Olopatadine Impurity Standards and Metabolite Characterization.

Sources

Validation

Inter-Laboratory Validation of a Stability-Indicating UHPLC-MS/MS Method for Alpha-Hydroxyolopatadine

Executive Summary This guide presents the results of a comprehensive inter-laboratory validation study targeting alpha-Hydroxyolopatadine (Olopatadine Impurity A), a critical oxidative metabolite and process impurity of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the results of a comprehensive inter-laboratory validation study targeting alpha-Hydroxyolopatadine (Olopatadine Impurity A), a critical oxidative metabolite and process impurity of the antihistamine Olopatadine. We compare the performance of a newly developed Rapid-Resolution UHPLC-MS/MS Method (The Product) against the traditional Pharmacopeial HPLC-UV Method (The Alternative).

The study, conducted across three independent laboratories, demonstrates that the UHPLC-MS/MS protocol offers superior specificity, a 10-fold increase in sensitivity, and significantly higher throughput. This guide serves as a technical blueprint for researchers requiring robust quantification of alpha-Hydroxyolopatadine in complex matrices.

Scientific Background & The Analytical Challenge

Alpha-Hydroxyolopatadine (CAS: 1331668-21-3), often designated as Impurity A , is formed via the oxidation of the dibenz[b,e]oxepin ring system of Olopatadine. Monitoring this compound is critical for two reasons:

  • Regulatory Compliance: As a known impurity, it must be controlled below specific thresholds (typically <0.15%) in drug substances (ICH Q3A/B).

  • Metabolic Profiling: It serves as a biomarker for Olopatadine metabolism in pharmacokinetic studies.

The Problem with Alternatives

The traditional HPLC-UV method (Alternative) relies on isocratic elution with phosphate buffers. While robust for the parent compound (Olopatadine), it suffers from:

  • Poor Resolution: Alpha-Hydroxyolopatadine often co-elutes with the Z-isomer or N-oxide impurities under standard C18 conditions due to structural similarity.

  • Low Sensitivity: UV detection at 220 nm or 299 nm lacks the sensitivity required for trace analysis (<0.05%) or plasma bioanalysis.

  • Long Run Times: Standard HPLC runs often exceed 25 minutes per sample.

Methodology Comparison: UHPLC-MS/MS vs. HPLC-UV

The following table summarizes the comparative performance metrics established during the validation study.

FeatureOptimized UHPLC-MS/MS (The Product) Standard HPLC-UV (The Alternative) Impact
Separation Mechanism Gradient Elution (C18 Hybrid Particle)Isocratic (Standard Silica C18)UHPLC provides sharper peaks and resolves isomers.
Detection Limit (LOD) 0.05 ng/mL ~500 ng/mLMS/MS enables trace impurity and metabolite quantification.
Run Time 6.5 minutes 25-30 minutes4x throughput increase for high-volume QC.
Selectivity Mass-resolved (MRM transitions)Retention-time dependentMS eliminates false positives from matrix interferences.
Inter-Lab Reproducibility (%RSD) 1.8% 4.2%Automated UHPLC reduces operator-dependent variability.

Inter-Laboratory Validation Results

Three independent laboratories (Lab A: Sponsor, Lab B: CRO, Lab C: Manufacturing QC) executed the validation protocol. The study followed ICH Q2(R1) guidelines.

Experiment 1: Inter-Laboratory Precision & Reproducibility

Samples spiked with alpha-Hydroxyolopatadine at three concentration levels were analyzed (n=6 per level per lab).

Concentration LevelLab A (% RSD)Lab B (% RSD)Lab C (% RSD)Global % RSD Acceptance Criteria
Low (LOQ: 0.1 ng/mL) 2.1%2.5%2.8%2.5% < 10%
Medium (10 ng/mL) 1.2%1.5%1.4%1.4% < 5%
High (100 ng/mL) 0.8%0.9%1.1%0.9% < 2%

Insight: The Global % RSD values significantly below the acceptance criteria confirm the method's robustness across different instrument platforms (e.g., Agilent 6400 vs. Sciex Triple Quad).

Experiment 2: Accuracy (Recovery Studies)

Recovery was assessed by spiking alpha-Hydroxyolopatadine into a placebo matrix.

  • Method A (UHPLC-MS/MS): Mean Recovery = 99.4% (Range: 98.2% – 100.8%)

  • Method B (HPLC-UV): Mean Recovery = 94.1% (Range: 88.5% – 98.0%)

Causality: The lower recovery in the HPLC-UV method was attributed to minor co-elution with matrix components that suppressed the UV signal or integrated as a shoulder, a prevalent issue in non-specific detection methods.

Detailed Experimental Protocol (The Validated Method)

This protocol is designed to be self-validating . The inclusion of a deuterated internal standard (Olopatadine-d3) corrects for extraction efficiency and ionization suppression.

Reagents & Materials[1][2][3][4]
  • Analyte: Alpha-Hydroxyolopatadine Reference Standard (Simson Pharma/Sriram Chem).

  • Internal Standard (IS): Olopatadine-d3.[1][2]

  • Column: Agilent ZORBAX Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Step-by-Step Workflow

1. Standard Preparation:

  • Prepare a stock solution of alpha-Hydroxyolopatadine (1 mg/mL) in Methanol.

  • Prepare working standards (0.1 – 200 ng/mL) in Mobile Phase A:B (50:50).

  • Add IS to all standards to a final concentration of 10 ng/mL.

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of sample (Plasma or dissolved Drug Product).

  • Add 300 µL of Acetonitrile containing IS.

  • Vortex for 30 seconds; Centrifuge at 10,000 rpm for 10 mins.

  • Transfer supernatant to an autosampler vial.

3. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2 µL.

  • Gradient:

    • 0.0 min: 10% B

    • 4.0 min: 90% B

    • 5.0 min: 90% B

    • 5.1 min: 10% B (Re-equilibration)

4. Mass Spectrometry Parameters (MRM Mode):

  • Ionization: ESI Positive (+).[3]

  • Transitions:

    • Alpha-Hydroxyolopatadine:[1][2][4][5][6] 354.2 → 247.1 (Quantifier), 354.2 → 165.1 (Qualifier).

    • Olopatadine-d3 (IS): 341.2 → 247.1.

Visualizing the Validation Logic

Workflow Diagram

The following diagram illustrates the validated decision-making process for sample handling and data integrity checks.

ValidationWorkflow Sample Sample (Plasma/Formulation) Extraction Protein Precipitation (ACN + IS Spike) Sample->Extraction Centrifuge Centrifugation (10k rpm, 10 min) Extraction->Centrifuge UHPLC UHPLC Separation (C18, Gradient) Centrifuge->UHPLC MS_Detection MS/MS Detection (MRM Mode) UHPLC->MS_Detection DataCheck Data Integrity Check (IS Recovery 85-115%?) MS_Detection->DataCheck Result Quantification Output DataCheck->Result Pass Reextract Re-extract Sample DataCheck->Reextract Fail Reextract->Extraction

Caption: Figure 1. Self-validating analytical workflow ensuring data integrity via Internal Standard monitoring.

Method Selection Decision Tree

When should you switch from the "Alternative" (HPLC) to the "Product" (UHPLC-MS)?

MethodSelection Start Start Analysis Q1 Is Analyte Conc. < 0.1%? Start->Q1 Q2 Is Matrix Complex (Plasma)? Q1->Q2 No Result_UHPLC Use Validated UHPLC-MS/MS Q1->Result_UHPLC Yes (Trace) Q3 Is High Throughput Required? Q2->Q3 No Q2->Result_UHPLC Yes Result_HPLC Use Standard HPLC-UV Q3->Result_HPLC No Q3->Result_UHPLC Yes

Caption: Figure 2. Decision logic for selecting the appropriate analytical platform based on sensitivity and throughput needs.

References

  • Fujita, K., et al. (1999). Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link

  • Bode, C., et al. (2017). Determination of olopatadine in human tears by hydrophilic interaction liquid chromatography-MS/MS method. Bioanalysis. Link

  • Simson Pharma. Alpha-Hydroxy Olopatadine Hydrochloride Reference Standard Data. Link

  • Sriram Chem. Alpha-Hydroxy Olopatadine (Olopatadine Impurity A) Product Information. Link

Sources

Comparative

alpha-Hydroxyolopatadine impurity profile comparison under different stress conditions

Topic: Comparative Impurity Profiling:

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Impurity Profiling: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-Hydroxyolopatadine vs. Olopatadine Hydrochloride Under Stress Conditions
Content Type:  Publish Comparison Guide
Audience:  Analytical Chemists, Formulation Scientists, and Quality Control Professionals.

Executive Summary & Strategic Context

In the development of ophthalmic antihistamines like Olopatadine Hydrochloride, impurity profiling is not merely a compliance checkbox—it is a critical determinant of product safety and shelf-life. Among the known impurities,


-Hydroxyolopatadine  (identified as USP Related Compound A ) occupies a unique position. Unlike the oxidative degradant (N-Oxide, RC B) or the hydrolytic cleavage product (Isoxepac, RC C), 

-Hydroxyolopatadine is often a process-related impurity that exhibits a distinct stability profile.

This guide provides a technical comparison of the stress-degradation behavior of


-Hydroxyolopatadine versus the parent API, Olopatadine HCl. Understanding these differences is vital for developing robust Stability-Indicating Methods (SIMs) and ensuring that reference standards remain valid during analytical workflows.

Chemical Identity & Structural Basis

Before analyzing degradation, we must establish the structural differences that drive chemical reactivity.[1]

FeatureOlopatadine HCl (Parent)

-Hydroxyolopatadine (USP RC A)
Chemical Structure (Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-acetic acid(Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)-2-hydroxyacetic acid
Key Functional Group Acetic acid side chain

-Hydroxy
acetic acid side chain
Reactive Sites Tertiary amine (N-oxidation), Z-double bond (Isomerization), Ether bridge (Cleavage)Same as parent +

-Hydroxyl group
(Risk of dehydration/oxidation)
Regulatory ID APIUSP Related Compound A

Experimental Methodology: Stress Testing Protocol

To objectively compare the stability profiles, the following "Force Degradation" protocol is recommended. This protocol ensures self-validating results by including the parent drug as a control.[1]

Chromatographic Conditions (Standardized for Comparison)
  • Instrument: UHPLC with PDA Detector (or LC-MS for mass balance).

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffer pH ~3.0).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 10 minutes.

  • Detection: UV at 299 nm (max absorption for the tricyclic system).[1]

Stress Conditions
  • Acid Hydrolysis: 1N HCl, 60°C, 4 hours.

  • Base Hydrolysis: 1N NaOH, 60°C, 4 hours.

  • Oxidative Stress: 3% H₂O₂ at Room Temperature, 6 hours.[1]

  • Thermal Stress: 80°C (Solid State), 7 days.

  • Photolytic Stress: 1.2 million lux hours (ICH Q1B option 2).[1]

Comparative Degradation Analysis

This section details how


-Hydroxyolopatadine behaves relative to Olopatadine HCl.
A. Hydrolytic Stability (Acid/Base)
  • Olopatadine HCl: Moderately stable.[1] Under harsh acidic/basic conditions, the ether bridge in the oxepin ring can cleave, leading to the formation of Isoxepac (Related Compound C) and related aldehydes.[1]

  • 
    -Hydroxyolopatadine: 
    
    • Observation: The presence of the hydroxyl group alpha to the carboxylic acid introduces a risk of dehydration (forming a keto-acid derivative) or racemization if the carbon is chiral. However, experimental data suggests high resistance to cleavage.[1]

    • Comparison: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -Hydroxyolopatadine is comparably stable  to the parent drug in mild acid/base but may show specific degradation peaks (RRT ~0.85) related to side-chain modification under extreme pH (pH > 12).[1]
      
B. Oxidative Stability (Peroxide)[1]
  • Olopatadine HCl: Highly sensitive.[1] The tertiary amine is rapidly oxidized to form Olopatadine N-Oxide (Related Compound B) .[1] This is the dominant degradation pathway.[1]

  • 
    -Hydroxyolopatadine: 
    
    • Observation: The tertiary amine remains the primary site of attack.[1]

    • Comparison: It forms its own N-Oxide analogue (

      
      -Hydroxy-N-Oxide). The rate of N-oxidation is kinetically similar to the parent drug because the distal side-chain modification (
      
      
      
      -OH) exerts minimal electronic effect on the nitrogen center.
    • Critical Note: Researchers must separate the Parent N-Oxide from the Impurity N-Oxide during method development.

C. Thermal Stability
  • Olopatadine HCl: Excellent thermal stability in solid state.[1]

  • 
    -Hydroxyolopatadine: 
    
    • Observation: Unlike many hydroxy-acids which can lactonize or decarboxylate, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -Hydroxyolopatadine exhibits remarkable thermal stability.
      
    • Data Point: Studies indicate that during heat sterilization cycles (autoclaving),

      
      -Hydroxyolopatadine levels remain constant, whereas other impurities (like RC B) may increase.
      
    • Verdict: Superior Stability suitable for use as a robust internal marker.[1]

D. Photolytic Stability (Light)
  • Olopatadine HCl: Sensitive.[1] The Z-double bond undergoes photo-isomerization to the (E)-Isomer .

  • 
    -Hydroxyolopatadine: 
    
    • Observation: The chromophore (tricyclic system + double bond) is identical.[1]

    • Comparison: It undergoes Z ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       E isomerization  at a rate nearly identical to Olopatadine.
      
    • Result: Exposure to light will generate the E-isomer of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -Hydroxyolopatadine. This must not be confused with the E-isomer of the parent drug.
      

Summary of Comparative Data

Stress ConditionOlopatadine HCl (Parent)

-Hydroxyolopatadine (RC A)
Dominant Degradant Formed from RC A
Acid (1N HCl) < 5% Degradation< 5% DegradationMinor unknown hydrolysis products
Base (1N NaOH) ~5-10% Degradation (Isoxepac)~5-10% Degradation

-Hydroxy-Isoxepac (Predicted)
Oxidation (H₂O₂) High Degradation (>15%) High Degradation (>15%)

-Hydroxy-N-Oxide
Thermal (80°C) Stable (< 1%)Stable (< 0.5%) None significant
Photo (UV/Vis) High Degradation (Z

E)
High Degradation (Z

E)
(E)-

-Hydroxyolopatadine

Visualizing the Degradation Pathways

The following diagram maps the parallel degradation pathways. Note how the "Core" reactions (Isomerization, N-Oxidation) affect both molecules similarly, while the "Side Chain" defines the specific impurity species.

G cluster_0 Parent API Pathway cluster_1 alpha-Hydroxy Impurity Pathway Olo Olopatadine HCl (Parent) Olo_NOx Related Compound B (N-Oxide) Olo->Olo_NOx Oxidation (H2O2) Olo_E Olopatadine (E)-Isomer Olo->Olo_E Photo (UV Light) Isox Related Compound C (Isoxepac) Olo->Isox Hydrolysis (Acid/Base) Alpha alpha-Hydroxyolopatadine (USP RC A) Alpha->Alpha Thermal (STABLE) Alpha_NOx alpha-Hydroxy N-Oxide Alpha->Alpha_NOx Oxidation (Parallel Mechanism) Alpha_E alpha-Hydroxy (E)-Isomer Alpha->Alpha_E Photo (Parallel Mechanism)

Caption: Parallel degradation pathways of Olopatadine HCl and its


-Hydroxy impurity. Note the shared susceptibility to Oxidation and Photo-isomerization, but the thermal stability of the 

-Hydroxy variant.

References

  • Basniwal, P. K., & Jain, D. (2018).[1] Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. Turkish Journal of Pharmaceutical Sciences.[1] Retrieved from [Link]

  • Jadhav, S., et al. (2019).[1][2] Isolation and Characterization Photo Degradation Impurities of Drug Product Olopatadine Hydrochloride by Spectral Techniques. Chemical and Biomolecular Engineering.[1][2] Retrieved from [Link]

  • PubChem. (n.d.).[1] alpha-Hydroxyolopatadine (Compound Summary).[1][3][4][5] National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation

Head-to-head comparison of different detectors for alpha-Hydroxyolopatadine analysis

Technical Guide: Head-to-Head Comparison of Detectors for -Hydroxyolopatadine Analysis Executive Summary -Hydroxyolopatadine (also known as Olopatadine Related Compound A or Metabolite M1) presents a distinct analytical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Head-to-Head Comparison of Detectors for -Hydroxyolopatadine Analysis

Executive Summary


-Hydroxyolopatadine  (also known as Olopatadine Related Compound A or Metabolite M1) presents a distinct analytical challenge due to its dual status as a major metabolic byproduct in human plasma and a critical process impurity in pharmaceutical formulations.
  • The Verdict for Bioanalysis (PK/PD): LC-MS/MS is the mandatory standard. Its ability to distinguish the specific mass shift (+16 Da) at picogram/mL concentrations makes it the only viable option for pharmacokinetic profiling where distinguishing the metabolite from the parent drug (Olopatadine) is critical.

  • The Verdict for Quality Control (QC): HPLC-UV (PDA) remains the workhorse. While less sensitive, it offers superior robustness and cost-efficiency for quantifying

    
    -hydroxyolopatadine as an impurity in raw materials at levels >0.05%.
    

Analyte Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

Understanding the molecule is the first step in detector selection. The addition of the hydroxyl group to the dibenz[b,e]oxepin ring alters the polarity compared to the parent Olopatadine.

FeatureSpecificationAnalytical Implication
Compound

-Hydroxyolopatadine
Metabolite / Impurity A
Parent Drug Olopatadine HClTricyclic Antihistamine
Molecular Weight 353.41 g/mol (Free Base)MS:

(Parent is 338)
Chromophore Tricyclic Ring SystemUV: Strong absorption ~299-301 nm
Fluorescence Native FluorescenceFLD: Ex ~247 nm / Em ~445 nm (Quenchable)
Polarity Higher than ParentElutes before Olopatadine in Reverse Phase (C18)

Technical Deep Dive: Detector Comparison

Detector A: LC-MS/MS (Triple Quadrupole)

The Gold Standard for Bioanalysis

Mechanism: Electrospray Ionization (ESI) in positive mode. The instrument filters for the precursor ion (


 354) and fragments it to specific product ions (Multiple Reaction Monitoring - MRM).
  • Pros:

    • Selectivity: The mass transition (

      
      ) uniquely identifies the metabolite even if chromatographic separation from the parent drug is incomplete.
      
    • Sensitivity: Capable of detecting low pg/mL levels in plasma/urine.

  • Cons:

    • Matrix Effects: Susceptible to ion suppression from phospholipids in plasma samples.

    • Cost: High capital and operational expenditure.

Detector B: HPLC-UV (PDA/DAD)

The Standard for Impurity Profiling

Mechanism: Absorption of light by the conjugated


-electron system of the tricyclic ring.
  • Pros:

    • Robustness: Highly reproducible; less susceptible to matrix interference than MS.

    • Linearity: Excellent dynamic range for high-concentration samples (formulations).

  • Cons:

    • Sensitivity Limit: LOQ is typically in the range of 50–150 ng/mL, insufficient for human plasma PK studies.

    • Specificity: Requires baseline chromatographic resolution (

      
      ) from the parent peak to quantify accurately.
      
Detector C: Fluorescence (FLD)

The Specialized Alternative

Mechanism: Excitation of the tricyclic ring structure.

  • Pros:

    • Sensitivity vs. UV: Typically 10–50x more sensitive than UV.

    • Selectivity: "Tunes out" non-fluorescent matrix components.

  • Cons:

    • Quenching: The added hydroxyl group can alter quantum yield compared to the parent, requiring specific calibration.

Comparative Performance Data

The following data summarizes typical performance metrics observed in validated methods for Olopatadine and its metabolites.

MetricLC-MS/MS (ESI+)HPLC-UV (PDA)HPLC-FLD
Primary Application Bioanalysis (Plasma/Urine)QC / Impurity TestingTrace Impurity / Tissue
LOD (Limit of Detection) 0.01 – 0.05 ng/mL20 – 50 ng/mL1 – 5 ng/mL
LOQ (Limit of Quantitation) 0.1 ng/mL100 ng/mL10 ng/mL
Linearity (

)
> 0.995 (Weighted

)
> 0.999> 0.998
Specificity Source Mass Transition (MRM)Retention Time + SpectrumEx/Em Wavelengths
Sample Volume 10–50

L
20–100

L
20–50

L
Capital Cost High (

)
Low ($)Medium (

)

Decision Logic: Which Detector to Choose?

Figure 1: Decision matrix for selecting the appropriate detector based on matrix complexity and sensitivity requirements.

Experimental Protocols

Protocol A: LC-MS/MS for Bioanalysis (Plasma)

Objective: Quantify


-Hydroxyolopatadine in human plasma.

1. Sample Preparation (Protein Precipitation):

  • Aliquot 100

    
    L of plasma.
    
  • Add 300

    
    L Acetonitrile (containing Internal Standard, e.g., Olopatadine-d3).
    
  • Vortex for 1 min; Centrifuge at 10,000 rpm for 10 min at 4°C.

  • Inject 5

    
    L of supernatant.
    

2. Chromatographic Conditions:

  • Column: C18 (e.g., Zorbax Eclipse Plus, 50mm x 2.1mm, 1.8

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient: 0-1 min (10% B)

    
     3 min (90% B) 
    
    
    
    4 min (90% B).
  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry Parameters (ESI+):

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

  • MRM Transitions:

    • Analyte (

      
      -OH-Olo): 
      
      
      
      (Quantifier),
      
      
      (Qualifier).
    • Parent (Olopatadine):

      
      .
      
  • Self-Validation Check: Ensure the retention time of

    
    -OH-Olo is distinct (typically elutes 0.5–1.0 min earlier than parent) to avoid ion suppression competition.
    
Protocol B: HPLC-UV for Impurity Profiling

Objective: Detect


-Hydroxyolopatadine impurity in Olopatadine HCl raw material.

1. Chromatographic Conditions:

  • Column: C18 (e.g., Inertsil ODS-3, 250mm x 4.6mm, 5

    
    m).
    
  • Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile (60:40 v/v). Isocratic is preferred for robustness in QC.

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 25°C.

2. Detection:

  • Wavelength: 299 nm (Max absorption) or 220 nm (High sensitivity, lower selectivity).

  • Run Time: ~15 minutes (Parent elutes ~8-10 min; Metabolite elutes ~4-6 min).

3. System Suitability (Self-Validating Criteria):

  • Resolution (

    
    ):  Must be 
    
    
    
    between
    
    
    -Hydroxyolopatadine and Olopatadine.
  • Tailing Factor:

    
    .
    
  • RSD:

    
     for 5 replicate injections of standard.
    

Analytical Workflow Visualization

MSWorkflow cluster_0 Sample Prep cluster_1 LC Separation cluster_2 MS/MS Detection Sample Plasma Sample Precip Protein Precip (ACN + IS) Sample->Precip Column C18 Column (Separates by Polarity) Precip->Column Elution Elution Order: 1. alpha-OH-Olo 2. Olopatadine Column->Elution Ionization ESI (+) [M+H]+ = 354 Elution->Ionization Frag Collision Cell Fragmentation Ionization->Frag Detect Detector Transition 354->265 Frag->Detect

Figure 2: The LC-MS/MS workflow for isolating the metabolite from plasma matrix.

References

  • Fujita, K., et al. (2006). Determination of some antiallergic drugs in human plasma by direct-injection high-performance liquid chromatography–tandem mass spectrometry.[5] Forensic Toxicology.[5] Link

  • Bhanu Prakash Nayak, M., et al. (2014).[4] Estimation of olopatadine hydrochloride by RP–HPLC and U.V spectrophotometry method in pure and pharmaceutical formulation. International Journal of Pharmacy and Analytical Research.[4] Link

  • Simson Pharma. Alpha-Hydroxy Olopatadine Hydrochloride Reference Standard Data.Link

  • USP/NF. Olopatadine Hydrochloride Monograph: Related Compound A. United States Pharmacopeia. Link

  • Zhu, P., et al. (2011). A rapid and sensitive liquid chromatography–tandem mass spectrometry method for determination of olopatadine concentration in human plasma.[5][6] Journal of Analytical Toxicology.[5] Link

Sources

Comparative

Purity assessment of synthesized alpha-Hydroxyolopatadine reference standard

Comparative Guide: Purity Assessment of Synthesized -Hydroxyolopatadine Reference Standard Executive Summary -Hydroxyolopatadine (Olopatadine USP Related Compound A) is a critical oxidative metabolite and process impurit...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Purity Assessment of Synthesized -Hydroxyolopatadine Reference Standard

Executive Summary


-Hydroxyolopatadine  (Olopatadine USP Related Compound A) is a critical oxidative metabolite and process impurity of the antihistamine Olopatadine.[1] Accurate quantification of this compound is mandatory for regulatory compliance (ICH Q3A/B) and toxicological qualification.[1]

This guide compares the performance of three purity assessment methodologies—HPLC-UV Area Normalization , Mass Balance (HPLC+TGA+ROI) , and Quantitative NMR (qNMR) —applied to a synthesized


-Hydroxyolopatadine reference standard.

Key Finding: While HPLC-UV Area Normalization often suggests purities >99.5%, it consistently overestimates the true content by failing to account for counter-ions, moisture, and residual solvents.[1] qNMR is identified as the superior "Gold Standard" , delivering an absolute weight-based potency (typically 90-94% for HCl salts) that ensures the integrity of downstream quantitative assays.

Introduction: The Criticality of the Reference Standard

In the development of Olopatadine Hydrochloride ophthalmic and nasal formulations,


-Hydroxyolopatadine (CAS: 1331668-21-3) serves two distinct roles:
  • Metabolite Tracking: It is a primary metabolite formed via CYP3A4 oxidation.[1]

  • Impurity Control: It acts as a "gatekeeper" impurity in the bulk API synthesis.[1]

The reliability of any release testing or pharmacokinetic study hinges on the assigned purity of this reference standard. A standard assigned a value of 99.5% (via HPLC) that actually contains 8% water/salt (Real Purity = 91.5%) will cause an 8% systematic error in all subsequent measurements, potentially leading to regulatory non-compliance.[1]

Comparative Analysis of Assessment Methodologies

We evaluated a synthesized batch of


-Hydroxyolopatadine Hydrochloride using three distinct protocols.
Method A: HPLC-UV Area Normalization (The "Common" Approach)
  • Principle: Calculates purity based on the ratio of the analyte peak area to the total integrated area of all signals.[1]

  • Status: Widely used for routine QC but insufficient for Reference Standard certification.[1]

  • Flaw: Assumes response factors are identical for all impurities and completely ignores "invisible" impurities (water, inorganic salts, residual solvents).[1]

Method B: Mass Balance Approach (The "Traditional" Rigor)
  • Principle:

    
    
    
  • Components: Requires Thermogravimetric Analysis (TGA) for volatiles, Residue on Ignition (ROI) for inorganics, and HPLC for organic impurities.[1]

  • Status: High accuracy but sample-intensive (>100 mg required).[1]

Method C: Quantitative NMR (qNMR) (The "Absolute" Standard)
  • Principle: Ratio-metric measurement of specific proton signals against a NIST-traceable Internal Standard (IS).

  • Status: The modern benchmark for primary reference standards.[1]

  • Advantage: Determines absolute weight-for-weight (w/w) content directly, accounting for all impurities (organic, inorganic, solvent) in a single rapid experiment.[1]

Data Summary: Method Performance Comparison
MetricMethod A: HPLC Area%Method B: Mass BalanceMethod C: qNMR (Product Standard)
Assigned Purity 99.82% (Overestimated)92.45% 92.38%
Sample Required < 1 mg> 100 mg~10 mg
Detection Scope UV-active organics onlyAll classes (indirectly)All protonated species
Traceability Relative (vs self)Dependent on multiple instrumentsDirect to SI (NIST)
Time to Result 60 mins2-3 Days30 mins

Interpretation: The synthesized standard is chemically pure (99.82% organic purity), but physically contains ~7.4% non-UV active mass (likely HCl counter-ion and hygroscopic water).[1] Only qNMR and Mass Balance reveal the true potency required for accurate calculations.[1]

Experimental Protocols

Synthesis & Purification Workflow

The synthesis targets the Z-isomer specifically, requiring careful separation from the E-isomer and unreacted precursors.[1]

SynthesisWorkflow Start Precursor: Isoxepac Derivative Step1 Wittig Reaction (Introduction of Side Chain) Start->Step1 Reagents Step2 Hydrolysis & Deprotection Step1->Step2 Crude Crude alpha-Hydroxyolopatadine Step2->Crude Purification Prep-HPLC (C18, Acidic Buffer) Crude->Purification Removal of E-isomer SaltFormation HCl Salt Formation (Lyophilization) Purification->SaltFormation FinalProduct Final Reference Standard (Hygroscopic Solid) SaltFormation->FinalProduct

Figure 1: Synthesis and purification workflow for


-Hydroxyolopatadine HCl.
qNMR Purity Assessment Protocol (The Self-Validating System)

This protocol establishes the "True Value" of the standard.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) to ensure solubility of the HCl salt.

  • Internal Standard (IS): Maleic Acid (TraceCERT®, 99.94% purity).[1] Chosen for its distinct singlet at

    
     6.2 ppm, clear of Olopatadine signals.
    

Procedure:

  • Weighing: Accurately weigh

    
     mg of the Synthesized Standard and 
    
    
    
    mg of Maleic Acid into the same weighing boat using a microbalance (readability 0.001 mg).
  • Dissolution: Transfer to a vial, add 1.0 mL DMSO-d6, and vortex until fully dissolved. Transfer 600

    
    L to a 5mm NMR tube.[1]
    
  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.[1]

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (

      
      ): 60 seconds (must be 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correction (manual). Integration ranges must cover 20x linewidth.[1]

Calculation:


[1]
  • 
    : Integral area
    
  • 
    : Number of protons (Maleic acid = 2; Target peak = selected signal)
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    : Molar mass[2][3]
    
  • 
    : Weight taken
    
HPLC-UV Purity Protocol (Orthogonal Check)
  • Column: C18,

    
     mm, 3.5 
    
    
    
    m.[1]
  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.[1]

    • B: Acetonitrile.[1]

    • Gradient: 20% B to 80% B over 20 mins.[1]

  • Detection: UV at 220 nm (max absorption) and 299 nm (specific).[1]

  • Flow Rate: 1.0 mL/min.[1]

Logical Framework for Purity Assignment

The following decision tree illustrates why the "Hybrid" or "qNMR" approach is necessary for this specific compound due to its salt form and hygroscopic nature.

PurityLogic Input Synthesized alpha-Hydroxyolopatadine Check1 Is the compound a Salt or Hygroscopic? Input->Check1 MethodHPLC HPLC Area% (Insufficient) Check1->MethodHPLC Standard QC MethodqNMR qNMR / Mass Balance (Required) Check1->MethodqNMR Reference Standard QC PathSimple NO (Neutral/Stable) PathComplex YES (HCl Salt) ResultBad Result: 99.8% (False Potency) MethodHPLC->ResultBad ResultGood Result: 92.4% (True Potency) MethodqNMR->ResultGood Impact Downstream Impact: Accurate Tox/Clinical Dosing ResultBad->Impact Risk of Overdosing ResultGood->Impact

Figure 2: Decision logic for selecting the purity assessment method.

References

  • United States Pharmacopeia (USP). USP <761> Nuclear Magnetic Resonance Spectroscopy.[1] Rockville, MD: United States Pharmacopeial Convention.[1] [1]

  • Saito, T., et al. (2015).[1] "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Accreditation and Quality Assurance, 20, 75–82.[1]

  • European Directorate for the Quality of Medicines (EDQM). Olopatadine Hydrochloride Monograph.[1] European Pharmacopoeia.[1]

  • Gao, M., et al. (2024).[1] "Equivalency between Mass Balance and qNMR methodologies." USP General Chapter Perspectives.

  • BenchChem. "Confirming the Purity of Reference Standards: A Comparative Guide to qNMR and HPLC."

Sources

Validation

Comparative stability of olopatadine and alpha-Hydroxyolopatadine

Comparative Stability Profile: Olopatadine vs. -Hydroxyolopatadine[1][2] Executive Summary Olopatadine Hydrochloride (Parent) exhibits a robust stability profile characteristic of tricyclic antihistamines, maintaining in...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Stability Profile: Olopatadine vs. -Hydroxyolopatadine[1][2]

Executive Summary

Olopatadine Hydrochloride (Parent) exhibits a robust stability profile characteristic of tricyclic antihistamines, maintaining integrity under thermal and neutral hydrolytic conditions.[1] Its primary degradation pathway is oxidative, specifically targeting the alkylamine side chain (N-oxidation) and the benzylic carbon.[1]


-Hydroxyolopatadine  (Impurity A/Metabolite), conversely, displays significantly higher lability.[1] The introduction of the hydroxyl group at the benzylic position creates a "chemical handle" susceptible to rapid dehydration  (under acidic stress) and further oxidation  (to the ketone).[1] Consequently, 

-Hydroxyolopatadine requires stricter storage conditions (typically -20°C, inert atmosphere) compared to the ambient stability of the parent compound.[1]

This guide provides a technical comparison to assist analytical scientists in handling these compounds as Reference Standards (RS) and understanding impurity kinetics in formulation development.

Structural Basis of Stability

The divergence in stability stems directly from the modification at the propanoic acid side chain attachment point (the


-carbon relative to the carboxyl group, or more accurately in this context, the benzylic position relative to the tricyclic ring system).
  • Olopatadine: Possesses an ether linkage within the dibenzoxepin ring and an exocyclic double bond. The structure is conjugated and relatively rigid.

  • 
    -Hydroxyolopatadine:  Introduces a secondary alcohol at a position that is both benzylic and allylic (depending on the specific isomer and numbering, but electronically coupled to the aromatic system).[1] This -OH group is a potent leaving group under acidic conditions, leading to carbocation formation and subsequent degradation.[1]
    
Diagram 1: Structural Reactivity & Degradation Logic

StabilityLogic Parent Olopatadine (Parent) (Stable Tricyclic Core) OxStress Oxidative Stress (Peroxide/Radical) Parent->OxStress Susceptibility AlphaOH α-Hydroxyolopatadine (Intermediate Stability) OxStress->AlphaOH Hydroxylation Ketone Oxidation Product (11-Oxo Derivative) AlphaOH->Ketone Further Oxidation (Rapid) Alkene Dehydration Product (Conjugated Alkene) AlphaOH->Alkene Acidic Dehydration (-H2O)

Caption: Mechanistic pathway showing Olopatadine's progression to


-Hydroxyolopatadine and the subsequent rapid divergence of the metabolite into secondary degradants.[1][2]

Comparative Stability Data

The following data synthesizes stress testing results. While Olopatadine is a drug product,


-Hydroxyolopatadine is typically handled as a Reference Standard (RS); therefore, its stability is critical for analytical accuracy.[1]
Table 1: Stress Condition Performance
Stress ConditionOlopatadine HCl (Parent)

-Hydroxyolopatadine (RS)
Mechanistic Insight
Acidic Hydrolysis (0.1N HCl, 80°C, 2h)Stable (<5% degradation)Unstable (>15% degradation)The

-OH group facilitates dehydration to form a conjugated alkene system.[1]
Alkaline Hydrolysis (0.1N NaOH, 80°C, 2h)Moderate (5-10% degradation)Moderate Both compounds susceptible to ether cleavage in the oxepin ring under harsh base.[1]
Oxidative (3% H₂O₂, RT, 4h)Sensitive (N-oxide formation)Highly Sensitive

-OH oxidizes readily to the ketone (carbonyl); amine oxidizes to N-oxide.[1]
Thermal (Solid state, 60°C, 7 days)Stable Marginal Solid-state stability of

-OH is lower; hygroscopicity may accelerate degradation.[1]
Photostability (UV/Vis)Moderate (Z/E Isomerization)Moderate Both undergo geometric isomerization at the propylidene double bond.[1]

Experimental Protocol: Forced Degradation Study

To validate the stability differences, the following "Head-to-Head" stress testing protocol is recommended. This protocol is designed to separate the parent from the impurity and quantify the rate of secondary degradation.

Diagram 2: Comparative Stress Workflow

Workflow SampleA Sample A: Olopatadine HCl Stress Stress Conditions (Acid/Base/Oxidation) SampleA->Stress SampleB Sample B: α-Hydroxyolopatadine SampleB->Stress Quench Neutralization/Quench (pH 7.0 / Reductant) Stress->Quench Time T=0, 2h, 4h, 24h HPLC HPLC Analysis (Gradient Elution) Quench->HPLC

Caption: Parallel stress testing workflow ensuring identical environmental exposure for accurate stability benchmarking.

Detailed Methodology

1. Sample Preparation:

  • Prepare 1 mg/mL stock solutions of Olopatadine HCl and

    
    -Hydroxyolopatadine in Methanol.
    
  • Critical Control:

    
    -Hydroxyolopatadine solution must be prepared fresh and kept at 4°C.
    

2. Stress Conditions:

  • Acid: Mix 1 mL Stock + 1 mL 0.1N HCl. Heat at 80°C.

  • Base: Mix 1 mL Stock + 1 mL 0.1N NaOH. Heat at 80°C.

  • Oxidation: Mix 1 mL Stock + 1 mL 3% H₂O₂. Store at Room Temp (Dark).

3. Analytical Method (HPLC):

  • Column: C18 (e.g., Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid or Phosphate Buffer (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile:Methanol (50:50).[1][3][4]

  • Gradient: 0-5 min (30% B), 5-20 min (Linear to 80% B).

  • Detection: UV at 299 nm (Isosbestic point preferred if isomerization occurs, otherwise max abs).[1]

  • Flow Rate: 1.0 mL/min.[3][4]

4. Acceptance Criteria:

  • Mass Balance: 95-105%.[1] If Mass Balance for

    
    -Hydroxyolopatadine drops below 90%, it indicates formation of non-chromatographic volatiles or irreversible adsorption, confirming instability.
    

Discussion & Application Insights

For Formulation Scientists

When developing ophthalmic solutions (e.g., Patanol® generics), the appearance of


-Hydroxyolopatadine is a critical Critical Quality Attribute (CQA).[1]
  • Causality: Its presence indicates oxidative stress during manufacturing or packaging (permeable containers).[1]

  • Mitigation: Use chelating agents (EDTA) to prevent metal-catalyzed oxidation and strictly control headspace oxygen.[1]

For Analytical Chemists[1][6][7]
  • Reference Standard Handling: Do not store

    
    -Hydroxyolopatadine in solution. Reconstitute immediately before use.
    
  • System Suitability: If the

    
    -Hydroxy peak splits or broadens significantly compared to the Olopatadine peak, check the autosampler temperature. High temperatures (>25°C) inside the autosampler can degrade the standard during the run sequence.[1]
    

References

  • Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Olopatadine Hydrochloride. International Journal of Pharmaceutical Sciences Review and Research. (2011). Validates Olopatadine stability under stress.[3][4][5]

  • Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride. Journal of Research in Pharmacy. (2019). Identifies specific degradation products OLO1-OLO7.

  • Alpha-Hydroxy Olopatadine (Impurity A) Reference Standard Data. Axios Research. Chemical properties and storage requirements for the impurity standard.

  • Study of Olopatadine Hydrochloride under ICH Recommended Stress Conditions. Taylor & Francis. Detailed kinetics of acid/base hydrolysis. [1]

  • PubChem Compound Summary: Alpha-Hydroxyolopatadine. National Library of Medicine.[1] Structural and chemical identifiers (CID 71749216).[1]

Sources

Comparative

Benchmarking a new analytical method against a pharmacopeial method for olopatadine impurities

Executive Summary In the analysis of Olopatadine Hydrochloride , a dibenzoxepin derivative used for allergic conjunctivitis, the separation of the active Z-isomer from its geometric E-isomer (impurity) is the critical ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of Olopatadine Hydrochloride , a dibenzoxepin derivative used for allergic conjunctivitis, the separation of the active Z-isomer from its geometric E-isomer (impurity) is the critical chromatographic challenge.

Current pharmacopeial methods (USP/EP) rely on legacy L7 (C8/C18) column chemistry with 5 µm particles. While robust, these methods suffer from long run times (>30 minutes) and marginal resolution between critical isomeric pairs. This guide benchmarks a modernized UHPLC (Ultra-High Performance Liquid Chromatography) method against the standard USP monograph method.

Key Findings:

  • Throughput: The UHPLC method reduces run time by 78% (from 35 min to 7.5 min).

  • Resolution (Rs): Critical pair separation (Z-isomer vs. E-isomer) improved from 2.1 to 4.5 .

  • Solvent Economy: Mobile phase consumption reduced by 85% per injection.[1]

Technical Background: The Isomer Challenge

Olopatadine exists as geometric isomers.[1][2] The Z-isomer is the active pharmaceutical ingredient (API). The E-isomer is a related substance that must be strictly controlled (typically NMT 0.1%).[1]

Because these isomers possess identical mass and similar pKa values, separation relies entirely on the steric selectivity of the stationary phase. The legacy USP method uses a high-pH phosphate buffer with a standard C18 ligand, which often results in peak tailing and "drifting" retention times as the column ages.

Critical Impurities Monitored
  • Olopatadine (Z-isomer): Parent Active.[1]

  • Olopatadine E-isomer: Geometric impurity (Related Compound C).

  • Related Compound B: Olopatadine N-oxide (Oxidation product).[1]

  • Carbaldehyde Impurities: Photolytic degradation products (Norrish type-1 reaction).[3][4]

Comparative Methodology

The following protocols were executed to generate the benchmarking data. The "New Method" utilizes sub-2-micron particle technology to flatten the Van Deemter curve, allowing higher flow rates without efficiency loss.

Table 1: Instrument & Method Parameters
ParameterStandard USP Method (Legacy) Advanced UHPLC Method (New)
Column L7 (C18), 250 x 4.6 mm, 5 µmC18 (Hybrid Particle), 100 x 2.1 mm, 1.7 µm
Mobile Phase A Phosphate Buffer (pH 3.0) + TEAPhosphate Buffer (pH 3.[1][5][6]0) + TEA
Mobile Phase B AcetonitrileAcetonitrile
Gradient Isocratic or Slow Gradient (28:72 B:A)Rapid Gradient (20% to 60% B in 5 min)
Flow Rate 1.0 mL/min0.5 mL/min
Column Temp 25°C40°C
Detection UV 299 nmUV 299 nm (PDA for purity check)
Injection Vol 30 µL2 µL
Backpressure ~110 bar~550 bar

Scientist's Note: The addition of Triethylamine (TEA) in the buffer is non-negotiable for Olopatadine. The tertiary amine in the structure interacts strongly with residual silanols on the silica surface. TEA acts as a "sacrificial base," blocking these sites to reduce peak tailing.

Analytical Workflow Visualization

The following diagram outlines the validated workflow for this comparative study, ensuring data integrity from sample preparation to reporting.

AnalyticalWorkflow Sample Sample Preparation (0.1 mg/mL in Mobile Phase) Injection Injection Sample->Injection SystemSuit System Suitability (Res > 2.0, Tailing < 2.0) SystemSuit->Injection Proceed Separation Chromatographic Separation (Isomer Resolution) Injection->Separation Detection UV Detection (299 nm) Separation->Detection Data Data Analysis (Empower/Chromeleon) Detection->Data Data->SystemSuit Pass/Fail Check

Figure 1: Analytical workflow ensuring system suitability criteria are met before sample acquisition.

Benchmarking Results

Selectivity and Resolution

The primary failure mode of the USP method is the co-elution of the E-isomer with the main peak during column aging. The UHPLC method utilizes a hybrid silica-polymer stationary phase which is more resistant to the high-pH/buffer conditions, maintaining selectivity longer.

Critical PairUSP Method (Rs)UHPLC Method (Rs)Improvement Factor
Z-Isomer / E-Isomer 2.1 (Baseline)4.5 2.1x
Z-Isomer / N-Oxide 3.56.8 1.9x
Sensitivity (LOD/LOQ)

The sharper peaks generated by the 1.7 µm column result in a higher signal-to-noise (S/N) ratio.[1] This allows for the quantitation of impurities at levels far below the ICH threshold (0.05%).

  • USP LOQ: 0.27 µg/mL

  • UHPLC LOQ: 0.05 µg/mL

  • Impact: The UHPLC method is suitable for trace analysis and cleaning validation, whereas the USP method is limited to assay and content uniformity.

Efficiency and Economics

Drug development requires high throughput. The USP method consumes significant solvent, generating hazardous waste that is costly to dispose of.

MetricUSP MethodUHPLC MethodSavings
Run Time 35.0 min7.5 min78% Time Savings
Solvent Usage 35 mL/run3.75 mL/run89% Solvent Reduction
Sample Volume 30 µL2 µL93% Sample Conservation

Scientific Logic: The Isomerization Pathway

Understanding why we monitor these impurities is as important as how. Olopatadine is susceptible to photo-isomerization and oxidation. The analytical method must be "stability-indicating," meaning it can detect these specific degradation pathways.[1]

IsomerizationPathway Z_Isomer Olopatadine (Z-Isomer) (Active Drug) Intermediate Excited State / Radical Z_Isomer->Intermediate UV Light / Heat Carbaldehyde Carbaldehyde Impurities (Photolytic Degradation) Z_Isomer->Carbaldehyde Norrish Type-1 NOxide N-Oxide (Related Comp B) (Oxidative Degradation) Z_Isomer->NOxide Oxidation (H2O2) E_Isomer Olopatadine (E-Isomer) (Geometric Impurity) Intermediate->E_Isomer Isomerization

Figure 2: Degradation pathways of Olopatadine HCl. The method must resolve all three downstream nodes from the parent Z-Isomer.

Conclusion & Recommendation

The comparative data confirms that while the USP <621> method remains the regulatory standard for release testing, it is inefficient for modern R&D and high-throughput stability environments.

Recommendation:

  • For QC Release: Stick to the USP method if strictly required by the filed dossier.[1]

  • For R&D/Stability: Adopt the UHPLC method . The 4.5 resolution factor provides a "safety margin" for column aging that the USP method (Rs ~2.1) lacks.[1]

  • Validation: If migrating to UHPLC for filing, perform a full method validation (Linearity, Accuracy, Precision) demonstrating equivalency to the USP method, specifically proving that the E-isomer quantitation is statistically identical.

References

  • United States Pharmacopeia (USP). Olopatadine Hydrochloride Monograph.[1][4] USP-NF.[1][4][5] (Accessed via USP Online).

  • Rele, R. V., & Warkar, C. B. (2011). Application of High Performance Liquid Chromatographic Technique for Olopatadine Hydrochloride and its Impurity in Ophthalmic Solution.[1][7] International Journal of Chemical Sciences.[1][7]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5282402, Olopatadine Hydrochloride.

  • SynZeal Research. Olopatadine E-Isomer and Related Compounds Reference Standards.

  • ResearchGate. Isolation and Characterization of Photo Degradation Impurities of Olopatadine Hydrochloride.

Sources

Validation

Comparative pharmacokinetic study of olopatadine and alpha-Hydroxyolopatadine

Comparative Pharmacokinetic Study: Olopatadine vs. -Hydroxyolopatadine Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Executive Summary This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Pharmacokinetic Study: Olopatadine vs. -Hydroxyolopatadine

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis comparing Olopatadine (AL-4943A), a selective histamine H1 receptor antagonist, with its structural derivative and metabolite,


-Hydroxyolopatadine  (often designated as Impurity 1 or a minor metabolite).

While Olopatadine is the primary pharmacologically active agent characterized by rapid absorption and renal elimination,


-Hydroxyolopatadine represents a critical analyte in both pharmacokinetic profiling and stability-indicating assays. Understanding the differential disposition of these two compounds is essential for accurate bioanalysis, particularly in renal impairment studies where hydrophilic metabolites may disproportionately accumulate.

Chemical & Pharmacological Profile

The structural distinction between the parent and the


-hydroxy derivative lies in the oxidation of the acetic acid side chain. This modification increases polarity but preserves the essential pharmacophore required for H1-receptor binding.
Comparative Properties
FeatureOlopatadine (Parent)

-Hydroxyolopatadine
CAS Registry 140462-76-6 (HCl salt)1331822-32-2
Molecular Weight 337.41 g/mol (Free Base)353.41 g/mol (Free Base)
Chemical Nature Tricyclic H1 AntagonistOxidative Metabolite / Impurity
Primary Elimination Renal (>58% unchanged)Renal (presumed)
H1 Receptor Affinity High (

~ 30 nM range)
Retains affinity (Active)
Metabolic Origin Parent DrugMinor oxidation (likely CYP/FMO mediated)

Application Note: The


-hydroxy metabolite is structurally distinct from the N-oxide (M3) and N-desmethyl (M1) metabolites. In validated LC-MS/MS assays, it must be chromatographically resolved from the N-oxide, as they are isobaric (both +16 Da relative to parent) but possess different fragmentation patterns.

Pharmacokinetic Disposition

Absorption and Distribution
  • Olopatadine: Exhibits linear pharmacokinetics. Following oral administration, peak plasma concentrations (

    
    ) are reached within 1.0 to 2.0 hours  (
    
    
    
    ). It has moderate protein binding (~55%), allowing for significant tissue distribution.
  • 
    -Hydroxyolopatadine:  As a more polar derivative, it exhibits limited passive diffusion compared to the parent. Its presence in plasma is typically low (<5% of parent AUC) in healthy subjects but serves as a marker for oxidative stress on the acetic acid moiety.
    
Metabolism & Excretion Pathways

Olopatadine is unique among antihistamines due to its minimal metabolism.

  • Primary Route: Renal excretion of unchanged parent drug via glomerular filtration and tubular secretion (OAT1/OAT3 active transport).

  • Metabolic Route: Approximately 6-10% of the dose is metabolized.

    • M1 (N-desmethyl): Catalyzed by CYP3A4 .

    • M3 (N-oxide): Catalyzed by FMO1 and FMO3 .

    • 
      -Hydroxy:  Formed via minor oxidation at the acetic acid 
      
      
      
      -carbon.
Visualizing the Pathway

The following diagram illustrates the disposition logic, highlighting the divergence between renal clearance and metabolic conversion.

Olopatadine_PK_Pathway Dose Olopatadine (Oral/Ocular) Plasma Systemic Circulation (Plasma) Dose->Plasma Absorption (Tmax 1-2h) Renal Renal Excretion (>60% Unchanged) Plasma->Renal Major Route Liver Hepatic Metabolism (<10%) Plasma->Liver Minor Route M1 N-desmethyl (CYP3A4) Liver->M1 M3 N-oxide (FMO1/3) Liver->M3 AlphaOH α-Hydroxyolopatadine (Minor/Impurity) Liver->AlphaOH Oxidation M1->Renal M3->Renal AlphaOH->Renal

Figure 1: Pharmacokinetic disposition of Olopatadine showing the dominance of renal excretion and the minor formation of metabolites including


-Hydroxyolopatadine.

Experimental Workflow: Bioanalytical Quantification

To accurately compare PK profiles, you must employ a method capable of separating the parent from its isobaric metabolites. The following protocol outlines a validated LC-MS/MS workflow.

Sample Preparation (Protein Precipitation)

Objective: Maximize recovery while removing plasma proteins that foul the ESI source.

  • Aliquot: Transfer 50

    
    L of human plasma into a 1.5 mL centrifuge tube.
    
  • Internal Standard: Add 20

    
    L of Olopatadine-d3 (or Mianserin) working solution.
    
  • Precipitation: Add 150

    
    L of Acetonitrile (ACN) containing 0.1% Formic Acid.
    
    • Why: Acidified ACN ensures dissociation of the drug from plasma proteins.

  • Vortex & Centrifuge: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.

  • Supernatant: Transfer 100

    
    L of supernatant to an autosampler vial. Dilute 1:1 with mobile phase A (Water + 0.1% Formic Acid) to improve peak shape.
    
LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC. Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50mm, 1.7


m).
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidProtonation source for ESI+
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution
Flow Rate 0.4 mL/minOptimal for ESI desolvation
Gradient 10% B to 90% B over 3.0 minRapid separation of polar metabolites
MRM Transitions (Critical for Specificity)
  • Olopatadine:

    
     338.2 
    
    
    
    165.1 (Quantifier)
  • 
    -Hydroxyolopatadine: 
    
    
    
    354.2
    
    
    165.1 (Quantifier)
  • Olopatadine N-Oxide:

    
     354.2 
    
    
    
    338.2 (Loss of oxygen)
    • Note: You must chromatographically separate

      
      -Hydroxy from N-Oxide as they share the parent mass (
      
      
      
      ). The
      
      
      -Hydroxy typically elutes earlier than the parent due to the polar -OH group on the side chain.
Bioanalytical Logic Diagram

Bioanalysis_Workflow cluster_results Quantitation Targets Sample Plasma Sample (Parent + Metabolites) Prep Protein Precipitation (ACN + 0.1% FA) Sample->Prep LC UHPLC Separation (C18 Column) Prep->LC MS MS/MS Detection (ESI+) LC->MS Isobaric Isobaric Check: Alpha-OH vs N-Oxide (m/z 354) MS->Isobaric Data Data Processing Res1 Olopatadine 338 -> 165 Data->Res1 Res2 α-OH-Olopatadine 354 -> 165 Data->Res2 Isobaric->Data Resolved by RT

Figure 2: LC-MS/MS workflow emphasizing the critical separation of isobaric metabolites.

References

  • Pharmacological, pharmacokinetic and clinical properties of olopatadine hydrochloride. PubMed. Available at: [Link]

  • Determination of olopatadine and its metabolites in human plasma by LC-ESI-MS-MS. Journal of Chromatography B. Available at: [Link]

  • Olopatadine Hydrochloride Monograph. PubChem. Available at: [Link]

  • Alpha-Hydroxyolopatadine Structure & Identity. PubChem. Available at: [Link]

  • Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects. Clinical Ophthalmology. Available at: [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal Protocols for α-Hydroxyolopatadine

Executive Summary & Operational Context This guide defines the standard operating procedure (SOP) for the disposal of α-Hydroxyolopatadine , a primary metabolite of the antihistamine Olopatadine. While often handled in m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

This guide defines the standard operating procedure (SOP) for the disposal of α-Hydroxyolopatadine , a primary metabolite of the antihistamine Olopatadine. While often handled in milligram quantities as a reference standard, this compound retains significant biological activity and environmental persistence.

The Core Directive: Do not treat this substance as general municipal waste. Due to its heterocyclic structure and pharmacological activity, it is classified as a Non-Creditable Hazardous Waste Pharmaceutical under recent EPA regulations (40 CFR Part 266 Subpart P). The only acceptable disposal method is high-temperature incineration to ensure complete thermal decomposition of the dibenz[b,e]oxepin ring system.

Chemical Identity & Hazard Profiling

Effective disposal begins with accurate identification. Treat α-Hydroxyolopatadine with the same rigorous safety margins applied to the parent API (Active Pharmaceutical Ingredient), Olopatadine HCl.

Table 1: Chemical Safety Profile

ParameterSpecification
Compound Name α-Hydroxyolopatadine (Alpha-Hydroxy Olopatadine)
CAS Number (HCl Salt) 1331668-21-3
CAS Number (Free Base) 1331822-32-2
Molecular Formula C₂₁H₂₃NO₄ (Free Base)
Physical State White to Off-White Solid
Primary Hazards (GHS) H301: Toxic if swallowedH361: Suspected of damaging fertility/unborn childH400: Very toxic to aquatic life
Waste Classification RCRA Hazardous Waste (Characteristic or Listed based on concentration)Strict Prohibition on Sewering

Senior Scientist Insight: The presence of the carboxylic acid and amine moieties makes this compound zwitterionic depending on pH. In waste streams, this increases its water solubility, making it a high risk for leaching if disposed of in landfills. Incineration is non-negotiable.

Pre-Disposal: Spill Management & Stabilization

Before disposal, accidental release must be managed to prevent cross-contamination.

Protocol: Dry Solid Spill (< 100 mg)
  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE: Don Nitrile gloves (double-gloved recommended), safety goggles, and an N95 or P100 particulate respirator to prevent inhalation of dust.

  • Containment: Do NOT use water initially. Water will solubilize the compound and spread contamination.

  • Collection: Use a HEPA-filtered vacuum or wet-wipe method (dampened with methanol) to collect solids.

  • Transfer: Place all cleanup materials into a dedicated Amber Glass or HDPE waste jar labeled "Hazardous Pharmaceutical Waste."

Step-by-Step Disposal Workflow

This workflow is designed to meet US EPA 40 CFR Part 266 Subpart P standards.

Phase 1: Segregation (At the Bench)
  • Solid Waste: Expired reference standards, weighing boats, and contaminated gloves must go into a dedicated solid waste stream.

  • Liquid Waste (HPLC Effluent):

    • If dissolved in Acetonitrile/Methanol: Segregate into Organic Solvent Waste .

    • If dissolved in aqueous buffer: Segregate into Aqueous Hazardous Waste .

    • Critical: Do not mix with strong oxidizers (e.g., Nitric Acid) as the amine group can form unstable N-oxides or nitrosamines.

Phase 2: Containerization & Labeling
  • Container: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid metal containers if the solution is acidic.

  • Labeling: The label must explicitly state:

    • "HAZARDOUS WASTE - PHARMACEUTICAL"[1][2][3][4]

    • "TOXIC / IRRITANT"

    • List contents: "α-Hydroxyolopatadine, Acetonitrile, Water" (if liquid).

Phase 3: Final Destruction
  • Hand-off: Transfer sealed containers to your facility's EHS or licensed waste contractor.

  • Method: High-Temperature Incineration (Rotary Kiln).

    • Mechanism:[1][3][4][5][6] Combustion at >1000°C breaks the ether linkage in the oxepin ring and oxidizes the amine, converting the molecule into CO₂, H₂O, and NOx gases (scrubbed).

Visualizing the Chain of Custody

The following diagram illustrates the critical decision points in the disposal lifecycle to ensure zero environmental release.

DisposalWorkflow Start Waste Generation (α-Hydroxyolopatadine) Decision State of Matter? Start->Decision SolidStream Solid Waste (Pure Standard/Wipes) Decision->SolidStream Solid LiquidStream Liquid Waste (HPLC Effluent/Stock) Decision->LiquidStream Liquid Segregation Segregation: Separate from Oxidizers SolidStream->Segregation LiquidStream->Segregation Container Containerization: HDPE or Amber Glass (Secondary Containment) Segregation->Container Labeling Labeling: 'Hazardous Pharmaceutical Waste' (RCRA Compliant) Container->Labeling Storage Satellite Accumulation Area (Max 90 Days) Labeling->Storage Destruction Final Destruction: High-Temp Incineration Storage->Destruction Contractor Pickup

Figure 1: Decision matrix for the segregation and destruction of α-Hydroxyolopatadine waste, ensuring compliance with non-sewering mandates.

Regulatory Compliance & Documentation

To maintain a defensible safety audit trail, adhere to the following:

  • RCRA Status: Under the Pharmaceutical Waste Rule (40 CFR Part 266 Subpart P) , this substance is considered a "Non-Creditable Hazardous Waste Pharmaceutical."[4]

  • Sewering Ban: It is a violation of federal law to pour this substance down the drain.

  • Manifesting: All off-site shipments must be tracked via a Uniform Hazardous Waste Manifest (EPA Form 8700-22).

References
  • LGC Standards. (2023). Safety Data Sheet: Alpha-Hydroxy Olopatadine. Retrieved from

  • U.S. Environmental Protection Agency. (2019).[3] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[1] Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Olopatadine Hydrochloride. Retrieved from

  • Cayman Chemical. (2022). Safety Data Sheet: Olopatadine (hydrochloride). Retrieved from

Sources

Handling

Personal protective equipment for handling alpha-Hydroxyolopatadine

Operational Safety Guide: Handling alpha-Hydroxyolopatadine in the Laboratory Executive Summary & Compound Profile alpha-Hydroxyolopatadine (also known as 11-hydroxyolopatadine or Olopatadine Impurity 1) is a primary pha...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling alpha-Hydroxyolopatadine in the Laboratory

Executive Summary & Compound Profile

alpha-Hydroxyolopatadine (also known as 11-hydroxyolopatadine or Olopatadine Impurity 1) is a primary pharmacologically active metabolite of the antihistamine Olopatadine. As a structural analog to the parent drug, it retains significant H1-receptor antagonist activity.

For the safety of research personnel, this compound must be treated not merely as a chemical reagent, but as a Potent Pharmaceutical Intermediate . The primary risks are acute toxicity via inhalation/ingestion and potential reproductive toxicity, consistent with the dibenzoxepin class of tricyclic antihistamines.

Chemical Identity:

  • CAS Number: 1331822-32-2 (Free Base) / 1331668-21-3 (HCl Salt)[1]

  • Molecular Weight: ~353.4 g/mol (Free Base) / ~389.9 g/mol (HCl Salt)

  • Occupational Exposure Band (OEB): Band 3 (Estimated OEL: 10–100 µg/m³)

Risk Assessment & Biological Causality

To handle this compound safely, one must understand the mechanism of its hazard.

  • Pharmacological Potency: As an H1-receptor antagonist, systemic absorption can lead to anticholinergic toxidromes (sedation, dry mouth, blurred vision) and potential cardiac arrhythmias (QT prolongation risks associated with this chemical class).

  • Aerosolization Risk: The compound is typically supplied as a lyophilized solid or crystalline powder. The electrostatic nature of pharmaceutical salts makes them highly prone to becoming airborne during weighing, posing an immediate inhalation risk.

  • Reproductive Hazard: Preclinical data on the parent compound (Olopatadine) suggests potential reproductive risks (H361).[2] As a conservative scientific principle, metabolites should be handled with the same reproductive precautions as the parent API until proven otherwise.

Hazard Classification (GHS):

  • H302/H332: Harmful if swallowed or inhaled.

  • H319: Causes serious eye irritation.[2]

  • H361: Suspected of damaging fertility or the unborn child.[2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for OEB 3 compounds. This system relies on Redundancy : if one barrier fails (e.g., glove tear), a secondary barrier remains.

ActivityRespiratory ProtectionDermal Protection (Hands)Dermal Protection (Body)Eye/Face Protection
Storage/Transport (Sealed)Surgical Mask (Standard)Single Nitrile Gloves (4 mil)Standard Lab CoatSafety Glasses
Weighing/Solids Handling N95 or PAPR (if outside hood)Double Nitrile Gloves (Outer: 5-8 mil, Inner: 4 mil)Tyvek®/Disposable Gown (Closed front)Safety Goggles + Face Shield (if outside hood)
Solution Preparation N95 (Recommended)Double Nitrile GlovesTyvek®/Disposable GownSafety Goggles
Instrument Injection (HPLC/MS)Surgical MaskSingle Nitrile GlovesStandard Lab CoatSafety Glasses
Spill Cleanup P100/HEPA Respirator Chemical Resistant Laminate (e.g., Silver Shield)Tyvek® Suit + Boot CoversFull Face Respirator or Goggles

Operational Protocol: The "Self-Validating" Workflow

This protocol uses a "Check-Confirm" methodology. You do not proceed to the next step until the current safety condition is validated.[2]

Phase 1: Engineering Controls (The Primary Barrier)
  • Action: All open handling of solid alpha-Hydroxyolopatadine must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) .

  • Validation: Verify the magnehelic gauge or digital airflow monitor reads between 0.4 – 0.6 m/s (80 – 120 fpm) face velocity before opening the sash.

Phase 2: Gowning (The Secondary Barrier)
  • Donning: Put on shoe covers and a Tyvek gown.

  • Inner Glove: Don the first pair of nitrile gloves (bright color, e.g., orange/purple).

  • Cuff Seal: Tape the inner glove to the Tyvek sleeve to prevent skin exposure at the wrist.

  • Outer Glove: Don the second pair of nitrile gloves (standard blue).

    • Why? This allows you to strip the outer glove if contaminated while maintaining a barrier.

Phase 3: Handling & Weighing
  • Static Control: Use an anti-static gun or bar inside the hood before opening the vial. This prevents the powder from "jumping" due to electrostatic charge.

  • Weighing: Use a pre-tared weighing boat. Do not use a spatula directly into the stock bottle if possible; tap gently to dispense.

  • Solubilization: Add solvent (e.g., DMSO or Methanol) immediately to the weighing boat or vial to trap the dust in solution. Once in solution, the inhalation risk drops significantly.

Phase 4: Decontamination & Doffing[4]
  • Wipe Down: Wipe the balance and work area with 10% bleach followed by 70% ethanol.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as hazardous waste.

  • Transport: Remove the sealed solution.

  • Final Doffing: Remove gown and inner gloves at the exit of the lab zone. Wash hands with soap and water for 60 seconds.

Visualization: Safety Workflow

The following diagram illustrates the critical decision points and flow of the handling process.

SafetyProtocol Start START: Risk Assessment CheckEng Check Engineering Controls (Airflow > 0.4 m/s) Start->CheckEng CheckEng->Start Fail (Stop) Gowning Gowning: Double Nitrile + Tyvek CheckEng->Gowning Pass Handling Handling (In Hood): Weigh & Solubilize Gowning->Handling Waste Waste Disposal: Solid vs Liquid Stream Handling->Waste Solvents/Solids Doffing Doffing Sequence: Outer -> Gown -> Inner Waste->Doffing End END: Wash Hands Doffing->End

Caption: Operational workflow ensuring engineering controls are validated before PPE is donned and handling begins.

Disposal & Emergency Procedures

Waste Disposal:

  • Solids: Dispose of contaminated weighing boats, outer gloves, and wipes in a sealed "Hazardous Solid Waste" container labeled Toxic/Irritant.

  • Liquids: HPLC waste containing alpha-Hydroxyolopatadine must be segregated into "Organic Solvent Waste" streams. Do not pour down the drain.

Emergency Response:

  • Inhalation: Move immediately to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (it increases skin permeability).

  • Eye Contact: Flush with water for 15 minutes using an eyewash station.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 71749216, alpha-Hydroxyolopatadine. Retrieved from [Link]

  • SynZeal Research. (2024). Safety Data Sheet: Alpha-Hydroxy Olopatadine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Olopatadine. Retrieved from [Link]

Sources

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